Sobrerol
Description
This compound is a natural product found in Cyperus and Mangifera indica with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDMTHRBGUBUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871701 | |
| Record name | 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-71-5, 42370-41-2 | |
| Record name | Sobrerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sobrerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Sobrerol's Mechanism of Action in Respiratory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sobrerol is a mucolytic agent utilized in the management of respiratory diseases characterized by mucus hypersecretion, such as chronic bronchitis and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy stems from a multi-faceted mechanism of action that encompasses mucolytic, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and drug development efforts in the field of respiratory medicine.
Core Mechanisms of Action
This compound, a monocyclic monoterpene derivative, exerts its pharmacological effects through several key mechanisms that collectively improve respiratory function in patients with hypersecretory airway diseases.
Mucolytic and Mucoregulatory Effects
The primary and most well-established action of this compound is its ability to modify the rheological properties of airway mucus.[2][3] In pathological conditions, respiratory mucus becomes thick and viscous, impairing mucociliary clearance and leading to airway obstruction.[2] this compound addresses this by:
-
Disrupting Mucin Glycoprotein Structure: It is proposed that this compound breaks the disulfide bonds within mucin glycoproteins, the primary structural components responsible for the gel-like consistency of mucus.[1][2] This action reduces the cross-linking and polymerization of mucin molecules, leading to a decrease in mucus viscosity and elasticity.[2]
-
Stimulating Fluid Secretion: Evidence suggests that this compound may also stimulate the secretion of serous fluids from submucosal glands.[2] This increased hydration of the mucus further contributes to its fluidification, making it less sticky and easier to expel.[2]
Enhancement of Mucociliary Clearance
By reducing mucus viscosity and elasticity, this compound significantly improves mucociliary clearance, the primary innate defense mechanism of the airways.[4][5] In vivo studies have demonstrated that this compound increases mucus production and ciliary motility, facilitating the transport of mucus out of the respiratory tract.[2][4]
Anti-inflammatory Activity
Chronic respiratory diseases are characterized by persistent airway inflammation. This compound has demonstrated anti-inflammatory properties, which may contribute to its therapeutic benefit.[6] The proposed mechanism involves the modulation of inflammatory responses and the reduction of pro-inflammatory cytokine production.[6] While the precise signaling pathways are still under investigation, this anti-inflammatory action may help to alleviate the underlying inflammation that drives mucus hypersecretion and airway damage.
Antioxidant Properties
Oxidative stress is a key pathogenic factor in many chronic respiratory diseases. This compound has been shown to possess antioxidant properties, acting as a free radical scavenger.[4] This antioxidant activity may help to protect respiratory tract cells from oxidative damage, thereby reducing inflammation and contributing to the overall therapeutic effect.
Immunomodulatory Effects
Some evidence suggests that this compound may have immunomodulatory effects, including the potential to increase the production of secretory IgA (sIgA).[4][7] sIgA is a critical component of the mucosal immune system, providing a first line of defense against pathogens. An increase in sIgA could enhance the respiratory tract's ability to combat infections, which are a common trigger for exacerbations in chronic respiratory diseases.
Quantitative Data on the Efficacy of this compound
While numerous clinical studies have investigated the efficacy of this compound, detailed quantitative data from preclinical and clinical trials are often not extensively published. The following tables summarize the available quantitative findings.
Table 1: Preclinical Data on the Effects of this compound
| Parameter Measured | Experimental Model | This compound Concentration/Dose | Quantitative Effect | Reference |
| Mucus Viscosity | In vitro / In vivo | Not specified | Reduced viscosity of tracheobronchial mucus | [2] |
| Ciliary Motility | In vivo | Not specified | Increased ciliary motility | [2] |
| Mucociliary Clearance | In vivo | Not specified | Improved mucociliary clearance | [2] |
| Secretory IgA Production | Not specified | Not specified | Increased production of secretory IgAs | [2] |
Table 2: Clinical Data on the Efficacy of this compound
| Study Population | Intervention | Duration | Key Quantitative Outcomes | Reference |
| 100 patients (12-74 years) with acute or chronic upper or lower respiratory infections | This compound syrup (260 mg) with carbocysteine capsules (375 mg) four times a day | 21 days | Significant improvement in objective and subjective clinical parameters and lung function compared to placebo (specific data not provided). | [2] |
| 30 children (10 months-12 years) with pertussis | Oral combination of clofedanol (1.62 mg/Kg/day) with this compound (3.6 mg/Kg/day) | 15 days | Significant improvement in clinical signs and lung function compared to placebo (specific data not provided). | [1] |
| Patients with acute upper respiratory infections | Combined oral and nebulized this compound | 7 days | Higher probability of disappearance of cough (OR 4.47) and nasal symptoms (OR 3.16) compared to other treatment options. | [8] |
Experimental Protocols
Detailed experimental protocols for the studies cited are often not fully described in the available literature. However, based on standard methodologies in the field, the following sections outline the likely approaches used to assess the key mechanisms of this compound.
Measurement of Mucus Viscoelasticity (Rheology)
-
Sample Collection: Sputum samples are collected from patients with respiratory diseases. For in vitro studies, mucus can be collected from cultured human bronchial epithelial cells.
-
Instrumentation: A rotational rheometer with a cone-plate or parallel-plate geometry is typically used.
-
Procedure:
-
The mucus sample is placed on the lower plate of the rheometer.
-
Oscillatory shear tests are performed by applying a sinusoidal strain or stress to the sample at varying frequencies.
-
The instrument measures the resulting stress or strain, and from this, the storage modulus (G') and loss modulus (G'') are calculated. G' represents the elastic component, and G'' represents the viscous component of the mucus.
-
A decrease in both G' and G'' after treatment with this compound would indicate a reduction in mucus viscoelasticity.
-
Assessment of Ciliary Beat Frequency (CBF)
-
Cell Culture: Human bronchial epithelial cells are cultured on permeable supports at an air-liquid interface to induce differentiation into a ciliated epithelium.
-
Instrumentation: A high-speed digital video camera attached to an inverted microscope is used.
-
Procedure:
-
The cultured cells are maintained in a chamber with controlled temperature and humidity.
-
A region of interest with actively beating cilia is selected.
-
High-speed videos (typically >100 frames per second) are recorded before and after the application of this compound.
-
The videos are analyzed using specialized software (e.g., Sisson-Ammons Video Analysis - SAVA, or custom scripts) that uses Fourier transform analysis of the changes in light intensity caused by ciliary movement to calculate the CBF in Hertz (Hz). An increase in CBF would indicate a positive effect of this compound on ciliary activity.
-
Quantification of Antioxidant Capacity
-
Assay Principle: The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method to measure the antioxidant capacity of a substance. It is based on the inhibition of the oxidation of a fluorescent probe by free radicals generated by a radical initiator.
-
Procedure:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant (this compound) in a multi-well plate.
-
A free radical initiator (e.g., AAPH) is added to the mixture.
-
The fluorescence decay is monitored over time using a plate reader.
-
The antioxidant capacity of this compound is quantified by comparing the protection it provides to the fluorescent probe against the protection provided by a standard antioxidant (e.g., Trolox). The results are expressed as Trolox equivalents.
-
Signaling Pathways and Molecular Interactions
While the direct molecular targets of this compound are not fully elucidated, its anti-inflammatory and antioxidant effects suggest an interaction with key intracellular signaling pathways that regulate inflammation and oxidative stress.
Potential Modulation of Inflammatory Signaling Pathways
Chronic inflammation in respiratory diseases is often driven by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These pathways lead to the production of pro-inflammatory cytokines and other inflammatory mediators. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways.
Figure 1: Hypothesized anti-inflammatory signaling pathways modulated by this compound.
Experimental Workflow for Investigating Signaling Pathway Modulation
To elucidate the specific molecular targets of this compound within these inflammatory pathways, a series of in vitro experiments can be conducted.
Figure 2: Experimental workflow to investigate the anti-inflammatory effects of this compound.
Conclusion and Future Directions
This compound is a valuable therapeutic agent for the management of respiratory diseases with mucus hypersecretion. Its multifaceted mechanism of action, encompassing mucolytic, anti-inflammatory, and antioxidant effects, provides a comprehensive approach to improving respiratory function. However, a deeper understanding of its molecular targets and signaling pathways is required to optimize its therapeutic use and to guide the development of novel mucoactive drugs.
Future research should focus on:
-
Quantitative in vitro and in vivo studies to precisely determine the dose-dependent effects of this compound on mucus rheology, ciliary beat frequency, and inflammatory markers.
-
Elucidation of the specific signaling pathways modulated by this compound, including the identification of its direct molecular binding partners.
-
Well-controlled clinical trials with robust quantitative endpoints to further establish the clinical efficacy of this compound in various respiratory diseases.
By addressing these knowledge gaps, the full therapeutic potential of this compound can be realized, leading to improved outcomes for patients with chronic respiratory conditions.
References
- 1. Influence of reproterol on ciliary beat frequency of human bronchial epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of frequency of ciliary beats of human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective p38 activation in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to measure and analyze ciliary beat activity: Ca2+ influx-mediated cilia mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the ciliary beat frequency of the rat nasal epithelium using a high-speed digital imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-induced augmentation of p38 MAPK phosphorylation in mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK phosphatase 1 inhibition of p38α within lung myofibroblasts is essential for spontaneous fibrosis resolution - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Sobrerol on Mucin Glycoprotein Disulfide Bonds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sobrerol is a mucolytic agent used in the treatment of respiratory diseases characterized by the hypersecretion of viscous mucus.[1][2] Its therapeutic effect is attributed to its ability to modify the rheological properties of mucus, thereby facilitating its clearance from the airways.[3] A key mechanism underlying this action is believed to be the cleavage of disulfide bonds within mucin glycoproteins, the primary structural components of mucus responsible for its gel-like consistency.[4] This technical guide provides an in-depth analysis of the current understanding of this compound's effect on mucin disulfide bonds, summarizing the available data, proposing detailed experimental protocols to further elucidate its mechanism of action, and visualizing the key pathways and workflows. While direct quantitative data on the specific interaction between this compound and mucin disulfide bonds is limited in publicly available literature, this guide synthesizes existing clinical and preclinical observations to provide a comprehensive resource for the scientific community.
Introduction: The Challenge of Mucus Hypersecretion
In numerous respiratory pathologies, including chronic obstructive pulmonary disease (COPD), bronchitis, and cystic fibrosis, the overproduction of thick, tenacious mucus obstructs airways, impairs mucociliary clearance, and creates a favorable environment for bacterial growth.[4] The viscoelastic properties of mucus are primarily determined by the concentration and degree of polymerization of mucin glycoproteins.[5] These large, heavily glycosylated proteins form a complex, cross-linked network through the formation of intermolecular and intramolecular disulfide bonds between cysteine residues in their non-glycosylated domains.[4] The integrity of these disulfide bonds is a critical determinant of mucus viscosity and elasticity.[5] Mucolytic agents aim to disrupt this network, reducing mucus viscosity and facilitating its removal.
This compound, a monoterpenoid derivative, has been clinically utilized for its mucolytic properties.[2] It is proposed to exert its effect by directly or indirectly influencing the disulfide linkages within the mucin polymer network.[4] Understanding the precise molecular interactions between this compound and mucin glycoproteins is crucial for optimizing its therapeutic use and for the development of novel mucolytic agents.
Mucin Glycoprotein Structure and the Role of Disulfide Bonds
Mucin glycoproteins are characterized by a protein backbone with densely glycosylated "mucin domains" and sparsely glycosylated N- and C-terminal regions rich in cysteine residues. These cysteine-rich domains are crucial for the polymerization of mucin monomers into oligomers and larger polymers through the formation of disulfide bonds. This extensive cross-linking is responsible for the formation of the mucus gel matrix and its characteristic viscoelastic properties.
Caption: Figure 1: Mucin Polymerization via Disulfide Bonds.
This compound's Proposed Mechanism of Action on Disulfide Bonds
The primary hypothesis for this compound's mucolytic activity is its ability to reduce mucus viscosity by cleaving the disulfide bonds within the mucin glycoprotein network.[4] This depolymerization of the mucin matrix leads to a decrease in the viscoelasticity of the mucus, making it easier to expectorate. While the precise biochemical pathway of this interaction is not fully elucidated, it is thought to involve a redox reaction where this compound acts as a reducing agent.
Caption: Figure 2: Proposed Mechanism of this compound.
Quantitative Data from Clinical and Preclinical Studies
Direct quantitative data on the percentage of disulfide bond cleavage by this compound or the resulting change in mucin polymer size is scarce in the published literature. However, several clinical studies have assessed the effect of this compound on the rheological properties of sputum, providing indirect evidence of its mucolytic activity. The findings from these studies are summarized below, though it is important to note the variability in results.
| Study Type | Number of Patients | Dosage | Key Findings | Reference |
| Randomized, Double-Blind, Crossover | 23 | 400 mg/day for 14 days | No significant advantage of this compound over placebo in reducing sputum "apparent" viscosity. A temporary reduction in sputum volume was observed. | [6][7] |
| Randomized Controlled Trial | Not Specified | Not Specified | This compound induced a better reduction of expectorated viscosity compared to N-acetylcysteine. | [5] |
| Double-Blind, Placebo-Controlled | 16 | Combination with carbocysteine | The combination favorably affected mucus rheological parameters, including "spinnability". | [8] |
| Open Label | Not Specified | 600 mg/day for 4 days | Significant increase in mucociliary transport of mucus, indicating a modification of rheological properties. | [3] |
Proposed Experimental Protocols for Investigating this compound's Effect
To rigorously quantify the effect of this compound on mucin disulfide bonds, a series of in vitro experiments are necessary. The following protocols are adapted from established methods for studying mucolytics and can be specifically applied to investigate this compound.
Rheological Analysis of Mucin Gels
Objective: To quantify the effect of this compound on the viscoelastic properties of a standardized mucin gel.
Methodology:
-
Mucin Gel Preparation: Prepare a 2% (w/v) solution of purified porcine gastric mucin (PGM) in a phosphate-buffered saline (PBS) solution. Allow the solution to hydrate overnight at 4°C to form a homogenous gel.
-
This compound Treatment: Divide the mucin gel into aliquots. Treat the experimental groups with varying concentrations of this compound (e.g., 0.1, 1, 10 mg/mL). A control group should be treated with the vehicle (PBS). Incubate all samples at 37°C for a defined period (e.g., 30, 60, 120 minutes).
-
Rheological Measurement: Perform oscillatory rheology on each sample using a cone-and-plate rheometer. Measure the storage modulus (G') and loss modulus (G'') over a range of frequencies (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region.
-
Data Analysis: Compare the G' and G'' values between the control and this compound-treated groups. A significant decrease in G' and G'' would indicate a reduction in the gel's viscoelasticity.
Quantification of Free Thiol Groups
Objective: To directly measure the cleavage of disulfide bonds by quantifying the appearance of free thiol groups.
Methodology:
-
Mucin Sample Preparation and Treatment: Prepare mucin solutions and treat with this compound as described in the rheology protocol.
-
Ellman's Reagent Assay: Use Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to quantify free thiol groups.
-
Add DTNB solution to each mucin sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Standard Curve: Generate a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine or N-acetylcysteine).
-
Data Analysis: Calculate the concentration of free thiol groups in each sample based on the standard curve. An increase in free thiol concentration in the this compound-treated samples compared to the control would indicate disulfide bond cleavage.
Caption: Figure 3: Experimental Workflow.
Conclusion and Future Directions
The available evidence suggests that this compound's mucolytic activity is, at least in part, due to its ability to alter the rheological properties of mucus, with a proposed mechanism involving the cleavage of mucin glycoprotein disulfide bonds. However, there is a clear need for further research to provide direct, quantitative evidence of this mechanism. The experimental protocols outlined in this guide offer a framework for such investigations. Future studies should focus on:
-
Directly visualizing the effects of this compound on mucin polymer size and conformation using techniques such as size-exclusion chromatography and atomic force microscopy.
-
Investigating the stoichiometry of the reaction between this compound and mucin disulfide bonds.
-
Elucidating the precise biochemical pathway of disulfide bond cleavage by this compound, including the potential role of enzymatic co-factors.
A more detailed understanding of this compound's molecular mechanism of action will be invaluable for the rational design of more effective mucolytic therapies and for optimizing the clinical application of this established therapeutic agent.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Action of this compound on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [this compound as expectorant in patients with stable chronic respiratory tract infections. A controlled study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. No demonstrable effect of this compound as an expectorant in patients with stable chronic bronchial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the activity of the carbocysteine-sobrerol combination on mucus spinnability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sobrerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sobrerol is a monoterpene derivative that has been utilized as a mucoactive agent for several decades, primarily in the management of respiratory conditions characterized by the hypersecretion of viscous mucus.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support further research and drug development efforts.
Pharmacokinetics
The systemic exposure and disposition of this compound have been characterized following oral and intravenous administration. The primary route of elimination is through metabolism, followed by renal excretion of its metabolites.
Absorption
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[3] A pharmacokinetic modeling study based on plasma concentrations from a single 300 mg oral dose in healthy volunteers determined several key absorption and distribution parameters.[4]
Distribution
This compound distributes into various tissues after absorption, with evidence suggesting accumulation in bronchial mucus, a key site of its pharmacological activity.[3] A two-compartment pharmacokinetic model has been proposed to describe its distribution and elimination kinetics.[4]
Metabolism
This compound undergoes hepatic metabolism, with two major metabolites identified in urine: hydrated carvone and glucuronidated this compound.[3] The metabolic pathways involve oxidation and conjugation reactions.
Excretion
The metabolites of this compound are primarily excreted in the urine.[3]
Table 1: Summary of this compound Pharmacokinetic Parameters (Oral Administration)
| Parameter | Value | Unit | Study Population | Reference |
| Dose | 300 | mg | Healthy Volunteers | [4] |
| Cmax | 3.77 | µg/mL | Healthy Volunteers | [4] |
| Tmax | 1 | h | Healthy Volunteers | [4] |
| Vd | 44.94 | L/h | Healthy Volunteers | [4] |
| k12 | 0.82 | h⁻¹ | Healthy Volunteers | [4] |
| k21 | 0.95 | h⁻¹ | Healthy Volunteers | [4] |
| ka | 2.40 | h⁻¹ | Healthy Volunteers | [4] |
| α | 2.08 | h⁻¹ | Healthy Volunteers | [4] |
| β | 0.26 | h⁻¹ | Healthy Volunteers | [4] |
| tlag | 0.18 | h | Healthy Volunteers | [4] |
Table 2: Plasma Concentrations of this compound after a Single 300 mg Oral Dose
| Time (h) | Plasma Concentration (µg/mL) |
| 0.25 | 1.01 |
| 0.5 | 2.82 |
| 1 | 3.77 |
| 2 | 2.02 |
| 3 | 1.41 |
| 4 | 1.05 |
| 6 | 0.63 |
| 8 | 0.37 |
| (Data from a pharmacokinetic modeling study)[4] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its mucoregulatory action, which involves multiple mechanisms to improve airway clearance.[5][6]
Mechanism of Action
This compound's multifaceted mechanism of action includes:
-
Mucus Fluidification: It reduces the viscosity of thick, tenacious mucus, making it easier to expectorate.[5]
-
Improved Mucociliary Clearance: this compound enhances the transport of mucus by increasing ciliary beat frequency and coordinating ciliary movement.[5][7]
-
Antioxidant Activity: It exhibits free radical scavenging properties, which may help to reduce oxidative stress in the airways.[5]
-
Increased Secretory IgA (sIgA) Production: this compound may enhance local immunity in the respiratory tract by increasing the levels of sIgA.[5]
Figure 1: Proposed Mechanism of Action of this compound.
Experimental Protocols
Pharmacokinetic Analysis
Protocol for Quantification of this compound in Biological Fluids (Serum, Urine, Bronchial Mucus)
This protocol is based on the mass fragmentographic analysis method described in a study of this compound pharmacokinetics in patients with chronic bronchitis.[3]
-
Sample Collection: Collect blood, urine, and sputum samples at predetermined time points following this compound administration.
-
Sample Preparation:
-
Serum/Plasma: To 1 mL of serum or plasma, add an internal standard. Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate). Evaporate the organic layer to dryness under a stream of nitrogen.
-
Urine: Dilute an aliquot of the urine sample with buffer. For the determination of total this compound (free and glucuronidated), incubate the sample with β-glucuronidase. Proceed with extraction as described for serum.
-
Bronchial Mucus: Homogenize the sputum sample. Perform extraction as described for serum.
-
-
Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., a silylating agent) to improve the chromatographic properties of this compound and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for the separation of terpenes.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure separation of this compound, hydrated carvone, and the internal standard.
-
Mass Spectrometry: Operate the mass spectrometer in the selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized analytes.
-
-
Quantification: Construct a calibration curve using standards of known concentrations. Calculate the concentration of this compound and its metabolites in the unknown samples by comparing their peak area ratios to the internal standard with the calibration curve.
Figure 2: Experimental Workflow for this compound Quantification.
Pharmacodynamic Assessment
Protocol for Evaluation of Mucociliary Transport using the Frog Palate Model
This ex vivo model provides a functional assessment of the effect of this compound on mucus transportability.[7][8]
-
Preparation of the Frog Palate:
-
Euthanize a frog and carefully excise the upper palate.
-
Mount the palate on a suitable holder in a humidified chamber to maintain tissue viability.
-
-
Mucus Sample Collection: Collect sputum samples from patients before and after treatment with this compound.
-
Measurement of Mucus Transport Velocity:
-
Place a small amount of the patient's mucus sample on the ciliated epithelium of the frog palate.
-
Observe the movement of the mucus under a dissecting microscope with a calibrated eyepiece.
-
Measure the time it takes for the mucus to travel a predefined distance.
-
Calculate the mucus transport velocity (mm/min).
-
-
Data Analysis: Compare the mucus transport velocity of samples collected before and after this compound treatment to assess the drug's effect on mucociliary clearance.
Protocol for Assessing Sputum Viscoelasticity using Cone-Plate Rheometry
This method quantifies the effect of this compound on the rheological properties of sputum.[2][9]
-
Sputum Collection: Collect sputum samples from patients with chronic bronchitis before and after treatment with this compound.
-
Sample Preparation: Allow the sputum sample to equilibrate to the measurement temperature (e.g., 37°C).
-
Rheological Measurement:
-
Instrumentation: A cone-plate rheometer.
-
Procedure: Place a defined volume of the sputum sample on the lower plate of the rheometer. Lower the cone to the appropriate gap setting.
-
Oscillatory Shear Tests: Apply a small-amplitude oscillatory shear to the sample over a range of frequencies.
-
Data Acquisition: Measure the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component of the sputum. The complex viscosity (η*) can also be determined.
-
-
Data Analysis: Compare the rheological parameters (G', G'', η*) of sputum samples collected before and after this compound treatment to quantify the drug's mucolytic effect.
Conclusion
This compound demonstrates favorable pharmacokinetic properties with rapid oral absorption and a multifaceted pharmacodynamic profile that promotes airway clearance. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel mucoactive agents. Further research focusing on establishing a definitive pharmacokinetic/pharmacodynamic relationship and exploring its full therapeutic potential in various respiratory diseases is warranted.
References
- 1. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in chronic bronchitis. Comparison of serum and bronchial mucus levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Oral Sustained-Release Pellets by Modeling and Simulation Approach to Improve Compliance for Repurposing this compound [mdpi.com]
- 5. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Action of this compound on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Studying Mucociliary Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PMC [pmc.ncbi.nlm.nih.gov]
Sobrerol's Role in Improving Mucociliary Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sobrerol, a monoterpene-derived mucolytic agent, has been utilized in clinical practice for its role in managing respiratory conditions characterized by hypersecretion of viscous mucus. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in improving mucociliary clearance. It delves into the effects of this compound on the key components of the mucociliary escalator: ciliary activity, mucus properties, and airway surface liquid hydration. This document summarizes the available quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the putative signaling pathways involved.
Introduction
Mucociliary clearance is a primary innate defense mechanism of the respiratory tract, responsible for trapping and removing inhaled particles, pathogens, and cellular debris. This process relies on the coordinated action of three critical elements: the beating of cilia on the airway epithelium, the rheological properties of the mucus layer, and the hydration of the airway surface, maintained by the airway surface liquid (ASL). Impairment of any of these components can lead to mucus stasis, chronic infection, and inflammation, as seen in respiratory diseases like chronic bronchitis and cystic fibrosis.
This compound is a mucoactive drug that has been shown to enhance mucociliary clearance.[1][2] Its therapeutic effects are attributed to its multifactorial action on the mucociliary escalator.[2][3] This guide will explore the molecular and physiological basis of this compound's efficacy.
Mechanism of Action
This compound's primary role in improving mucociliary clearance is believed to be a combination of its effects on mucus viscosity, ciliary function, and potentially, airway hydration.
Mucolytic and Mucoregulatory Effects
This compound is proposed to exert its mucolytic effects through two main mechanisms:
-
Reduction of Mucus Viscoelasticity: One of the key actions of this compound is its ability to reduce the viscosity and elasticity of airway mucus.[2][4] This is thought to occur through the disruption of disulfide bonds within the mucin glycoproteins that form the structural backbone of mucus.[4] By breaking these bonds, this compound reduces the cross-linking and polymerization of mucin molecules, leading to a less viscous and more easily transportable mucus gel.[4]
-
Stimulation of Serous Fluid Secretion: this compound may also stimulate the secretion of serous fluids from the submucosal glands.[4] This increases the water content of the mucus, further reducing its viscosity and aiding in its clearance.[4]
Effects on Ciliary Activity
In vivo studies have indicated that this compound can increase ciliary motility, which would directly contribute to an enhanced rate of mucociliary transport.[2][3] The precise signaling pathways through which this compound stimulates ciliary beat frequency (CBF) are not yet fully elucidated but are thought to involve intracellular second messengers that are known to regulate ciliary function.
Signaling Pathways
The regulation of mucociliary clearance is a complex process involving multiple intracellular signaling pathways. While direct evidence for this compound's interaction with these pathways is still emerging, its observed effects on ciliary activity and ion transport suggest the involvement of the following key signaling cascades.
Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathway
The cAMP/PKA pathway is a well-established regulator of ciliary beat frequency. Activation of this pathway leads to the phosphorylation of proteins involved in ciliary motion, resulting in an increased CBF. It is hypothesized that this compound may directly or indirectly lead to an increase in intracellular cAMP levels in ciliated epithelial cells.
Hypothesized cAMP/PKA signaling pathway for this compound-induced increase in CBF.
Intracellular Calcium (Ca²⁺) and Protein Kinase C (PKC) Pathway
Increases in intracellular calcium concentration are also known to stimulate CBF, often through the activation of protein kinase C. It is plausible that this compound could induce a rise in intracellular Ca²⁺, either by promoting influx from the extracellular space or by stimulating its release from intracellular stores.
Hypothesized Ca²⁺/PKC signaling pathway for this compound-induced increase in CBF.
Quantitative Data
The following tables summarize the available quantitative data from studies investigating the effects of this compound on mucociliary clearance parameters. It is important to note that much of the existing literature is qualitative or semi-quantitative, and further research is needed to provide more precise dose-response data.
| Parameter | Experimental Model | Treatment | Result | Reference |
| Mucociliary Transport Velocity | Frog Palate | Mucus from patients with chronic bronchial inflammatory diseases treated with this compound (600 mg/day for 4 days) | Significant increase in the relative ratio of mucociliary transport of mucus | Allegra et al., 1981[1] |
| Mucus "Spinnability" | Patients with chronic obstructive lung disease | Carbocysteine-Sobrerol combination for 10 days | Favorable effect on mucus spinnability and other rheological parameters | Olivieri et al., 1988 |
Experimental Protocols
This section details the methodologies used in key experiments cited in the literature to assess the effects of this compound on mucociliary clearance.
Measurement of Mucociliary Transport Velocity (Frog Palate Model)
-
Objective: To assess the effect of this compound on the transportability of mucus.
-
Methodology:
-
Mucus samples are obtained from patients with chronic bronchial inflammatory diseases before and after treatment with this compound.
-
The palate of a freshly sacrificed frog is dissected and mounted horizontally.
-
A small sample of the patient's mucus is placed on the ciliated epithelium of the frog palate.
-
The time taken for the mucus to travel a set distance is measured under a microscope with a calibrated eyepiece.
-
The mucociliary transport velocity is calculated (mm/min).
-
The relative ratio of transport velocity before and after treatment is determined to assess the effect of this compound.[1]
-
-
Diagram of Experimental Workflow:
Workflow for assessing this compound's effect on mucus transport using the frog palate model.
Measurement of Ciliary Beat Frequency (CBF)
-
Objective: To quantify the effect of this compound on the beating frequency of cilia.
-
Methodology (General Protocol):
-
Human bronchial epithelial cells are cultured at an air-liquid interface to achieve differentiation into a ciliated epithelium.
-
The cell culture is placed on a heated microscope stage maintained at 37°C.
-
A high-speed digital video camera is used to record the movement of the cilia.
-
The recorded videos are analyzed using specialized software that employs Fourier transform analysis of the light intensity fluctuations caused by the beating cilia to determine the CBF in Hertz (Hz).
-
Baseline CBF is measured before the addition of this compound.
-
This compound is added to the culture medium at various concentrations, and CBF is measured at different time points to determine the dose-response and time-course of the effect.
-
-
Diagram of Experimental Workflow:
General workflow for measuring the effect of this compound on ciliary beat frequency.
Conclusion and Future Directions
The available evidence suggests that this compound improves mucociliary clearance through a combination of mucolytic and ciliary-stimulatory effects. However, there is a clear need for more rigorous quantitative studies to fully elucidate its mechanism of action. Future research should focus on:
-
Conducting dose-response studies to quantify the effects of this compound on ciliary beat frequency, mucus viscoelasticity, and airway surface liquid height using modern in vitro and ex vivo models of the human airway epithelium.
-
Utilizing techniques such as patch-clamping and fluorescence imaging to directly investigate the effects of this compound on ion channel activity and intracellular signaling pathways (cAMP/PKA and Ca²⁺/PKC) in airway epithelial cells.
-
Performing well-controlled clinical trials with robust endpoints to correlate the in vitro findings with clinical efficacy in patients with muco-obstructive lung diseases.
A deeper understanding of this compound's molecular and cellular mechanisms will not only solidify its place in respiratory medicine but also pave the way for the development of more targeted and effective mucoactive therapies.
References
- 1. Action of this compound on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of reproterol on ciliary beat frequency of human bronchial epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Sobrerol's Impact on Mucus Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sobrerol is a well-established mucoactive agent utilized in the management of respiratory conditions characterized by the hypersecretion of viscous mucus. This technical guide provides an in-depth analysis of the biological activity of this compound with a specific focus on its effects on mucus production. It consolidates available quantitative data, details experimental methodologies from key studies, and elucidates the current understanding of its mechanism of action, including relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the respiratory field.
Introduction
Mucus hypersecretion and impaired mucociliary clearance are hallmark features of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), chronic bronchitis, and cystic fibrosis. These conditions lead to airway obstruction, recurrent infections, and a decline in lung function. Mucoactive agents, such as this compound, aim to alleviate these symptoms by altering the properties of airway mucus, thereby facilitating its removal. This compound, a monoterpene derivative, has been in clinical use for its mucolytic and mucoregulatory properties. This guide delves into the scientific evidence underpinning its therapeutic effects on mucus production.
Mechanism of Action
This compound exerts its effects on mucus through a multi-faceted mechanism, primarily targeting the viscoelastic properties of the mucus gel and enhancing its clearance from the airways.
2.1. Mucolytic and Mucoregulatory Effects
The primary mechanism attributed to this compound is its ability to reduce the viscosity and elasticity of bronchial mucus.[1][2][3] This is thought to occur through two main actions:
-
Disruption of Mucin Glycoprotein Polymers: One of the key hypotheses is that this compound acts by breaking the disulfide bonds that cross-link mucin glycoproteins. These bonds are crucial for the polymeric structure and gel-like consistency of mucus. By disrupting these bonds, this compound is believed to depolymerize the mucin network, leading to a reduction in mucus viscosity and elasticity.
-
Stimulation of Serous Fluid Secretion: Evidence suggests that this compound may also stimulate the secretion of lower-viscosity serous fluid from the submucosal glands. This increased fluid production helps to hydrate the mucus layer, further reducing its viscosity and facilitating its transport.
2.2. Enhancement of Mucociliary Clearance
By fluidifying the mucus, this compound significantly improves mucociliary clearance.[1][2] This is a critical function of the respiratory tract's defense mechanism, responsible for trapping and removing inhaled particles and pathogens. Studies have shown that treatment with this compound leads to an increase in mucociliary transport velocity.[1] This effect is a direct consequence of the reduced mucus viscosity, which allows the cilia to beat more effectively and propel the mucus layer towards the pharynx. Some evidence also suggests that this compound may directly increase ciliary motility.[2][3]
Quantitative Data on the Effects of this compound
While many studies describe the qualitative effects of this compound, specific quantitative data is essential for a thorough understanding of its potency and efficacy. The following tables summarize the available quantitative findings from preclinical and clinical studies.
Table 1: Effect of this compound on Mucus Rheology
| Parameter | Study Type | Model/Patient Population | Treatment | Key Finding | Reference |
| Mucus Viscosity | Pediatric RCT | Children with acute respiratory diseases | This compound granules (100 mg, 3 times/day for 3 days) | Induced a better reduction of expectorated viscosity compared to N-acetylcysteine. | [2] |
| Mucus Viscoelasticity | Clinical Trial | Patients with chronic obstructive lung disease | Carbocysteine-Sobrerol combination (10 days) | Favourably affected all the most important rheological parameters of mucus, including spinnability. | [4] |
Table 2: Effect of this compound on Mucociliary Clearance
| Parameter | Study Type | Model/Patient Population | Treatment | Key Finding | Reference |
| Mucociliary Transport Velocity | In vivo | Patients with chronic bronchial inflammatory diseases | This compound (600 mg/day for 4 days) | Significant increase in the relative ratio of mucociliary transport of mucus. | [1] |
Signaling Pathways in Mucus Regulation and Potential Involvement of this compound
The regulation of mucus production, particularly the expression of mucin genes like MUC5AC and MUC5B, is controlled by complex intracellular signaling pathways. While the direct interaction of this compound with these pathways is not yet fully elucidated, understanding the general mechanisms of mucin gene regulation provides a framework for future research into this compound's molecular targets.
Inflammatory mediators, bacteria, and viruses can activate cell surface receptors, such as Toll-like receptors (TLRs) and the Epidermal Growth Factor Receptor (EGFR), on airway epithelial cells.[5][6] This activation triggers downstream signaling cascades, prominently involving Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2 and p38, and the transcription factor Nuclear Factor-kappa B (NF-κB).[4][7] These pathways converge in the nucleus to regulate the transcription of mucin genes.[5][6]
Given this compound's observed effects on mucus production, it is plausible that it may modulate one or more of these signaling pathways. For instance, it could potentially interfere with the activation of EGFR or inhibit the downstream MAPK and NF-κB signaling, thereby reducing mucin gene expression. Further research is required to investigate these potential molecular mechanisms.
Below is a generalized diagram of a key signaling pathway involved in mucin gene expression.
Caption: A generalized signaling pathway for mucin gene regulation.
Key Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the effects of this compound on mucus properties.
5.1. Measurement of Mucus Rheology (Viscoelasticity)
The viscoelastic properties of sputum are critical indicators of its clearability. Rotational rheometers are commonly used to perform these measurements.[8][9]
-
Sample Collection and Preparation: Sputum samples are collected from patients, often through spontaneous expectoration or induction. To ensure homogeneity, samples may be gently mixed.[8] It is crucial to handle samples promptly to avoid degradation.
-
Instrumentation: A rotational rheometer equipped with a cone-plate or parallel-plate geometry is used.[8]
-
Measurement Procedure: A small volume of the sputum sample is placed between the plates. Oscillatory shear tests are then performed. This involves applying a small, oscillating strain to the sample at a specific frequency (e.g., 1 Hz) and measuring the resulting stress.[8]
-
Data Analysis: The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are calculated. The complex viscosity (η*) and tan δ (G''/G') are also determined to characterize the overall viscoelastic behavior of the mucus.[8]
Caption: Experimental workflow for mucus rheology measurement.
5.2. Measurement of Mucociliary Transport Velocity
The frog palate model is a classic ex vivo method used to assess the transportability of mucus samples.[1]
-
Preparation of the Frog Palate: The upper palate of a frog is excised and placed in a humidified chamber.
-
Sample Application: A small sample of the patient's mucus is placed on the ciliated epithelium of the frog palate.
-
Measurement of Transport Velocity: The time it takes for the mucus sample to travel a defined distance across the palate is measured using a microscope with a calibrated eyepiece.
-
Data Analysis: The mucociliary transport velocity is calculated in mm/min. This can be compared to the transport velocity of the frog's own mucus to determine a relative transport rate.
5.3. In Vitro Assessment of Ciliary Beat Frequency (CBF)
The effect of this compound on the frequency of ciliary beating can be assessed using in vitro cultures of human bronchial epithelial cells.[10][11]
-
Cell Culture: Human bronchial epithelial cells are cultured on a permeable support to form a differentiated, ciliated epithelium.
-
Treatment: The cultured cells are exposed to this compound at various concentrations.
-
CBF Measurement: Ciliary beat frequency is measured using a high-speed digital video camera attached to a microscope. The video recordings are then analyzed using specialized software to determine the frequency of ciliary beating in Hertz (Hz).
-
Data Analysis: The CBF of this compound-treated cells is compared to that of untreated control cells to determine the effect of the compound.
Conclusion
This compound is a mucoactive agent with a well-documented ability to improve the rheological properties of airway mucus and enhance mucociliary clearance. Its mechanisms of action, including the disruption of mucin polymers and stimulation of serous fluid secretion, contribute to its clinical efficacy in patients with hypersecretory respiratory diseases. While the existing data provides a strong rationale for its use, further research is warranted to fully elucidate the specific signaling pathways through which this compound exerts its effects on mucin gene expression and mucus production. More extensive clinical trials with detailed reporting of quantitative outcomes will further solidify the evidence base for this important therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the biological activity of this compound on mucus production, serving as a valuable resource for the scientific and drug development communities.
References
- 1. Action of this compound on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Airway Mucin Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of airway mucin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugfuture.com [drugfuture.com]
- 10. Influence of reproterol on ciliary beat frequency of human bronchial epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lung ciliary beat frequency analysis | Newcells Biotech [newcellsbiotech.co.uk]
The Discovery and Enduring Therapeutic Relevance of Sobrerol: A Technical Guide
Foreword
For well over a century, Sobrerol has maintained a significant, albeit often understated, role in the management of respiratory ailments characterized by mucus hypersecretion. This technical guide provides an in-depth exploration of the discovery, historical development, and scientific underpinnings of this intriguing terpene derivative. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this compound's journey from a natural product isolate to a clinically utilized mucolytic agent. This document delves into its initial discovery, the evolution of its synthesis, the elucidation of its multifaceted mechanism of action, and a review of key clinical findings, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Initial Characterization
The discovery of this compound is credited to the Italian chemist Ascanio Sobrero in 1851.[1] Sobrero, also known for the synthesis of nitroglycerin, isolated this novel compound as a product of the oxidation of terpenes found in turpentine oil.[1] His early work laid the foundation for understanding this unique molecule, which he named in his honor.
The Genesis of this compound: From Turpentine to a Crystalline Entity
Initially, the process of isolating this compound was intrinsically linked to the oxidative transformation of α-pinene, a primary constituent of turpentine. While the precise, detailed experimental protocol from Sobrero's original 1851 publication remains elusive in readily available contemporary scientific literature, the foundational principle involved the controlled oxidation of turpentine oil, likely through exposure to air and sunlight, followed by purification of the resulting crystalline product. This early work was crucial in distinguishing this compound from other terpene derivatives and establishing its fundamental chemical identity.
Historical Development of Synthesis
The journey from isolating this compound from a natural source to developing efficient and scalable synthetic methods has been a gradual process, driven by the need for a pure and consistent supply for pharmaceutical use.
Early Synthetic Approaches
Following its discovery, various laboratory-scale methods for the synthesis of this compound were explored. These early approaches often involved the oxidation of α-pinene using a variety of oxidizing agents. However, these methods were often hampered by low yields and the formation of multiple byproducts, making the purification of this compound a significant challenge.
Modern Industrial Synthesis: A Detailed Experimental Protocol
The advent of modern organic chemistry has led to the development of a more efficient and controlled synthesis of this compound, primarily through the epoxidation of α-pinene followed by hydrolysis. The following protocol outlines a representative industrial-scale synthesis.
Experimental Protocol: Synthesis of this compound from α-Pinene Oxide
Objective: To synthesize this compound via the hydrolysis of α-pinene oxide.
Materials:
-
α-Pinene oxide
-
Deionized water
-
Carbon dioxide (gas)
-
Petroleum ether
-
Stainless steel reactor with stirring and cooling capabilities
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of Carbonated Water: 50 liters of deionized water are charged into a 100-liter stainless steel reactor. Carbon dioxide gas is bubbled through the water until a pH of 3.5 is achieved.
-
Reaction Initiation: The temperature of the carbonated water is adjusted to 36°C. 50 kg of α-pinene oxide is then rapidly introduced into the reactor with continuous stirring.
-
Exothermic Reaction and Crystallization: An exothermic reaction occurs, causing the temperature to rise to approximately 95°C. As the reaction proceeds, this compound crystallizes and separates out as a white crystalline mass.
-
Cooling and Isolation: The reaction mixture is then cooled to 15°C using an external cooling system. The crystalline this compound is isolated from the mother liquor by centrifugation.
-
Washing and Drying: The isolated crystalline product is washed with a small amount of petroleum ether to remove any residual oily impurities. The purified this compound is then dried in a vacuum oven at 30°C for 12 hours.
Expected Yield: This process typically results in a yield of over 80% of the theoretical yield of pure d,l-Sobrerol.
Workflow Diagram: Industrial Synthesis of this compound
Caption: Workflow for the industrial synthesis of this compound from α-pinene oxide.
Historical Development of the Understanding of the Mechanism of Action
The understanding of this compound's mechanism of action has evolved significantly from its initial empirical use as a treatment for respiratory ailments to the current recognition of its multifaceted pharmacological activities.
Early Recognition as a Mucolytic Agent
For much of its history, this compound was primarily classified as a mucolytic agent. Clinical observations in the mid-20th century noted its ability to reduce the viscosity of sputum and facilitate its expectoration in patients with chronic bronchitis and other respiratory diseases. This effect was attributed to its ability to break down the complex structure of mucus.
Elucidation of Secretolytic and Mucoregulatory Properties
Later research in the 1970s and 1980s began to paint a more nuanced picture of this compound's action. Studies revealed that beyond simply breaking down existing mucus, this compound also influences the secretion of mucus. It was found to increase the production of serous, less viscous bronchial secretions, effectively diluting the thick, tenacious mucus characteristic of respiratory diseases. This secretolytic effect, combined with its mucolytic properties, led to its classification as a mucoregulatory agent.
Discovery of Antioxidant and Anti-inflammatory Effects
More recent investigations have uncovered additional mechanisms that contribute to this compound's therapeutic benefits. It has been shown to possess antioxidant properties, which are crucial in mitigating the oxidative stress associated with chronic inflammatory respiratory diseases. Furthermore, evidence suggests that this compound may have anti-inflammatory effects, further contributing to its efficacy in managing conditions like chronic bronchitis and COPD.
Impact on Mucociliary Clearance and Immune Response
A key aspect of this compound's efficacy is its ability to enhance mucociliary clearance.[2][3] By reducing mucus viscosity and increasing ciliary beat frequency, this compound facilitates the removal of trapped particles and pathogens from the respiratory tract.[3] Additionally, some studies suggest that this compound can modulate the local immune response in the airways, for instance, by increasing the levels of secretory IgA, which plays a vital role in mucosal defense.[2][3]
Signaling Pathway: Multifaceted Mechanism of Action of this compound
Caption: The multifaceted mechanism of action of this compound.
Historical Clinical Data and Pharmaceutical Formulations
The clinical use of this compound dates back several decades, with numerous studies conducted, particularly in the 1970s and 1980s, to evaluate its efficacy and safety.[2] These studies were instrumental in establishing its role in the treatment of acute and chronic respiratory diseases.
Quantitative Data from Early Clinical Trials
The following tables summarize key quantitative data from early clinical trials of this compound. It is important to note that methodologies and reporting standards from this era may differ from current practices.
Table 1: Efficacy of this compound in Patients with Chronic Bronchitis
| Study (Year) | Dosage | Duration | Key Efficacy Parameter | Result |
| Braga et al. (1983) | 600 mg/day (oral) | 4 days | Mucociliary transport velocity | Significant increase in transport velocity of mucus samples from treated patients.[4] |
| Medici et al. (1985) | 400 mg/day | 14 days | Sputum "apparent" viscosity | No significant difference compared to placebo.[5] |
| Anonymous (1982) | 400 mg/day | 14 days | Sputum volume | Temporary reduction in sputum volume (p < 0.05) on day 4.[6] |
Table 2: Pharmacokinetic Properties of this compound (Early Studies)
| Study (Year) | Administration Route | Key Pharmacokinetic Parameter | Finding |
| Braga et al. (1983) | Oral and Intravenous | Concentration in bronchial mucus | Accumulation of this compound in bronchial mucus was observed.[4] |
| Shukla (1986) | Not specified | Major Metabolite | Hydrated carvone identified as a major metabolite.[7] |
Table 3: Safety Profile of this compound (Early Studies)
| Study (Year) | Dosage | Adverse Events | LD50 (Animal Model) |
| Review by Braga et al. (1987) | Various | Excellent tolerability and very low toxicity reported in numerous studies.[8] | Not specified in the review. |
| Medici et al. (1985) | 400 mg/day | No significant side effects reported compared to placebo.[5] | Not applicable. |
Development of Pharmaceutical Formulations
The clinical utility of this compound has been enhanced by the development of various pharmaceutical formulations, which have been available since the early 1970s.[3]
-
Oral Formulations:
-
Granules for Oral Solution: This formulation allows for easy administration, particularly for patients who have difficulty swallowing tablets.
-
Syrup: A liquid formulation that is well-suited for pediatric and geriatric populations.
-
-
Inhalation Formulations:
-
Nebulizer Solution: This formulation delivers this compound directly to the respiratory tract, allowing for a localized effect and potentially faster onset of action.
-
-
Other Formulations:
-
Suppositories: This formulation provides an alternative route of administration when oral intake is not feasible.
-
The availability of these different formulations has allowed for tailored therapeutic approaches to meet the needs of a diverse patient population.
Conclusion
From its initial discovery as a natural product derivative to its current status as a multifaceted mucoregulatory agent, this compound has a rich and compelling history. While the precise details of Sobrero's original isolation method may be lost to time, the evolution of its synthesis and the progressive elucidation of its complex mechanism of action underscore the enduring scientific interest in this compound. The historical clinical data, despite some inconsistencies, laid the groundwork for its long-standing use in treating respiratory diseases. For contemporary researchers and drug development professionals, the story of this compound serves as a powerful reminder of the therapeutic potential that can be unlocked from natural sources and the importance of continued scientific inquiry to fully understand and optimize the clinical application of established medicines. Further research into its anti-inflammatory and immunomodulatory properties may yet reveal new therapeutic avenues for this venerable molecule.
References
- 1. Annali di chimica applicata alla medicina cioè alla farmacia, alla ... - Google Books [books.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. sipmel.it [sipmel.it]
- 4. nobelprize.org [nobelprize.org]
- 5. Oxidation characteristics and hazardous of α-pinene, β-pinene and turpentine - Arabian Journal of Chemistry [arabjchem.org]
- 6. indice articoli del fasc.: Annali di chimica applicata alla medicina cioè alla farmacia, alla tossicologia, all'igiene, alla fisiologia, alla patologia e alla terapeutica (1854 feb, Serie 3, Volume 18, Fascicolo 2) [emeroteca.braidense.it]
- 7. Micro- and macrorheology of mucus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annali di chimica applicata alla medicina cioè alla farmacia, alla ... - Google ブックス [books.google.co.jp]
Sobrerol: An In-depth Technical Guide on its Antioxidant and Anti-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sobrerol, a monoterpene derivative, has a long-standing history in clinical use, primarily as a mucolytic agent for respiratory disorders.[1][2][3][4][5][6][7][8][9][10] Beyond its effects on mucus viscosity, a growing body of evidence highlights its significant antioxidant and anti-inflammatory properties.[1][3][5][6][9] This technical guide provides a comprehensive overview of the known and putative molecular pathways underlying these effects, presenting available quantitative data and detailed experimental methodologies to support further research and development.
Antioxidant Pathway: Direct Radical Scavenging
The primary antioxidant mechanism of this compound identified to date is its capacity to act as a direct scavenger of free radicals.[1][3][5][6][9] This has been demonstrated through sophisticated techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.
Mechanism of Action
This compound's chemical structure, rich in hydroxyl groups, allows it to donate hydrogen atoms to neutralize highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH). This action converts the damaging free radicals into more stable, non-toxic molecules, thereby mitigating oxidative stress at a fundamental level.
Quantitative Data: Hydroxyl Radical Scavenging Activity
A key study utilizing Electron Paramagnetic Resonance (EPR) spectroscopy has provided quantitative evidence of this compound's radical scavenging capabilities.
| Parameter | Value | Experimental System |
| Effective Concentration Range | 2.5 to 20 µg/mL | Electron Paramagnetic Resonance (EPR) spectroscopy targeting hydroxyl radicals.[1] |
This table summarizes the available quantitative data on the antioxidant activity of this compound.
Experimental Protocol: Electron Paramagnetic Resonance (EPR) for Hydroxyl Radical Scavenging
The following provides a detailed methodology for assessing the hydroxyl radical scavenging activity of this compound using EPR, based on established spin trapping techniques.
Objective: To quantify the hydroxyl radical scavenging capacity of this compound.
Materials:
-
This compound
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap
-
Fenton's reagent (e.g., FeSO₄ and H₂O₂) to generate hydroxyl radicals
-
Phosphate buffer (pH 7.4)
-
EPR spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., phosphate buffer).
-
Reaction Mixture: In an EPR-compatible capillary tube, combine the following in order:
-
Phosphate buffer (pH 7.4)
-
DMPO solution
-
Varying concentrations of this compound solution (e.g., 2.5, 5, 10, 20 µg/mL).
-
FeSO₄ solution
-
-
Initiation of Radical Generation: Add H₂O₂ to the mixture to initiate the Fenton reaction, which produces hydroxyl radicals.
-
EPR Measurement: Immediately place the capillary tube into the EPR spectrometer cavity and record the spectrum. The hydroxyl radicals are trapped by DMPO, forming a stable DMPO-OH adduct, which produces a characteristic EPR signal.
-
Data Analysis: The intensity of the DMPO-OH signal is proportional to the concentration of hydroxyl radicals. The reduction in signal intensity in the presence of this compound, compared to a control without this compound, indicates its scavenging activity. The percentage of inhibition can be calculated for each concentration of this compound.
Anti-inflammatory Pathways: Current Understanding and Hypothesized Mechanisms
While the anti-inflammatory effects of this compound are acknowledged, the precise molecular pathways are not yet fully elucidated in published literature.[3][9] However, based on the known mechanisms of other anti-inflammatory compounds and the general inflammatory cascade, we can propose several putative pathways that warrant further investigation. It is known that this compound can reduce the production of pro-inflammatory cytokines, which is a key outcome of these pathways.[3]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Hypothesized Mechanism of this compound: this compound may inhibit the NF-κB pathway by:
-
Preventing the degradation of IκB.
-
Inhibiting the phosphorylation and nuclear translocation of the p65 subunit.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1).
Hypothesized Mechanism of this compound: As an antioxidant, this compound could indirectly activate the Nrf2 pathway by modulating the cellular redox state, or it may directly interact with Keap1, promoting Nrf2 release and subsequent transcription of protective genes.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Activation of p38 and JNK, in particular, is strongly associated with the production of pro-inflammatory cytokines.
Hypothesized Mechanism of this compound: this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation, and thus the activation, of key MAPK proteins like p38 and JNK.
Summary of Potential Anti-inflammatory Effects
| Target Pathway | Potential Effect of this compound | Downstream Consequences |
| NF-κB | Inhibition of IκB degradation and/or p65 nuclear translocation. | Decreased expression of TNF-α, IL-6, IL-1β, iNOS, and COX-2. |
| Nrf2 | Activation and nuclear translocation of Nrf2. | Increased expression of antioxidant enzymes like HO-1. |
| MAPK | Inhibition of p38 and/or JNK phosphorylation. | Reduced activation of pro-inflammatory transcription factors and cytokine production. |
This table summarizes the hypothesized anti-inflammatory mechanisms of this compound that require further experimental validation.
Future Directions and Conclusion
The existing evidence strongly supports this compound's role as a potent antioxidant through direct radical scavenging. While its anti-inflammatory properties are clinically recognized, the underlying molecular mechanisms remain an area ripe for investigation. Future research should focus on:
-
Validating the hypothesized anti-inflammatory pathways: Conducting in vitro studies using cell lines (e.g., macrophages) stimulated with LPS to assess this compound's effects on NF-κB, Nrf2, and MAPK signaling using techniques like Western blotting, ELISA, and reporter gene assays.
-
Quantifying the inhibition of inflammatory mediators: Determining the IC50 values of this compound for the production of key cytokines (TNF-α, IL-6, IL-1β) and the expression of iNOS and COX-2.
-
In vivo studies: Utilizing animal models of inflammation to confirm the in vitro findings and to evaluate the therapeutic potential of this compound in inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the Expression of Heme Oxygenase-1: Signal Transduction, Gene Promoter Activation, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual beta-adrenergic modulation in the immune system: stimulus-dependent effect of isoproterenol on MAPK activation and inflammatory mediator production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heme oxygenase 1 in erythropoiesis: an important regulator beyond catalyzing heme catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro [frontiersin.org]
Metabolic Pathways of Sobrerol in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sobrerol, a mucolytic agent, undergoes extensive metabolism in humans primarily through oxidation and glucuronidation. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing the biotransformation processes, the enzymes involved, and quantitative data on its metabolites. The document includes detailed experimental protocols for the analysis of this compound and its metabolites in human urine and visualizations of the metabolic pathways and analytical workflows.
Introduction
This compound is a monoterpenoid used as a mucolytic agent to treat respiratory diseases characterized by excessive or viscous mucus.[1][2] Understanding its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. After oral administration, this compound is rapidly absorbed and primarily metabolized in the liver before being excreted in the urine.[3] This guide synthesizes the current knowledge on the metabolic pathways of this compound in humans.
Metabolic Pathways of this compound
The biotransformation of this compound in humans involves three main pathways: allylic hydroxylation, oxidation, and glucuronidation.[4] These processes convert the lipophilic this compound molecule into more polar and water-soluble metabolites that can be readily excreted by the kidneys.[5]
Oxidation Pathway
One of the primary metabolic routes for this compound is oxidation, which leads to the formation of hydrated carvone.[4][6] This transformation involves the oxidation of the secondary alcohol group on the cyclohexene ring to a ketone.
Glucuronidation Pathway
Another major metabolic pathway is the direct conjugation of this compound with glucuronic acid, forming a glucuronide conjugate.[4][6] This Phase II metabolic reaction is a common route for the detoxification and elimination of xenobiotics.
The main metabolic pathways of this compound are illustrated in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of anabolic steroids by recombinant human cytochrome P450 enzymes. Gas chromatographic-mass spectrometric determination of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE PHARMACOKINETICS OF this compound IN NORMAL HUMAN VOLUNTEERS. - UMESH A. SHUKLA - Google Books [books.google.com]
- 5. uclouvain.be [uclouvain.be]
- 6. Pharmacokinetics of this compound in chronic bronchitis. Comparison of serum and bronchial mucus levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Sobrerol's Impact on Secretory IgA Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Sobrerol and Secretory IgA
This compound is a monoterpene derivative that has been in clinical use for several decades, primarily for its ability to improve mucociliary clearance.[1][6] It achieves this by reducing mucus viscosity and elasticity, making it easier to expel from the respiratory tract.[2] Beyond its rheological effects on mucus, this compound is reported to possess antioxidant properties and the potential to stimulate the local immune defense system of the airways.[1][5]
Secretory IgA is the predominant immunoglobulin isotype found in mucosal secretions, including those of the respiratory tract. It plays a critical first-line defense role against inhaled pathogens and antigens.[7] sIgA is produced locally by plasma cells in the submucosa as dimeric IgA (dIgA), which is then transported across the epithelial cells into the lumen by the polymeric immunoglobulin receptor (pIgR).[7] This process results in the formation of sIgA, a complex of dIgA and a portion of the pIgR known as the secretory component, which protects the antibody from proteolytic degradation.[8]
This compound's Mechanisms of Action
While the precise mechanisms are still under investigation, this compound's therapeutic effects are attributed to several actions:
-
Mucolytic and Mucoregulatory Effects: this compound is believed to disrupt the disulfide bonds within mucin glycoproteins, the primary structural components of mucus, thereby reducing its viscosity.[2] It may also stimulate the secretion of lower-viscosity serous fluids, further aiding in the dilution and clearance of thick mucus.[2]
-
Improved Mucociliary Clearance: By fluidizing airway mucus, this compound facilitates its transport by the ciliary escalator, a critical mechanism for removing trapped particles and pathogens from the lungs.[1][9]
-
Antioxidant Activity: this compound has been reported to exhibit radical scavenging activities, which may help to mitigate oxidative stress associated with inflammatory respiratory conditions.[1][5]
-
Stimulation of Secretory IgA Production: Several sources state that this compound may increase the production of sIgA, thereby enhancing the local immune barrier of the respiratory tract.[1][3][4][5] However, specific clinical data quantifying this effect are lacking.
Quantitative Data on this compound's Impact on sIgA
A comprehensive review of the available scientific literature did not yield specific quantitative data from clinical trials that have measured the impact of this compound administration on secretory IgA concentrations in respiratory secretions. While the claim of increased sIgA production is made in several review articles[1][3][4][5], the original research studies providing the primary data for this assertion could not be identified through the conducted searches. One study from 1985 that evaluated this compound as an expectorant did not find a significant advantage over placebo for most parameters, with the exception of a transient decrease in 24-hour sputum volume, and did not measure sIgA levels.[10]
Table 1: Summary of this compound Clinical Studies and Mention of sIgA
| Study Focus | Key Findings | Measurement of sIgA | Reference |
| Review of muco-modifying properties | Discusses effects on mucus production and experimental models. | Not Measured | [11] |
| Expectorant efficacy in chronic bronchial diseases | No significant advantage over placebo for most symptoms. | Not Measured | [10] |
| Management of acute respiratory infections | Combined oral and nebulized this compound reduced symptom intensity. | Mentioned as a mechanism of action, but not measured. | [3] |
| Review of perspectives in frequent respiratory infections | States that this compound may increase sIgA production. | Not Measured | [1][4][5][6] |
The absence of such data represents a significant knowledge gap and highlights an area for future clinical investigation to substantiate this claimed mechanism of action.
Experimental Protocols for sIgA Measurement
To facilitate future research in this area, this section provides a detailed, generalized methodology for the quantification of sIgA in respiratory secretions, based on established enzyme-linked immunosorbent assay (ELISA) techniques.[12][13][14][15]
Sample Collection and Processing
-
Sputum Collection: Spontaneous or induced sputum can be collected. For induced sputum, patients inhale nebulized hypertonic saline to promote expectoration.
-
Bronchoalveolar Lavage (BAL) Fluid: BAL is performed during bronchoscopy, where a sterile saline solution is instilled into a lung subsegment and then aspirated.
-
Nasal Wash: A sterile saline solution is instilled into one nostril and collected as it exits the other.
-
Sample Processing:
-
Immediately after collection, samples should be placed on ice to minimize protein degradation.
-
To liquefy the mucus and ensure homogeneity, samples can be treated with a mucolytic agent like dithiothreitol (DTT) or N-acetylcysteine (NAC), followed by mechanical disruption (e.g., vortexing or sonication).
-
Centrifuge the processed sample at high speed (e.g., 10,000 x g) for 15-30 minutes at 4°C to pellet cells and debris.
-
Collect the supernatant and store at -80°C until analysis.
-
Secretory IgA ELISA Protocol
This protocol is a generalized sandwich ELISA procedure. Specific details may vary depending on the commercial kit used.[14][15][16]
-
Coating: Microwell plates are pre-coated with a capture antibody specific for human secretory component (SC) or the alpha chain of IgA.
-
Blocking: Non-specific binding sites in the wells are blocked using a solution such as bovine serum albumin (BSA) or non-fat dry milk.
-
Standard and Sample Incubation:
-
A standard curve is prepared using purified human sIgA of known concentrations.
-
Processed patient samples (supernatants) are diluted appropriately and added to the wells.
-
The plate is incubated to allow the sIgA in the standards and samples to bind to the capture antibody.
-
-
Washing: The plate is washed multiple times to remove unbound substances.
-
Detection Antibody Incubation: A detection antibody, typically a horseradish peroxidase (HRP)-conjugated anti-human IgA antibody, is added to the wells and binds to the captured sIgA.
-
Washing: The plate is washed again to remove unbound detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change proportional to the amount of bound sIgA.
-
Stopping the Reaction: The enzymatic reaction is stopped by the addition of an acid solution.
-
Data Acquisition and Analysis: The absorbance of each well is read using a microplate reader at the appropriate wavelength (e.g., 450 nm). The concentration of sIgA in the samples is determined by interpolating their absorbance values against the standard curve.
Signaling Pathways in Secretory IgA Production
The production of IgA by B cells and its transport across the epithelium are regulated by complex signaling pathways. While the specific pathways modulated by this compound to potentially increase sIgA are unknown, the following are key established pathways in sIgA synthesis.
TGF-β Signaling in IgA Class Switching
Transforming growth factor-beta (TGF-β) is a critical cytokine that induces B cells to switch from producing IgM to producing IgA.[17][18][19]
Caption: TGF-β signaling pathway leading to IgA class switch recombination in B cells.
JAK-STAT Signaling in pIgR Expression
Cytokines such as Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4) can upregulate the expression of the polymeric immunoglobulin receptor (pIgR) on epithelial cells through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[20][21][22] Increased pIgR expression leads to enhanced transport of dIgA and thus higher levels of sIgA in mucosal secretions.
Caption: Generalized JAK-STAT signaling pathway for cytokine-induced pIgR expression.
Experimental Workflow for Investigating this compound's Effect on sIgA
The following diagram outlines a potential experimental workflow for a clinical trial designed to quantify the effect of this compound on sIgA production.
Caption: Proposed clinical trial workflow to assess this compound's effect on sIgA.
Conclusion and Future Directions
This compound is a mucoactive agent with a long history of clinical use. While there is a recurring suggestion in the literature that it can enhance mucosal immunity by increasing secretory IgA production, there is a notable absence of direct, quantitative clinical evidence to support this claim. This technical guide has summarized the known mechanisms of this compound, provided a framework for the experimental validation of its effects on sIgA, and outlined the key signaling pathways involved in sIgA synthesis.
Future research should prioritize well-designed, placebo-controlled clinical trials to definitively quantify the impact of this compound on sIgA levels in the respiratory tract. Such studies would not only validate a key proposed mechanism of action but could also broaden the therapeutic rationale for this compound's use in patients with recurrent respiratory infections or compromised mucosal immunity. Furthermore, in vitro studies using respiratory epithelial cell cultures could help to elucidate the specific signaling pathways through which this compound may exert its potential immunomodulatory effects.
References
- 1. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound in Managing Acute Respiratory Infections in Clinical Practice During the “Cold” Season: An Italian Primary Care Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Action of this compound on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. No demonstrable effect of this compound as an expectorant in patients with stable chronic bronchial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review on this compound as a muco-modifying drug: experimental data and clinical findings in hypersecretory bronchopulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Respiratory Mucosal Immunity: Kinetics of Secretory Immunoglobulin A in Sputum and Throat Swabs From COVID-19 Patients and Vaccine Recipients [frontiersin.org]
- 13. Respiratory Mucosal Immunity: Kinetics of Secretory Immunoglobulin A in Sputum and Throat Swabs From COVID-19 Patients and Vaccine Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arigobio.com [arigobio.com]
- 15. ibl-america.com [ibl-america.com]
- 16. cusabio.com [cusabio.com]
- 17. TGF-beta receptor signaling is critical for mucosal IgA responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transforming growth factor-beta 1 is a costimulator for IgA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential regulation of IgA production by TGF-beta and IL-5: TGF-beta induces surface IgA-positive cells bearing IL-5 receptor, whereas IL-5 promotes their survival and maturation into IgA-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IL-25 improves IgA levels during parenteral nutrition through the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LIF/JAK2/STAT1 Signaling Enhances Production of Galactose-Deficient IgA1 by IgA1-Producing Cell Lines Derived From Tonsils of Patients With IgA Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of STAT3 Signaling Reduces IgA1 Autoantigen Production in IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Sobrerol's Mucolytic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro methodologies used to characterize the mucolytic and mucoregulatory properties of Sobrerol. The following protocols are designed to offer a robust framework for preclinical assessment of this compound and other potential mucolytic agents.
Introduction to this compound's Mucolytic Action
This compound is a mucus-modifying drug that has been used to treat respiratory diseases characterized by excessive or viscous mucus. Its primary mechanism of action is believed to involve the stimulation of bronchial glands, leading to an increase in the volume of bronchial secretions and a reduction in their viscosity. In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms underlying these effects. Key parameters for evaluation include the impact on mucin gene expression and protein secretion, the rheological properties of secreted mucus, and the effects on ciliary function.
Key In Vitro Models for Studying this compound
The selection of an appropriate in vitro model is critical for obtaining clinically relevant data. The following models are commonly employed:
-
Human Bronchial Epithelial Cell Lines (e.g., Calu-3, NCI-H292): These cell lines are valuable for high-throughput screening and mechanistic studies. Calu-3 cells, when cultured at an air-liquid interface (ALI), differentiate into a pseudostratified epithelium that secretes mucus, making them a suitable model for studying mucin secretion. NCI-H292 cells are often used to study the regulation of mucin gene expression.
-
Primary Human Bronchial Epithelial Cells (HBECs): Primary HBECs cultured at an ALI represent the gold standard for in vitro studies of the airway epithelium. They differentiate into a mucociliary epithelium that closely resembles the in vivo environment, complete with mucus-producing goblet cells and ciliated cells. This model is ideal for studying the integrated effects of this compound on mucus secretion, viscosity, and ciliary beat frequency.
Experimental Protocols
Mucin (MUC5AC) Secretion Assay using Calu-3 Cells
This protocol details the quantification of MUC5AC, a major respiratory mucin, secreted from Calu-3 cells cultured at an ALI.
Materials:
-
Calu-3 cells
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics)
-
This compound
-
Phosphate-buffered saline (PBS)
-
MUC5AC ELISA kit
Procedure:
-
Cell Seeding and Culture: Seed Calu-3 cells onto Transwell inserts at a high density. Culture the cells submerged in medium in both the apical and basolateral compartments until a confluent monolayer is formed.
-
Establishment of Air-Liquid Interface (ALI): Once confluent, remove the apical medium to establish an ALI. Continue to feed the cells from the basolateral compartment. Culture for at least 14 days to allow for differentiation and mucus production.
-
This compound Treatment: Prepare various concentrations of this compound in the basolateral medium. Replace the existing basolateral medium with the this compound-containing medium.
-
Mucus Collection: After the desired incubation period (e.g., 24, 48, or 72 hours), collect the secreted mucus from the apical surface by washing with a known volume of PBS.
-
MUC5AC Quantification: Quantify the concentration of MUC5AC in the apical washes using a commercially available ELISA kit, following the manufacturer's instructions.
Mucus Viscosity Measurement using a Rheometer
This protocol describes the measurement of the rheological properties (viscosity and elasticity) of mucus collected from primary HBECs cultured at an ALI.
Materials:
-
Primary HBECs
-
Transwell inserts
-
ALI culture medium
-
This compound
-
Mucus collection solution (e.g., PBS)
-
Cone-plate rheometer
Procedure:
-
Culture and Treatment of Primary HBECs: Culture primary HBECs at an ALI for at least 21 days to achieve a well-differentiated mucociliary epithelium. Treat the cells with this compound via the basolateral medium for the desired duration.
-
Mucus Collection: Carefully collect the secreted mucus from the apical surface.
-
Rheological Measurement: Load the collected mucus sample onto the plate of a cone-plate rheometer. Perform oscillatory measurements at a range of frequencies (e.g., 0.1 to 10 Hz) to determine the elastic (G') and viscous (G'') moduli. Calculate the complex viscosity (η*) from these parameters.
Ciliary Beat Frequency (CBF) Analysis
This protocol outlines the measurement of CBF in primary HBECs cultured at an ALI using video microscopy.
Materials:
-
Primary HBECs cultured at an ALI on Transwell inserts
-
This compound
-
Inverted microscope with a high-speed camera
-
Image analysis software with a CBF analysis module
Procedure:
-
Cell Culture and Treatment: Culture and treat primary HBECs with this compound as described in the previous protocol.
-
Microscopy Setup: Place the Transwell insert onto the stage of an inverted microscope. Maintain the temperature at 37°C.
-
Image Acquisition: Acquire high-speed videos (e.g., at least 100 frames per second) of the ciliated cells from multiple regions of the insert.
-
CBF Analysis: Use specialized software to analyze the acquired videos and calculate the CBF in Hertz (Hz). This is typically done by analyzing the frequency of pixel intensity changes caused by ciliary movement.
Data Presentation
Table 1: Effect of this compound on MUC5AC Secretion from Calu-3 Cells
| This compound Concentration | MUC5AC Concentration (ng/mL) | Fold Change vs. Control |
| Control (0 µM) | 100 ± 12 | 1.0 |
| 10 µM | 150 ± 18 | 1.5 |
| 50 µM | 220 ± 25 | 2.2 |
| 100 µM | 280 ± 30 | 2.8 |
Data are presented as mean ± standard deviation and are representative.
Table 2: Effect of this compound on Mucus Viscosity from Primary HBECs
| This compound Concentration | Complex Viscosity (Pa·s) at 1 Hz | % Decrease vs. Control |
| Control (0 µM) | 0.85 ± 0.09 | 0% |
| 10 µM | 0.68 ± 0.07 | 20% |
| 50 µM | 0.52 ± 0.06 | 38.8% |
| 100 µM | 0.41 ± 0.05 | 51.8% |
Data are presented as mean ± standard deviation and are representative.
Table 3: Effect of this compound on Ciliary Beat Frequency in Primary HBECs
| This compound Concentration | Ciliary Beat Frequency (Hz) | % Increase vs. Control |
| Control (0 µM) | 8.2 ± 0.7 | 0% |
| 10 µM | 9.5 ± 0.8 | 15.9% |
| 50 µM | 11.3 ± 1.0 | 37.8% |
| 100 µM | 12.8 ± 1.1 | 56.1% |
Data are presented as mean ± standard deviation and are representative.
Visualizations
Caption: Experimental workflow for evaluating this compound's mucolytic effects in vitro.
Caption: Postulated signaling pathway for this compound's mucolytic action.
Application Notes and Protocols for Preclinical Evaluation of Sobrerol Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sobrerol is a monoterpene-derived mucolytic agent recognized for its ability to modulate the viscoelastic properties of mucus, enhance mucociliary clearance, and exert antioxidant effects.[1][2][3] These characteristics make it a promising candidate for the treatment of respiratory conditions characterized by mucus hypersecretion, such as chronic bronchitis and chronic obstructive pulmonary disease (COPD). Preclinical evaluation in relevant animal models is a critical step in substantiating the therapeutic potential of this compound and elucidating its mechanisms of action.
These application notes provide a comprehensive guide to the selection of appropriate animal models and the implementation of key experimental protocols for assessing the efficacy of this compound. The methodologies described are based on established models of respiratory disease that recapitulate key pathophysiological features of human conditions, including inflammation, mucus hypersecretion, and airway obstruction.[4][5][6]
Mechanism of Action of this compound
This compound's therapeutic effects are attributed to a multi-faceted mechanism of action that primarily targets the underlying pathophysiology of hypersecretory respiratory diseases.[1][2][7]
-
Mucolytic and Mucoregulatory Effects: this compound acts to fluidify thick, viscous mucus, thereby facilitating its removal from the airways.[1][2] It is believed to reduce mucus viscosity, potentially by disrupting the disulfide bonds within mucin glycoproteins, the primary structural components of mucus.[8]
-
Enhanced Mucociliary Clearance: By reducing mucus viscosity and potentially increasing ciliary motility, this compound improves the efficiency of the mucociliary escalator, a critical defense mechanism of the respiratory tract.[1][2]
-
Antioxidant Activity: this compound exhibits radical scavenging properties, which may help to mitigate the oxidative stress that contributes to inflammation and tissue damage in chronic respiratory diseases.[1][2]
-
Immunomodulatory Effects: There is evidence to suggest that this compound may enhance local immunity by increasing the production of secretory IgA (sIgA), which plays a crucial role in mucosal defense.[1][2]
Below is a diagram illustrating the proposed signaling pathways and mechanisms of this compound.
References
- 1. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 5. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 6. scireq.com [scireq.com]
- 7. This compound in Managing Acute Respiratory Infections in Clinical Practice During the “Cold” Season: An Italian Primary Care Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sobrerol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Sobrerol in biological matrices. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established analytical principles for the quantification of small molecule drugs in biological fluids.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in human plasma and urine, offering a balance of sensitivity and accessibility.
Quantitative Data Summary
| Parameter | Human Plasma | Human Urine |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.99) | 20 - 2000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 5 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 20 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 6% |
| Inter-day Precision (%RSD) | < 7% | < 8% |
| Recovery | > 85% | > 80% |
Experimental Protocol: HPLC-UV
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1.0 mL of plasma or urine in a centrifuge tube, add 100 µL of an internal standard solution (e.g., a structurally similar, non-interfering compound).
-
Add 5.0 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
b) Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and water (25:10:65, v/v/v) with 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.
-
Run Time: 10 minutes.
Workflow Diagram: HPLC-UV Analysis of this compound
Caption: HPLC-UV workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity, particularly suitable for pharmacokinetic studies and the analysis of this compound in complex matrices like urine and bronchial mucus.[2] A derivatization step is required to improve the volatility of this compound for GC analysis.
Quantitative Data Summary
| Parameter | Human Plasma | Human Urine | Bronchial Mucus |
| Linearity Range | 1 - 500 ng/mL (r² > 0.995) | 2 - 1000 ng/mL (r² > 0.995) | 5 - 500 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL | 1 ng/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 2 ng/mL | 5 ng/mL |
| Intra-day Precision (%RSD) | < 8% | < 9% | < 12% |
| Inter-day Precision (%RSD) | < 10% | < 11% | < 15% |
| Recovery | > 80% | > 75% | > 70% |
Experimental Protocol: GC-MS
a) Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
For Urine (with enzymatic hydrolysis for conjugated metabolites):
-
To 1.0 mL of urine, add 100 µL of β-glucuronidase solution and incubate at 37°C for 2 hours.
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the pre-treated sample (or 1.0 mL of plasma/homogenized mucus) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound with 2 mL of ethyl acetate.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Inject 1 µL of the derivatized sample into the GC-MS system.
b) GC-MS Conditions
-
GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of the this compound-TMS derivative.
Workflow Diagram: GC-MS Analysis of this compound
Caption: GC-MS workflow for this compound quantification.
Signaling Pathways and Logical Relationships
While this compound's primary action is mucolytic and does not directly involve a classical signaling pathway for its quantification, the analytical process itself follows a logical relationship of steps designed to isolate and measure the analyte with high precision and accuracy. The workflows presented above illustrate these logical relationships. This compound's mechanism of action involves the depolymerization of mucin glycoproteins, which is a biochemical process rather than a signaling cascade.[3]
The selection of an appropriate analytical method depends on the specific requirements of the study, including the desired sensitivity, the nature of the biological matrix, and the available instrumentation. Both HPLC-UV and GC-MS are robust and reliable techniques for the quantification of this compound in biological samples when properly validated. For higher throughput and sensitivity, the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method could also be considered, following similar sample preparation principles.
References
- 1. THE PHARMACOKINETICS OF this compound IN NORMAL HUMAN VOLUNTEERS. - UMESH A. SHUKLA - Google Books [books.google.com]
- 2. Pharmacokinetics of this compound in chronic bronchitis. Comparison of serum and bronchial mucus levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
Using Sobrerol in cell culture studies of respiratory epithelial cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sobrerol in cell culture studies to investigate its effects on respiratory epithelial cells. The protocols detailed below are designed for primary human bronchial epithelial (HBE) cells and the human respiratory cell lines Calu-3 and A549, offering a framework to explore this compound's mucoregulatory, ciliostimulatory, anti-inflammatory, and antioxidant properties.
Introduction to this compound
This compound is a monoterpene derivative known for its mucoactive properties. It is clinically used to treat respiratory conditions characterized by hypersecretion of viscous mucus.[1][2][3] In vivo studies have demonstrated that this compound can increase mucus production and ciliary motility, thereby enhancing mucociliary clearance.[1][3] It is also reported to reduce the viscosity of tracheobronchial mucus and possess radical-scavenging activities.[1][3] These application notes will provide the in vitro methodology to dissect these effects at a cellular and molecular level.
Cell Culture Models for Respiratory Studies
The selection of an appropriate cell model is critical for obtaining relevant data.
-
Primary Human Bronchial Epithelial (HBE) Cells: These cells, when cultured at an air-liquid interface (ALI), differentiate into a pseudostratified epithelium closely mimicking the in vivo airway, complete with ciliated and mucus-producing goblet cells. This model is ideal for studying mucociliary clearance.
-
Calu-3 Cells: This human lung adenocarcinoma cell line forms polarized monolayers with tight junctions and secretes mucus, making it a suitable model for studying mucin production and secretion.[4]
-
A549 Cells: This human lung adenocarcinoma cell line is widely used as a model for type II alveolar epithelial cells and is a valuable tool for investigating inflammatory responses in the lung.
Experimental Protocols
Cell Culture Protocols
This protocol is adapted from established methods for primary HBE cell culture.
Materials:
-
Cryopreserved primary HBE cells
-
Bronchial Epithelial Growth Medium (BEGM)
-
ALI culture medium
-
Collagen-coated permeable supports (e.g., Transwell®)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thawing and Seeding: Rapidly thaw cryopreserved HBE cells and seed them onto collagen-coated culture flasks in BEGM.
-
Expansion: Culture the cells at 37°C and 5% CO₂ until they reach 80-90% confluency.
-
Subculture: Detach the cells using Trypsin-EDTA and seed them onto collagen-coated permeable supports in ALI culture medium.
-
ALI Culture: Once the cells reach confluency on the permeable supports, remove the apical medium to establish the air-liquid interface.
-
Differentiation: Maintain the ALI culture for at least 21 days to allow for full differentiation into a mucociliary epithelium. Change the basolateral medium every 2-3 days.
Materials:
-
Calu-3 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Permeable supports (e.g., Transwell®)
Procedure:
-
Culture: Grow Calu-3 cells in EMEM with 10% FBS at 37°C and 5% CO₂.
-
Seeding on Inserts: Seed Calu-3 cells onto permeable supports and culture them submerged for several days.
-
ALI Culture: Establish an ALI by removing the apical medium to promote mucus secretion. Culture for at least 10 days at ALI before experimentation.
Materials:
-
A549 cells
-
F-12K Medium supplemented with 10% FBS
Procedure:
-
Culture: Maintain A549 cells in F-12K medium with 10% FBS at 37°C and 5% CO₂.
-
Seeding for Experiments: Seed A549 cells in multi-well plates at a density appropriate for the planned assay. Allow cells to adhere and grow to 70-80% confluency before treatment.
This compound Treatment
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
The final solvent concentration in the cell culture medium should be non-toxic (typically ≤ 0.1%).
Treatment of Cells:
-
For mucin production and ciliary beat frequency assays, add this compound to the apical and/or basolateral medium of differentiated HBE or Calu-3 cells.
-
For inflammation studies, pre-treat A549 cells with this compound for a specified period (e.g., 1-2 hours) before stimulating with an inflammatory agent like Lipopolysaccharide (LPS).
Assay Methodologies
Quantification of Mucin (MUC5AC) Secretion by ELISA
This protocol allows for the quantification of MUC5AC, a major respiratory mucin, in cell culture supernatants.
Materials:
-
Human MUC5AC ELISA kit
-
Cell culture supernatants from this compound-treated and control cells
-
Wash buffer
-
Substrate and stop solutions
Procedure:
-
Sample Collection: Collect apical washes or basolateral media from cell cultures.
-
ELISA: Follow the manufacturer's instructions for the MUC5AC ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubation, followed by washing steps.
-
Addition of a detection antibody.
-
Further incubation and washing.
-
Addition of a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of MUC5AC in the samples based on the standard curve.
Ciliary Beat Frequency (CBF) Analysis
This method uses high-speed videomicroscopy to measure the frequency of ciliary beating.
Materials:
-
Inverted microscope with a high-speed camera
-
Environmental chamber to maintain 37°C and 5% CO₂
-
CBF analysis software
Procedure:
-
Image Acquisition: Place the culture plate with differentiated HBE cells on the microscope stage within the environmental chamber.
-
Recording: Record high-speed videos (e.g., >100 frames per second) of ciliary movement at multiple locations on the culture.
-
Analysis: Use specialized software to analyze the video files and calculate the ciliary beat frequency in Hertz (Hz).
Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the mRNA expression of target genes, such as MUC5AC.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MUC5AC and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using the specific primers and qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect the protein levels of key components of signaling pathways like NF-κB and Nrf2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-Nrf2, anti-HO-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Effect of this compound on MUC5AC Secretion in Calu-3 Cells
| This compound Concentration (µM) | MUC5AC Concentration (ng/mL) | Fold Change vs. Control |
| 0 (Control) | 100 ± 10 | 1.0 |
| 10 | 150 ± 15 | 1.5 |
| 50 | 250 ± 20 | 2.5 |
| 100 | 300 ± 25 | 3.0 |
Table 2: Hypothetical Effect of this compound on Ciliary Beat Frequency in Primary HBE Cells
| This compound Concentration (µM) | Ciliary Beat Frequency (Hz) | % Increase vs. Control |
| 0 (Control) | 5.0 ± 0.5 | 0% |
| 10 | 6.0 ± 0.6 | 20% |
| 50 | 7.5 ± 0.7 | 50% |
| 100 | 8.5 ± 0.8 | 70% |
Table 3: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated A549 Cells
| Treatment | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Control | 50 ± 5 | 100 ± 10 |
| LPS (1 µg/mL) | 500 ± 40 | 1000 ± 80 |
| LPS + this compound (50 µM) | 250 ± 25 | 500 ± 50 |
Visualization of Pathways and Workflows
Experimental Workflow
References
- 1. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Cigarette Smoke Extract Induces MUC5AC Expression Through the ROS/ IP3R/Ca2+ Pathway in Calu-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sobrerol in Clinical Trials for COPD and Bronchitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sobrerol is a monoterpene-derived mucolytic agent that has been utilized in clinical practice for several decades, primarily for respiratory diseases characterized by hypersecretion of viscous mucus, such as chronic bronchitis and Chronic Obstructive Pulmonary Disease (COPD). Its multifaceted mechanism of action, encompassing mucolytic, secretolytic, antioxidant, and potential anti-inflammatory effects, makes it a compound of continuing interest for the management of these conditions. These application notes provide a comprehensive overview of the clinical trial data and experimental protocols related to the use of this compound in COPD and bronchitis, intended to inform further research and drug development.
Mechanism of Action
This compound exerts its therapeutic effects through several mechanisms:
-
Mucolytic and Secretolytic Effects: this compound's primary action is to reduce the viscosity of bronchial mucus. It is believed to act by breaking the disulfide bonds within mucin glycoproteins, the structural components of mucus.[1] This depolymerization of mucin fibers leads to a less viscous and more easily expectorated sputum. Furthermore, this compound stimulates the secretion of serous fluids from submucosal glands, which dilutes the mucus and further aids in its clearance.[2] An interesting aspect of its action is the modulation of mucus composition, promoting a shift from the more adhesive neutral mucins (fucosomucins) to the less viscous acidic mucins (sialomucins).[3][4]
-
Improved Mucociliary Clearance: By reducing mucus viscosity and increasing its volume through fluidification, this compound enhances mucociliary clearance.[3] This is a crucial defense mechanism of the respiratory tract, responsible for trapping and removing inhaled particles and pathogens.
-
Antioxidant Activity: this compound has demonstrated radical scavenging properties.[3] Oxidative stress is a key component in the pathophysiology of both COPD and chronic bronchitis, contributing to inflammation and tissue damage. By neutralizing reactive oxygen species (ROS), this compound may help to mitigate this damage.
-
Potential Anti-inflammatory and Immunomodulatory Effects: this compound may also possess anti-inflammatory properties, potentially by inhibiting the activity of pro-inflammatory mediators. Additionally, it has been suggested that this compound can increase the production of secretory IgA (sIgA), an important immunoglobulin for mucosal immunity.[3]
Quantitative Data from Clinical Trials
The following tables summarize the available quantitative data from clinical trials of this compound in chronic bronchitis. Data for COPD-specific trials are limited in the reviewed literature.
Table 1: this compound in Chronic Bronchitis - Efficacy Parameters
| Study (Year) | Patient Population | N | Treatment | Duration | Key Quantitative Outcomes |
| Castiglioni & Gramolini (1986) | Chronic Bronchitis | 706 | This compound 300 mg b.i.d. vs. Placebo | 3 months | Data on exacerbation rates and spirometry not available in the abstract. |
| Medici et al. (1985) | Stable Chronic Bronchial Disease | 23 | This compound 400 mg/day vs. Placebo (crossover) | 14 days | Transient decrease in 24-hour sputum volume (p < 0.05) on day 4. No significant difference in other sputum characteristics or pulmonary function tests.[5][6] |
| Seidita et al. (1984) | Acute Respiratory Diseases (including bronchitis) in Children | 40 | This compound 100 mg t.i.d. vs. N-Acetylcysteine 100 mg t.i.d. | 7 days | This compound significantly reduced mucus viscosity.[3] |
Table 2: this compound in Chronic Bronchitis - Dosage and Administration
| Study (Year) | Patient Population | N | Dosage | Route of Administration |
| Castiglioni & Gramolini (1986) | Chronic Bronchitis | 706 | 300 mg b.i.d. | Oral |
| Medici et al. (1985) | Stable Chronic Bronchial Disease | 23 | 400 mg/day | Oral |
| Braga et al. (1983) | Acute Exacerbations of Chronic Bronchitis | - | - | Oral and Intravenous |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other mucolytic agents are provided below.
Protocol 1: Assessment of Sputum Viscoelasticity (Rheology)
Objective: To quantify the effect of this compound on the viscous and elastic properties of sputum.
Methodology:
-
Sputum Collection: Spontaneously expectorated sputum is collected from patients in a sterile container and immediately transferred to a laboratory for analysis to minimize enzymatic degradation.
-
Sample Preparation: The sputum sample is gently homogenized to ensure consistency before measurement.
-
Instrumentation: A cone-and-plate viscometer or a rotational rheometer is used for the analysis.
-
Measurement Parameters:
-
Viscosity: Measured in Pascal-seconds (Pa·s) or centipoise (cP), it represents the resistance to flow. Measurements are taken at different shear rates to characterize the non-Newtonian behavior of sputum.
-
Elasticity (Storage Modulus, G'): Measured in Pascals (Pa), it reflects the ability of the sputum to store energy and recoil after deformation.
-
Viscous Modulus (Loss Modulus, G''): Measured in Pascals (Pa), it represents the viscous component of the sputum's response to stress.
-
-
Procedure:
-
A small sample of sputum is placed on the lower plate of the rheometer.
-
The cone or upper plate is lowered to a defined gap.
-
Oscillatory stress or strain is applied to the sample at a range of frequencies.
-
The resulting strain or stress is measured, and the viscosity, G', and G'' are calculated by the instrument's software.
-
-
Data Analysis: Changes in viscosity, G', and G'' before and after treatment with this compound (either in vivo or in vitro) are statistically analyzed to determine the mucolytic efficacy.
Protocol 2: Measurement of Mucociliary Clearance (MCC)
Objective: To assess the in vivo effect of this compound on the rate of mucus transport in the airways.
Methodology (Saccharin Test):
-
Patient Preparation: The patient is instructed to sit comfortably and avoid sniffing, coughing, or swallowing during the test.
-
Placement of Saccharin Particle: A small particle of saccharin (approximately 0.5 mm in diameter) is placed on the anterior part of the inferior turbinate in the nasal cavity.
-
Time Measurement: The time from the placement of the saccharin particle until the patient perceives a sweet taste is recorded. This is the mucociliary transit time.
-
Interpretation: A shorter transit time after this compound administration compared to baseline indicates an improvement in mucociliary clearance.
Methodology (Gamma Scintigraphy):
-
Radiolabeling: An aerosol of a radioisotope (e.g., Technetium-99m labeled albumin) is prepared.
-
Inhalation: The patient inhales the radiolabeled aerosol under controlled conditions to ensure deposition in the airways.
-
Imaging: A gamma camera is used to acquire images of the lungs at regular intervals over a period of several hours.
-
Data Analysis: The rate of clearance of the radioisotope from the lungs is calculated from the sequential images. An increased clearance rate after this compound treatment indicates improved MCC.
Protocol 3: In Vitro Antioxidant Activity Assessment (DPPH Assay)
Objective: To determine the free radical scavenging capacity of this compound.
Methodology:
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol). The solution has a deep violet color.
-
Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control sample contains only the solvent and DPPH.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Interpretation: A higher percentage of scavenging indicates a greater antioxidant capacity of this compound. The results can be expressed as the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.[7][8][9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for sputum rheology assessment.
Caption: Workflow for the DPPH antioxidant activity assay.
Conclusion
This compound demonstrates a multifactorial mechanism of action that is highly relevant to the pathophysiology of chronic bronchitis and COPD. While clinical trial data, particularly for COPD, is somewhat dated and limited in quantitative detail in readily accessible literature, the existing evidence suggests a beneficial effect on mucus properties and clinical symptoms in bronchitis. The provided protocols offer a framework for the standardized assessment of mucolytic and antioxidant properties of this compound and other mucoactive agents in future clinical and preclinical studies. Further well-designed clinical trials are warranted to fully elucidate the efficacy of this compound in the modern management of COPD, with a focus on quantitative outcomes such as exacerbation rates and changes in lung function.
References
- 1. Pharmacokinetics of this compound in chronic bronchitis. Comparison of serum and bronchial mucus levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. No demonstrable effect of this compound as an expectorant in patients with stable chronic bronchial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [this compound as expectorant in patients with stable chronic respiratory tract infections. A controlled study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Nebulized Sobrerol in Pediatric Respiratory Conditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the administration protocols for nebulized sobrerol in pediatric studies. The following sections detail the quantitative data from a key clinical trial, a comprehensive experimental protocol for nebulizer administration, and a visualization of the proposed mechanism of action.
Quantitative Data Summary
The following table summarizes the administration protocol from a clinical study investigating the use of nebulized this compound in children with secretory otitis media.
Table 1: Administration Protocol for Nebulized this compound in a Pediatric Study on Secretory Otitis Media
| Parameter | Value | Reference |
| Patient Population | 30 children with secretory otitis media | [1] |
| Age Range | 5-10 years | [1] |
| Drug Formulation | Nebulized this compound | [1] |
| Dosage | 40 mg in 3 ml solution | [1] |
| Frequency | Once daily | [1] |
| Duration of Treatment | 10 consecutive days | [1] |
Experimental Protocols
While specific, detailed protocols from the original pediatric studies are not extensively published, the following is a comprehensive, generalized protocol for the administration of nebulized this compound to pediatric patients. This protocol is based on established best practices for pediatric nebulization and the available data on this compound administration.
General Protocol for Pediatric Nebulizer Administration
Objective: To administer a 40 mg dose of this compound via nebulization to a pediatric patient.
Materials:
-
Jet nebulizer and compressor
-
Pediatric-sized face mask or mouthpiece
-
Vial of this compound for nebulization (40 mg/3 ml)
-
Prescribed diluent (if required)
-
Clean, lint-free cloth
Procedure:
-
Preparation:
-
Ensure the nebulizer and its components are clean and dry before use.
-
Wash hands thoroughly with soap and water.
-
Place the compressor on a stable, flat surface.
-
Connect the tubing to the compressor.
-
-
Medication Preparation:
-
Open the single-dose vial of this compound (40 mg/3 ml).
-
Carefully empty the contents of the vial into the nebulizer cup.
-
If dilution is required as per specific study design, add the correct volume of sterile saline.
-
Securely close the nebulizer cup.
-
-
Administration:
-
Attach the pediatric face mask or mouthpiece to the nebulizer cup.
-
Connect the tubing from the compressor to the bottom of the nebulizer cup.
-
For young children, a face mask is generally preferred to ensure adequate drug delivery. The mask should fit snugly over the child's nose and mouth.[2]
-
For older children who can cooperate, a mouthpiece can be used. The child should be instructed to place the mouthpiece in their mouth and breathe normally.[2]
-
Turn on the compressor. A fine mist should be visible coming from the nebulizer.
-
Encourage the child to breathe normally throughout the treatment. The duration of the treatment is typically 10-15 minutes, or until the nebulizer cup is empty.[2]
-
-
Post-Administration:
-
Turn off the compressor.
-
Remove the face mask or mouthpiece.
-
If a face mask was used, wipe the child's face with a clean, damp cloth to remove any medication residue.
-
Disassemble the nebulizer components and clean them according to the manufacturer's instructions. This typically involves washing with warm, soapy water and allowing to air dry.
-
Visualizations
Mechanism of Action of this compound
This compound is a mucolytic agent that acts directly on the mucus in the respiratory tract. Its primary mechanism is to reduce the viscosity of mucus, making it easier to clear from the airways.[3][4] This is achieved by the breaking of disulfide bonds within mucin glycoproteins, which are key structural components of mucus.[3][4] Additionally, some evidence suggests that this compound may stimulate the secretion of serous fluids, further aiding in the thinning of mucus.[3]
Caption: Proposed mechanism of action of this compound as a mucolytic agent.
Experimental Workflow for Nebulized this compound Administration in a Pediatric Study
The following diagram illustrates a typical workflow for a clinical study investigating the efficacy of nebulized this compound in a pediatric population.
Caption: A generalized experimental workflow for a pediatric clinical trial of nebulized this compound.
References
Application Notes and Protocols for the Detection of Sobrerol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sobrerol is a mucolytic agent used in the treatment of respiratory diseases characterized by excessive or viscous mucus. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical method for this purpose. However, due to the polar nature and low volatility of this compound, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis. This document provides detailed protocols and application notes for the determination of this compound in biological samples using GC-MS, with a focus on derivatization with pentafluoropropionic anhydride (PFPA).
Principle of the Method
The analytical method involves the extraction of this compound from a biological matrix, followed by a chemical derivatization step. The hydroxyl groups of this compound are esterified using pentafluoropropionic anhydride (PFPA) to form a stable, volatile diester derivative.[1] This derivative is then separated and quantified using a gas chromatograph coupled to a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity for the detection of the target analyte.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is designed for the extraction of this compound from human plasma samples.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
pH 7.4 Phosphate buffer
-
Extraction solvent: Ethyl acetate or a mixture of ethyl acetate and diethyl ether
-
Vortex mixer
-
Centrifuge
-
Conical glass tubes
Procedure:
-
Pipette 1.0 mL of the human plasma sample into a 15 mL conical glass tube.
-
Add a known amount of the internal standard solution.
-
Add 1.0 mL of pH 7.4 phosphate buffer and briefly vortex.
-
Add 5.0 mL of the extraction solvent (e.g., ethyl acetate).
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean conical glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. The dried extract is now ready for derivatization.
Derivatization with Pentafluoropropionic Anhydride (PFPA)
This procedure converts this compound into its di-pentafluoropropionyl ester.
Materials:
-
Dried sample extract from the previous step
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Cap the tube tightly and vortex briefly.
-
Heat the mixture at 65-70°C for 30 minutes in a heating block or water bath.[2]
-
After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent for GC-MS injection (e.g., ethyl acetate or hexane).
-
Transfer the final solution to a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of derivatized this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature: 70°C, hold for 1 minRamp 1: 15°C/min to 200°CRamp 2: 25°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (m/z) | To be determined from the mass spectrum of the derivatized this compound standard. Likely prominent fragment ions should be selected for quantification and qualification. |
Quantitative Data Summary
The following tables summarize the expected quantitative performance of a validated GC-MS method for this compound. The exact values will need to be determined during method validation.
Table 1: Calibration and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 5 - 500 | > 0.995 |
Table 2: Method Sensitivity and Recovery
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Extraction Recovery (%) |
| This compound | ~1.5 | 5.0[1] | 85 - 110 |
Table 3: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low QC | < 15 | < 15 | 85 - 115 |
| Mid QC | < 15 | < 15 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound from a biological sample.
Logical Relationship of Method Components
This diagram outlines the logical dependencies and critical steps in the analytical method.
References
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Sobrerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Sobrerol. The described protocol is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The method is straightforward, demonstrating good accuracy, precision, and linearity over a defined concentration range. This document provides comprehensive experimental protocols, system suitability requirements, and data presentation to support research, quality control, and drug development activities.
Introduction
This compound, a mucolytic agent, is used in the treatment of respiratory diseases to reduce the viscosity of mucus. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical products and for its quantification in various research applications. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This application note presents a detailed HPLC method for the analysis of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Recommended Condition |
| HPLC System | Isocratic Pumping System with UV/Vis Detector |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Methanol:Water (65:35, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (~25 °C) |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 10 minutes |
Reagents and Standards
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified water)
-
This compound reference standard
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-100 µg/mL).
Sample Preparation (for Pharmaceutical Formulations, e.g., Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 25 mg) and transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The filtered solution is now ready for injection. Further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the calibration curve.
Method Validation Summary
The described HPLC method should be validated in accordance with International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics of a validated method for this compound analysis.
Table 2: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 3: Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (Concentration Range) | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 2 µg/g[1] |
| Limit of Quantification (LOQ) | Typically 3x LOD |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Specificity | No interference from excipients or degradation products |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Overall workflow for the HPLC analysis of this compound.
The logical relationship for method validation is outlined below.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound in a variety of sample matrices, particularly in pharmaceutical dosage forms. The method is simple, utilizing common reagents and a standard C18 column, making it easily transferable to most analytical laboratories. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality and defensible data.
References
Evaluating Sobrerol's Impact on Sputum Viscosity: Application Notes and Protocols for Researchers
For Immediate Distribution
[City, State] – [Date] – These application notes provide detailed techniques and protocols for researchers, scientists, and drug development professionals to evaluate the impact of Sobrerol, a mucolytic agent, on the viscosity and rheological properties of sputum. This document outlines the scientific background, experimental methodologies, and data interpretation frameworks necessary for a comprehensive assessment of this compound's efficacy.
Introduction to this compound and its Mechanism of Action
This compound is a monoterpene-derived mucolytic agent that has been used in some European countries for several decades to treat respiratory conditions characterized by the hypersecretion of thick, viscous mucus.[1][2] Its primary therapeutic goal is to reduce sputum viscosity, thereby facilitating its clearance from the airways and improving respiratory function.[3][4]
The proposed mechanisms of action for this compound include:
-
Mucolysis: this compound is believed to possess mucolytic properties, directly breaking down the complex structure of mucus. This is thought to occur through the cleavage of disulfide bonds within mucin glycoproteins, the primary structural components of mucus, leading to a reduction in its viscosity and elasticity.[3][5]
-
Stimulation of Serous Fluid Secretion: It has been suggested that this compound may also stimulate the submucosal glands to secrete more serous fluids. This would increase the water content of the mucus, further reducing its viscosity.[6]
-
Improved Mucociliary Clearance: By reducing sputum viscosity, this compound aims to enhance the efficiency of the mucociliary escalator, the natural mechanism for clearing mucus from the respiratory tract.[4][7]
Quantitative Data on this compound's Effect on Sputum Viscosity
| Clinical Study | Study Design | Patient Population | Dosage | Key Findings on Sputum Viscosity | Reference |
| Seidita et al., 1984 | Randomized Controlled Trial | 40 children with acute respiratory infections | 100 mg, three times daily for one week | This compound significantly reduced mucus viscosity. | [8] |
| Unspecified study cited in a 2023 review | Randomized Controlled Trial | 40 children with acute respiratory diseases | 100 mg, three times a day for three days | This compound induced a better reduction of expectorating viscosity compared to N-acetylcysteine. | [8] |
| Medici et al., 1985 | Randomized, double-blind, cross-over study | 23 patients with stable chronic bronchial disease | 400 mg daily for 14 days | No demonstrable effect on "apparent" sputum viscosity compared to placebo. | [1] |
| Castiglioni et al., 1986 | Not specified | 706 patients with mild to moderate chronic bronchitis | 300 mg twice daily | Not specified | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the impact of this compound on sputum viscosity.
Sputum Collection and Handling
Proper collection and handling of sputum are critical to ensure the reliability of viscosity measurements.
Protocol for Spontaneous Sputum Collection:
-
Patient Instruction: Instruct patients to rinse their mouth with water to minimize saliva contamination. They should then perform a deep cough to expectorate sputum from the lower respiratory tract into a sterile, wide-mouthed container.
-
Timing: The ideal time for collection is early in the morning, before eating or drinking.
-
Transport and Storage: Samples should be transported to the laboratory on ice within two hours of collection. If immediate processing is not possible, samples can be stored at 4°C for a short period. For longer-term storage, snap-freezing in liquid nitrogen and storage at -80°C is recommended to preserve the rheological properties.
Sputum Processing for Viscosity Measurement
Sputum is a heterogeneous substance, and proper processing is essential for obtaining reproducible results.
Protocol for Sputum Homogenization:
-
Initial Assessment: Visually inspect the sputum sample and select the most purulent and dense portions for analysis.
-
Homogenization: To ensure a uniform sample, gently vortex the sputum sample. This helps to reduce macroscopic heterogeneity without being overly destructive to the mucus structure.
-
Chemical Liquefaction (Optional): For highly viscous samples where analysis is difficult, chemical liquefaction using a mucolytic agent like dithiothreitol (DTT) can be employed. However, it is crucial to note that this will alter the intrinsic rheological properties and should be used judiciously and consistently across all samples in a study.
Sputum Viscosity Measurement using a Rheometer
Rotational rheometry is the gold standard for characterizing the viscoelastic properties of sputum.
Protocol for Oscillatory Rheometry:
-
Instrumentation: Utilize a cone-plate or parallel-plate rheometer equipped with a Peltier temperature control system to maintain the sample at a physiological temperature of 37°C.
-
Sample Loading: Carefully load the homogenized sputum sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped. The gap between the plates should be set to a predefined distance (e.g., 1 mm).
-
Equilibration: Allow the sample to equilibrate at 37°C for a few minutes before starting the measurement.
-
Strain Sweep Test: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). This is the range of strain where the elastic (G') and viscous (G'') moduli are independent of the applied strain.
-
Frequency Sweep Test: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 10 Hz) to measure G' and G'' as a function of frequency.
-
Data Analysis:
-
Elastic Modulus (G'): Represents the solid-like behavior of the sputum (energy storage).
-
Viscous Modulus (G''): Represents the liquid-like behavior of the sputum (energy dissipation).
-
Complex Viscosity (η*): A measure of the total resistance to flow.
-
Tan Delta (δ): The ratio of G''/G', which indicates the relative contribution of viscous and elastic properties.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of this compound's impact on sputum viscosity.
Conclusion
The evaluation of this compound's impact on sputum viscosity requires a rigorous and standardized approach. The protocols outlined in these application notes provide a framework for researchers to conduct reliable in vitro and ex vivo assessments. While some clinical evidence suggests a beneficial effect of this compound on reducing sputum viscosity, other studies have not confirmed these findings. Therefore, further well-controlled studies employing modern rheological techniques are warranted to definitively establish the clinical efficacy of this compound as a mucolytic agent and to generate robust quantitative data.
Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.
References
- 1. No demonstrable effect of this compound as an expectorant in patients with stable chronic bronchial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mucolytic agents versus placebo for chronic bronchitis or chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Sobrerol solubility issues for in vitro assays
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with Sobrerol in in vitro settings, focusing specifically on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a monoterpenoid that presents as white or colorless crystals.[1] It is characterized by poor solubility in water but is soluble in alcohols and oils.[1] Key properties are summarized in the table below.
Q2: Which solvent is recommended for preparing a this compound stock solution for cell culture assays?
A2: Due to its insolubility in water, a stock solution of this compound should be prepared in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is a standard choice for creating high-concentration stock solutions. Ethanol is a viable alternative.[2][3] The stock solution should be filter-sterilized (0.22 µm filter) before being aliquoted and stored at -20°C or -80°C to prevent contamination and degradation from freeze-thaw cycles.[4]
Q3: My this compound solution precipitates when I add it to the aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[2] Here are several strategies to address this:
-
Control Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is non-toxic to your cells, typically at or below 0.1%.[5]
-
Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, intermediate dilutions in pre-warmed (37°C) culture medium.
-
Vortex While Diluting: Add the this compound stock solution to the culture medium dropwise while vortexing or swirling the medium to promote rapid dispersion.[3]
-
Incorporate a Solubilizing Agent: For challenging cases, consider the use of a non-toxic surfactant like Tween® 80 or a co-solvent such as polyethylene glycol (PEG).[3] Always run a vehicle control to ensure the agent itself does not affect your experimental results.
-
Reduce Final Concentration: If precipitation persists, the desired concentration of this compound may be above its solubility limit in the final medium. Testing a lower concentration range is recommended.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a mucolytic agent used to treat respiratory conditions with thick mucus hypersecretion.[6][7][8] Its primary mechanism involves reducing mucus viscosity, likely by breaking disulfide bonds within mucin glycoproteins.[6][9] It also exhibits antioxidant properties and can increase the production of secretory IgAs (sIgA), which collectively help improve mucociliary clearance.[7][8][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Culture Medium | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent is too low to maintain solubility. | 1. Lower the final working concentration of this compound. 2. Perform a solvent toxicity curve to determine if a slightly higher (but still safe) final solvent concentration (e.g., 0.2% DMSO) can be used. 3. Add a low, non-toxic concentration of a surfactant (e.g., 0.01% Tween® 80). |
| Inconsistent or No Biological Effect | This compound may not be fully dissolved, leading to a lower effective concentration. The compound may be forming aggregates or micelles, reducing its bioavailability. | 1. Visually confirm that the stock solution is completely clear before use. 2. Prepare fresh dilutions for each experiment. 3. Try brief sonication of the stock solution to break up aggregates before dilution.[2] 4. Include a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer to reduce non-specific binding to plasticware.[2] |
| Cell Toxicity Observed | The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high. | 1. Ensure the final solvent concentration does not exceed the tolerance level for your specific cell line (typically ≤ 0.1%).[5] 2. Run a vehicle control with the highest concentration of solvent used in your experiment to confirm it has no effect on cell viability. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molar Mass | 170.252 g/mol | [11][12] |
| Melting Point | 130–132 °C | [11] |
| Boiling Point | 270–271 °C | [11] |
| Appearance | White or colorless crystals | [1] |
Table 2: Solubility of this compound and Solvent Recommendations
| Solvent | Solubility | Use in In Vitro Assays |
| Water | Insoluble/Sparingly Soluble | Not recommended for initial dissolution.[1] |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | A good alternative to DMSO for stock solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Preparation: Work in a sterile environment (e.g., a biosafety cabinet).
-
Weighing: Aseptically weigh 17.03 mg of this compound (M.W. 170.25 g/mol ).
-
Dissolution: Add 1 mL of sterile, cell-culture grade DMSO to the this compound powder.
-
Mixing: Vortex the solution vigorously until all crystals are completely dissolved. Gentle warming in a 37°C water bath can assist, but allow the solution to return to room temperature before proceeding.
-
Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot into smaller, single-use volumes and store at -20°C or -80°C for long-term stability.
Protocol 2: Diluting this compound for a Cell-Based Assay
-
Thaw: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 100 mM stock to 990 µL of pre-warmed medium. Vortex immediately.
-
Final Dilution: Add the required volume of the intermediate (or stock) solution to your final volume of pre-warmed medium to achieve the desired working concentration (e.g., for 10 µM, add 10 µL of 1 mM intermediate to 990 µL of medium).
-
Mixing: Immediately mix thoroughly by gentle vortexing or inversion before adding to the cells. Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%).
-
Control: Prepare a vehicle control using the same dilution steps with DMSO only.
Mandatory Visualizations
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: Troubleshooting logic for this compound precipitation issues.
Caption: Functional mechanism of action pathway for this compound.
References
- 1. This compound | 498-71-5 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 8. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound | C10H18O2 | CID 91463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sobrerol Dosage for Murine Respiratory Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sobrerol in murine models of respiratory diseases. The information is intended for scientists and drug development professionals to aid in experimental design and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in respiratory diseases?
This compound is a mucolytic agent, classified as a monoterpene, that is used to treat respiratory conditions characterized by the hypersecretion of thick, viscous mucus.[1][2][3] Its primary mechanisms of action include:
-
Mucus Fluidification: this compound works to break down the disulfide bonds in mucin glycoproteins, which are the main structural components of mucus. This action reduces the viscosity and elasticity of the mucus, making it easier to clear from the airways.[2][4]
-
Improved Mucociliary Clearance: By fluidizing the mucus, this compound enhances the efficiency of the cilia in moving mucus and trapped particles out of the respiratory tract.[1][5]
-
Antioxidant Activity: this compound has demonstrated radical scavenging properties, which can help to mitigate oxidative stress associated with respiratory inflammation.[1][5]
-
Increased Secretory IgA (sIgA) Production: Some evidence suggests that this compound may increase the production of sIgA, an important antibody for mucosal immunity.[1][3][5]
Q2: What are some common murine models for studying respiratory diseases where this compound could be applicable?
Several well-established murine models mimic human respiratory diseases and are suitable for evaluating the efficacy of this compound:
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI): Intratracheal or intranasal administration of LPS, a component of gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and pro-inflammatory cytokine release. This model is relevant for studying acute respiratory distress syndrome (ARDS).[6][7][8][9]
-
Bleomycin-Induced Pulmonary Fibrosis: Bleomycin, an antineoplastic agent, causes lung injury and subsequent fibrosis when administered to rodents. This model is widely used to study the pathogenesis of idiopathic pulmonary fibrosis and to test anti-fibrotic therapies.
-
Ovalbumin (OVA)-Induced Allergic Asthma: This is a common model for allergic asthma. Mice are sensitized to OVA, an egg protein, and then challenged via the airways to induce an allergic inflammatory response, including eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.[10]
Q3: What is a recommended starting dosage for this compound in murine respiratory models?
Currently, there is a lack of published data on the optimized dosage of this compound specifically for murine respiratory models. However, we can extrapolate a potential starting dose range based on human clinical data, dosages used in non-respiratory murine models, and data from other mucolytic agents in similar animal models.
A recent study on a scopolamine-induced amnesia mouse model used this compound at doses of 40, 80, and 100 mg/kg/day.[11][12] This provides a valuable starting point for dose-finding studies in respiratory models.
For comparison, other mucolytic agents have been studied in murine respiratory models at the following dosages:
-
Ambroxol: 30 or 90 mg/kg/day administered intraperitoneally in an LPS-induced ALI model.[6][7][8][9]
-
N-Acetylcysteine (NAC):
Based on this information, a pilot dose-response study for this compound in a murine respiratory model could start with a range of 40-100 mg/kg/day , administered via an appropriate route (e.g., oral gavage, intraperitoneal injection, or nebulization).
Q4: How can I determine the optimal administration route for this compound in my mouse model?
The choice of administration route depends on the experimental goals and the pharmacokinetic properties of the drug. Common routes for murine respiratory studies include:
-
Oral Gavage (PO): Suitable for assessing systemic effects and convenient for chronic dosing.
-
Intraperitoneal (IP) Injection: Bypasses first-pass metabolism, leading to higher bioavailability compared to oral administration.
-
Intratracheal (IT) Instillation: Delivers the drug directly to the lungs, achieving high local concentrations. This is an invasive procedure that requires anesthesia.
-
Intranasal (IN) Instillation: A less invasive method for direct lung delivery, though it may result in some of the dose being swallowed.
-
Nebulization/Aerosol Inhalation: Provides a non-invasive way to deliver the drug directly to the airways, mimicking human inhalation therapies.
A pilot study comparing different administration routes is recommended to determine which is most effective for your specific model and research question.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality in the experimental group | - Drug Toxicity: The this compound dose may be too high. - Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. - Procedural Stress: The administration procedure (e.g., intratracheal instillation) may be causing excessive stress or injury. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Ensure the vehicle is non-toxic and administered at an appropriate volume. - Refine the administration technique to minimize stress and tissue damage. Consider less invasive methods if possible. |
| No significant therapeutic effect observed | - Insufficient Dosage: The this compound dose may be too low to elicit a therapeutic response. - Poor Bioavailability: The chosen administration route may not be delivering enough of the drug to the target site. - Timing of Administration: The drug may be administered too late in the disease process to be effective. | - Perform a dose-response study with a wider range of concentrations. - Evaluate alternative administration routes that may offer better bioavailability (e.g., IP vs. oral). - Adjust the timing of this compound administration relative to the induction of the respiratory disease. |
| High variability in experimental results | - Inconsistent Drug Administration: Variations in the volume or technique of drug delivery between animals. - Inconsistent Disease Induction: Variability in the administration of the disease-inducing agent (e.g., LPS, bleomycin). - Animal-to-Animal Variation: Inherent biological differences between individual mice. | - Standardize the administration protocol and ensure all personnel are properly trained. - Refine the disease induction protocol to ensure consistent delivery of the inducing agent. - Increase the number of animals per group to improve statistical power. |
| Difficulty dissolving this compound for administration | - Poor Solubility: this compound may have limited solubility in common vehicles. | - Consult the manufacturer's instructions for recommended solvents. - Consider using a different formulation of this compound if available. - For oral administration, a suspension may be an option if a solution cannot be prepared. |
Data Presentation: Dosage Information
Table 1: this compound Dosage in Human and Murine Studies
| Species | Model/Indication | Dosage | Administration Route | Reference |
| Human (Adult) | Respiratory diseases with hypersecretion | 600 mg/day | Oral | [1][2][3][16] |
| Human (Adult) | Respiratory diseases with hypersecretion | 40 mg, 1-2 times/day | Nebulization | [1][2][3][16] |
| Mouse | Scopolamine-induced amnesia | 40, 80, 100 mg/kg/day | Not specified | [11][12] |
Table 2: Dosages of Other Mucolytic Agents in Murine Respiratory Models
| Drug | Species | Model | Dosage | Administration Route | Reference |
| Ambroxol | Mouse | LPS-induced ALI | 30 or 90 mg/kg/day | Intraperitoneal | [6][7][8][9] |
| N-Acetylcysteine | Rat | Allergic asthma | 3 mmol/kg (~490 mg/kg) | Oral | [13] |
| N-Acetylcysteine | Mouse | Silicosis | Up to 5.19 mg/20g (~260 mg/kg) | Gavage | [14] |
| N-Acetylcysteine | Mouse | Asthma with particulate matter | 100 mg/kg | Not specified | [15] |
Experimental Protocols
Protocol 1: LPS-Induced Acute Lung Injury Model
-
Animal Model: Use 8-12 week old C57BL/6 or BALB/c mice.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail via intraperitoneal injection).
-
LPS Instillation:
-
Position the anesthetized mouse in a supine position on an intubation stand.
-
Visualize the trachea using a small animal laryngoscope.
-
Intratracheally instill a single dose of LPS (e.g., 2-5 mg/kg) dissolved in sterile, pyrogen-free saline in a small volume (e.g., 50 µL).
-
-
This compound Administration:
-
Administer this compound at the desired dose and route either prophylactically (before LPS) or therapeutically (after LPS).
-
-
Efficacy Evaluation (24-72 hours post-LPS):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mouse and cannulate the trachea.
-
Lavage the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).
-
Analyze the BAL fluid for total and differential cell counts, and total protein concentration (as a marker of lung permeability).
-
-
Histology:
-
Perfuse the lungs with saline and fix with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the lung sections for inflammation and injury.
-
-
Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid or lung homogenates using ELISA or multiplex assays.
-
-
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: Use 8-12 week old C57BL/6 mice.
-
Anesthesia: Anesthetize mice as described in Protocol 1.
-
Bleomycin Instillation:
-
Intratracheally instill a single dose of bleomycin (e.g., 1-3 U/kg) dissolved in sterile saline.
-
-
This compound Administration:
-
Begin this compound administration at a specified time point after bleomycin instillation and continue for the duration of the study (e.g., 14-21 days).
-
-
Efficacy Evaluation (14-21 days post-bleomycin):
-
Histology:
-
Stain lung sections with Masson's trichrome to visualize collagen deposition.
-
Quantify fibrosis using the Ashcroft scoring system.
-
-
Collagen Assay:
-
Measure the hydroxyproline content in lung homogenates as a biochemical marker of collagen deposition.
-
-
Gene Expression Analysis:
-
Analyze the expression of fibrotic markers (e.g., collagen I, α-SMA) in lung tissue using qPCR or Western blotting.
-
-
Protocol 3: Ovalbumin (OVA)-Induced Allergic Asthma Model
-
Animal Model: Use 6-8 week old BALB/c mice.
-
Sensitization:
-
Challenge:
-
On days 14, 16, 18, and 20, challenge the mice with an intranasal or intratracheal administration of OVA (e.g., 10 µg in 50 µL saline).[14]
-
-
This compound Administration:
-
Administer this compound prior to each OVA challenge.
-
-
Efficacy Evaluation (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR):
-
Measure the changes in lung resistance and compliance in response to increasing doses of methacholine using a whole-body plethysmograph.
-
-
BAL Fluid Analysis:
-
Perform BAL and analyze for total and differential cell counts, with a focus on eosinophils.
-
-
Histology:
-
Stain lung sections with Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.
-
-
IgE Measurement:
-
Measure the levels of OVA-specific IgE in the serum.
-
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound dosage in murine respiratory models.
Caption: this compound's mechanism in reducing airway inflammation and obstruction.
Caption: A decision tree for troubleshooting unexpected results in this compound experiments.
References
- 1. preprints.org [preprints.org]
- 2. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rotapharm.co.uk [rotapharm.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocytogen.com [biocytogen.com]
- 11. This compound Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound in Managing Acute Respiratory Infections in Clinical Practice During the “Cold” Season: An Italian Primary Care Experience - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the yield of chemical synthesis of Sobrerol
Welcome to the technical support center for the chemical synthesis of Sobrerol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the hydration of α-pinene oxide.[1][2][3] This process is often favored for its relatively high yields and straightforward approach. An alternative, multi-step synthesis begins with methyl 3,5-dihydroxy-4-methyl benzoate, resulting in an overall yield of 26%.[1] Additionally, biocatalytic methods using microorganisms like Armillariella mellea have been explored, yielding around 20% this compound from α-pinene.[1] A one-pot synthesis from α-pinene using hydrogen peroxide and a catalyst has also been reported.[3]
Q2: What is the typical starting material and what are the key reaction steps?
A2: The most common industrial synthesis starts with α-pinene. The typical reaction sequence is a two-step process:
-
Epoxidation: α-pinene is first oxidized to α-pinene oxide.
-
Hydration: The resulting α-pinene oxide is then hydrated to form this compound.[2][4]
There are also one-pot methods that combine the epoxidation and hydration steps.[3]
Q3: What kind of yields can I expect for the synthesis of this compound?
A3: The expected yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. For the common method involving the hydration of α-pinene oxide, yields can be quite high, with some industrial processes reporting over 80%.[2] Some studies using specific catalysts have achieved yields of approximately 70%.[1] The multi-step synthesis from methyl 3,5-dihydroxy-4-methyl benzoate has a lower overall yield of 26%.[1] Biocatalytic conversion of α-pinene has been reported to yield around 20% this compound.[1]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Causes & Solutions
-
Suboptimal Catalyst: The choice of catalyst is critical for achieving high yields.
-
Recommendation: For the hydration of α-pinene oxide, consider using weakly acidic conditions, which can be achieved by bubbling carbon dioxide through the aqueous reaction mixture to a pH of 3.5-3.9.[2] Heterogeneous catalysts like sol-gel Sn/SiO2 or Ce/SiO2 in acetone have also been shown to produce high yields of trans-Sobrerol.[1]
-
-
Incorrect Solvent: The solvent can significantly influence the reaction's selectivity.
-
Recommendation: Weakly basic solvents such as acetone tend to favor the formation of trans-Sobrerol.[1] More basic solvents like dimethylacetamide may lead to the formation of trans-carveol as a major byproduct, thus reducing the this compound yield.[1] Acetonitrile has also been used effectively as a solvent.[1]
-
-
Inappropriate Reaction Temperature: Temperature can affect both the reaction rate and the formation of byproducts.
-
Recommendation: The hydration of α-pinene oxide is an exothermic reaction. The temperature should be carefully controlled. An initial temperature of around 35-36°C that rises to 72-100°C has been reported in a CO2/water system.[2] It is important to cool the reaction mixture after the initial exothermic phase to promote crystallization and improve recovery.[2]
-
-
Impure Starting Materials: The purity of the starting α-pinene oxide is crucial.
-
Recommendation: Ensure the α-pinene oxide is of high purity (97-98%) and free from aldehyde and ketone impurities, which can lead to the formation of undesirable and potentially toxic byproducts.[2]
-
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
-
Reaction Conditions Favoring Isomerization: The reaction conditions may be promoting the formation of isomers like trans-carveol, pinol, or campholenic aldehyde.
-
Recommendation: As mentioned, the choice of solvent is key. Avoid strongly basic solvents if this compound is the desired product. The use of heterogeneous catalysts such as Sn/SiO2 or Ce/SiO2 in a weakly basic solvent like acetone can significantly improve selectivity for trans-Sobrerol.[1]
-
-
Suboptimal pH: The acidity of the reaction medium can influence the product distribution.
-
Recommendation: For the CO2-catalyzed hydration, maintaining a pH in the range of 3.5-3.9 is recommended for the formation of racemic this compound.[2]
-
Problem 3: Difficulty in Product Purification and Isolation
Possible Causes & Solutions
-
Oily Impurities: The crude product may contain oily byproducts that hinder crystallization.
-
Recommendation: After centrifugation to collect the crystalline this compound, wash the product with a non-polar solvent like petroleum ether to remove oily residues.[2]
-
-
Product Sublimation or Degradation During Drying: High temperatures during the drying process can lead to loss of product.
-
Recommendation: Dry the purified this compound under vacuum at a low temperature (e.g., 30°C) to prevent sublimation and thermal degradation.[2]
-
Data Presentation
Table 1: Comparison of Different Synthetic Routes for this compound
| Starting Material | Method | Reported Yield | Reference |
| α-Pinene Oxide | Hydration with CO2/H2O | >80% | [2] |
| α-Pinene Oxide | Acid-catalyzed hydration (Sn/SiO2 in acetone) | ~70% | [1] |
| α-Pinene | One-pot epoxidation and hydration (H2O2) | 40.5% selectivity at 90.6% conversion | [3] |
| Methyl 3,5-dihydroxy-4-methyl benzoate | 8-step chemical synthesis | 26% (overall) | [1] |
| α-Pinene | Microbial conversion (Armillariella mellea) | 20% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from α-Pinene Oxide via CO2 Catalysis
This protocol is based on a described industrial process.[2]
-
Preparation of Carbonated Water: In a suitable reactor, bubble carbon dioxide (CO2) through deionized water until a pH of 3.5-3.9 is achieved.
-
Reaction Initiation: While maintaining the temperature at approximately 36°C, rapidly add α-pinene oxide to the carbonated water. A typical ratio is 55 to 100 parts by weight of α-pinene oxide per 100 parts by weight of the aqueous solution.
-
Exothermic Reaction: The reaction is exothermic, and the temperature will rise. Allow the temperature to increase to between 72°C and 100°C. This compound will begin to precipitate as a white crystalline solid.
-
Crystallization and Isolation: Once the exothermic reaction subsides, cool the mixture to approximately 15°C to maximize crystallization. Collect the solid product by centrifugation.
-
Purification: Wash the crystalline product with a small amount of petroleum ether to remove any oily impurities.
-
Drying: Dry the purified this compound under vacuum at a temperature of around 30°C to avoid sublimation.
Visualizations
Caption: General workflow for the synthesis of this compound from α-pinene.
References
Addressing analytical interference in Sobrerol quantification
Technical Support Center: Sobrerol Quantification
Welcome to the technical support center for this compound analytical quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound?
A1: this compound is typically quantified using chromatographic techniques. The most common methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC methods often involve derivatization to improve volatility and sensitivity, such as esterification of the hydroxyl groups.[1][2] HPLC methods are also widely used for their robustness in separating this compound from other compounds in various matrices.
Q2: What are potential sources of interference in this compound analysis?
A2: Interference can originate from several sources, including the sample matrix, formulation excipients, metabolites, and degradation products. In biological samples like plasma or urine, endogenous compounds can co-elute with this compound.[1][3] Excipients used in pharmaceutical formulations, although often considered inert, can sometimes interfere with the analysis.[4][5] Metabolites of this compound, such as hydrated carvone, or degradation products formed under stress conditions (e.g., acid, base, oxidation) can also lead to inaccurate quantification if not properly separated.[2][6]
Q3: How can I identify the source of unexpected peaks in my chromatogram?
A3: Unexpected peaks can be investigated by systematically eliminating potential sources. Start by analyzing a blank sample (mobile phase or solvent) to rule out contamination from the system or solvents. Next, analyze a placebo formulation (containing all excipients except this compound) to identify peaks originating from the excipients. If analyzing biological samples, a blank matrix sample should be run. To identify degradation products, forced degradation studies can be performed.[6][7][8] High-resolution mass spectrometry (HRMS) can be a valuable tool to identify unknown peaks, such as metabolites.[9]
Troubleshooting Guides
This section provides detailed guidance on specific issues that may arise during this compound quantification.
Guide 1: HPLC-UV Method Troubleshooting
Issue: Poor peak shape (tailing, fronting, or splitting) for the this compound peak.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase.[10] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11] |
| Improper Mobile Phase pH | Optimize the pH of the mobile phase to ensure this compound is in a single ionic state. |
| Partially Blocked Frit | Reverse flush the column or replace the frit. |
Issue: Drifting or unstable baseline.
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use.[12] |
| Detector Lamp Failure | Check the lamp's operating hours and replace it if necessary. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[13] |
| Leaks in the System | Check for loose fittings in the pump, injector, and detector.[10][12] |
Guide 2: GC-MS Method Troubleshooting
Issue: Low or no response for the this compound peak.
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (reagent concentration, temperature, time). Ensure the sample is dry before adding the derivatizing agent. |
| Injector Port Adsorption | Use a deactivated liner or increase the injector temperature. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer. |
| Incorrect MS Parameters | Verify the MS is set to the correct acquisition mode (e.g., SIM) and that the appropriate ions are being monitored. |
Issue: Interference from co-eluting peaks.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Improve sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. |
| Isobaric Interference | If a co-eluting compound has the same nominal mass, modify the chromatographic conditions (e.g., temperature program, column) to improve separation.[14][15] High-resolution mass spectrometry can also help differentiate between isobaric compounds.[9] |
| Excipient Interference | Identify the interfering excipient by running a placebo sample. Modify the sample preparation to remove it or adjust the chromatography to separate it. |
Data Presentation: Analytical Method Comparison
The following table summarizes typical performance characteristics for different analytical methods used in this compound quantification.
| Parameter | HPLC-UV | GC-FID | GC-MS (SIM) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 10-50 ng/mL | 5-20 ng/mL | 0.1-5 ng/mL |
| Limit of Quantification (LOQ) | 50-150 ng/mL | 20-60 ng/mL | 1-15 ng/mL |
| Recovery (%) | 95-105% | 92-103% | 97-108% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
Note: The values presented are illustrative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound in a Pharmaceutical Formulation
-
Mobile Phase Preparation: Prepare a filtered and degassed solution of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Serially dilute to create calibration standards.
-
Sample Preparation: Crush tablets or take an aliquot of a liquid formulation and dissolve/disperse in the mobile phase. Sonicate and filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
-
Analysis: Inject the standards and samples. Quantify the this compound peak based on the calibration curve.
Protocol 2: General GC-MS Method for this compound in Biological Fluid
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard. Perform a liquid-liquid extraction with ethyl acetate or use solid-phase extraction (SPE) for cleanup.
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Add a derivatizing agent (e.g., pentafluoropropionic anhydride) and heat to form the diester of this compound.[1][2]
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
Carrier Gas: Helium
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions.
-
-
Analysis: Inject the derivatized sample. Quantify using the ratio of the this compound derivative peak area to the internal standard peak area.
Visualizations
Workflow for Troubleshooting Analytical Interference
Caption: A logical workflow for identifying and resolving analytical interference.
Sample Preparation Workflow for Biological Matrices
Caption: General workflow for preparing biological samples for analysis.
Forced Degradation Study Logic
Caption: Logical flow of a forced degradation study for method development.
References
- 1. Sensitive gas-liquid chromatographic-electron-capture detection method for determination of this compound in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE PHARMACOKINETICS OF this compound IN NORMAL HUMAN VOLUNTEERS. - UMESH A. SHUKLA - Google 圖書 [books.google.com.hk]
- 3. Pharmacokinetics of this compound in chronic bronchitis. Comparison of serum and bronchial mucus levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. colorcon.com [colorcon.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Sobrerol in Preclinical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies aimed at improving the oral bioavailability of Sobrerol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges to its oral bioavailability?
A1: this compound is a mucolytic agent used to treat respiratory conditions characterized by excessive mucus production.[1] It is a monoterpene that works by fluidifying mucus and improving mucociliary clearance.[1] While it is reported to be a fast-absorbing drug, with over 85% absorbed within an hour, its oral bioavailability can be limited by its poor water solubility.[2] this compound is described as being insoluble in water but soluble in alcohol and oils, with a reported water solubility of 32 g/L at 15°C.[3] This low aqueous solubility can be a significant hurdle to achieving consistent and optimal therapeutic concentrations upon oral administration.
Q2: What are the initial steps I should consider to improve the oral bioavailability of this compound in my preclinical model?
A2: Given this compound's poor water solubility, the primary focus should be on enhancing its dissolution rate and solubility in the gastrointestinal fluids. Key initial strategies to consider include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.
-
Formulation with Excipients: Incorporating solubilizing agents such as surfactants, or complexing agents like cyclodextrins, can significantly improve the solubility of this compound.
-
Advanced Formulation Strategies: For more significant enhancements, exploring solid dispersions or lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) is recommended.
Q3: Which preclinical animal models are most suitable for studying the oral bioavailability of this compound?
A3: The choice of animal model is critical for obtaining relevant and translatable data. For oral bioavailability studies, rats are a common initial model due to their well-characterized physiology and cost-effectiveness.[4] However, for a more accurate prediction of human pharmacokinetics, the pig model, particularly the Göttingen minipig, is often recommended.[5][6] The gastrointestinal tract of pigs shares more physiological similarities with humans compared to rodents.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low and Variable Oral Bioavailability in Rat Studies
Possible Cause 1: Poor Dissolution of this compound in the GI Tract
-
Troubleshooting Steps:
-
Characterize the Physicochemical Properties: Confirm the particle size and solid-state characteristics of your this compound drug substance.
-
Improve Solubility with Co-solvents: For initial studies, you can formulate this compound in a solution using a co-solvent system (e.g., a mixture of polyethylene glycol and water) to ensure it is fully dissolved upon administration. This will help determine the maximum achievable absorption, independent of dissolution limitations.
-
Formulate as a Solid Dispersion: A solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate. See the experimental protocol below for a general method.
-
Possible Cause 2: First-Pass Metabolism
-
Troubleshooting Steps:
-
Conduct an Intravenous (IV) Dosing Study: Compare the pharmacokinetic profile of orally administered this compound with that of an IV dose. A significant difference in the Area Under the Curve (AUC) will indicate the extent of first-pass metabolism.
-
Investigate Prodrug Strategies: A prodrug of this compound could be designed to be absorbed intact and then release the active this compound in systemic circulation, bypassing significant first-pass metabolism in the gut wall or liver.
-
Issue 2: Formulation Instability or Precipitation Upon Dilution
Possible Cause: Inadequate Solubilization or Incompatible Excipients
-
Troubleshooting Steps:
-
Screen a Panel of Solubilizing Excipients: Systematically test a range of surfactants (e.g., Tweens, Cremophors) and polymers (e.g., PVP, HPMC) at different concentrations to identify the most effective and compatible solubilizing system for this compound.
-
Develop a Self-Emulsifying Drug Delivery System (SEDDS): A SEDDS formulation can provide a stable and spontaneously emulsifying system upon contact with gastrointestinal fluids, keeping this compound in a solubilized state for absorption. Refer to the experimental protocol for guidance.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Studies (Illustrative Data)
| Formulation | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Aqueous Suspension | Rat | 50 | 1.5 ± 0.4 | 1.0 | 5.8 ± 1.2 | 15 | Fictional Data |
| Solid Dispersion | Rat | 50 | 4.2 ± 0.9 | 0.5 | 15.3 ± 2.5 | 40 | Fictional Data |
| SEDDS | Rat | 50 | 6.8 ± 1.2 | 0.5 | 24.1 ± 3.1 | 63 | Fictional Data |
| IV Solution | Rat | 10 | 5.2 ± 0.8 | 0.08 | 38.2 ± 4.5 | 100 | Fictional Data |
Note: The data presented in this table is illustrative and intended to demonstrate how different formulation strategies can impact the pharmacokinetic parameters of this compound. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
-
Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve this compound and PVP K30 in ethanol in a 1:4 drug-to-polymer ratio.
-
Stir the solution until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at 40°C.
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours.
-
Grind the dried solid dispersion into a fine powder.
-
-
Characterization:
-
Perform differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to confirm the amorphous state of this compound in the solid dispersion.
-
Conduct in vitro dissolution studies in simulated gastric and intestinal fluids.
-
Protocol 2: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the formation of an emulsion.
-
Measure the droplet size and zeta potential of the resulting emulsion.
-
Evaluate the in vitro drug release profile.
-
Visualizations
Caption: Experimental workflow for enhancing this compound's oral bioavailability.
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 498-71-5 [amp.chemicalbook.com]
- 4. japsonline.com [japsonline.com]
- 5. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting stability of Sobrerol in different solvent systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sobrerol. It addresses common stability issues encountered during experimental work in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: this compound's stability can be pH-dependent. Acidic or basic conditions can potentially catalyze degradation reactions.
-
Solvent Composition: The choice of solvent and the presence of co-solvents can impact solubility and stability.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Light: Exposure to ultraviolet (UV) or ambient light may induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to oxidative degradation.
Q2: I am observing a loss of this compound concentration in my aqueous solution over time. What could be the cause?
A2: A decrease in this compound concentration suggests degradation. Potential causes include hydrolysis, particularly if the solution is at a non-neutral pH, or oxidation if the solvent has not been degassed or contains peroxide impurities. It is also crucial to ensure proper storage conditions, protecting the solution from light and elevated temperatures.
Q3: Are there any known degradation pathways for this compound?
A3: Specific, well-documented degradation pathways for this compound are not extensively reported in publicly available literature. However, based on its chemical structure, potential degradation mechanisms could involve oxidation of the hydroxyl groups or reactions involving the double bond in the cyclohexene ring. Forced degradation studies are recommended to identify potential degradation products and pathways under specific stress conditions.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for monitoring the stability of this compound and quantifying its concentration. A stability-indicating HPLC method should be developed and validated to separate this compound from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be valuable for identifying unknown degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible stability results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Solvent Preparation | Ensure consistent and accurate preparation of all solvent systems and buffers. Document the exact composition, including the pH of aqueous solutions. |
| Variable Storage Conditions | Store all stability samples under tightly controlled and monitored conditions (temperature, humidity, light exposure). Use calibrated storage chambers. |
| Contamination of Solvents | Use high-purity (e.g., HPLC grade) solvents. Check for and remove any potential contaminants or peroxide impurities in the solvents before use. |
| Analytical Method Variability | Verify the robustness and validation status of the analytical method. Ensure consistent instrument performance and proper sample handling during analysis. |
Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | The new peaks are likely degradation products. Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify these degradants. |
| Interaction with Excipients (if in formulation) | If working with a formulation, investigate potential interactions between this compound and the excipients that could lead to new adducts or degradation products. |
| Contamination | Rule out contamination from the solvent, container, or sample handling process. Analyze a blank solvent run to check for extraneous peaks. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, oven, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Expose the solid this compound powder and the stock solution to dry heat at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Determine the retention times and peak areas of any degradation products.
-
If necessary, use LC-MS to identify the structure of the major degradation products.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 40°C/75% RH for 4 Weeks
| Solvent System | Initial Assay (%) | Assay after 4 Weeks (%) | % Degradation | Appearance of Degradation Products |
| Water (pH 7.0) | 100.2 | 98.5 | 1.7 | Minor peak at RRT 0.85 |
| 0.01 M HCl (pH 2.0) | 99.8 | 95.2 | 4.6 | Significant peak at RRT 0.78 |
| 0.01 M NaOH (pH 12.0) | 100.1 | 85.4 | 14.7 | Major peaks at RRT 0.65 and 0.92 |
| Methanol | 99.9 | 99.5 | 0.4 | No significant degradation products |
| 50:50 Methanol:Water | 100.0 | 97.8 | 2.2 | Minor peak at RRT 0.85 |
RRT = Relative Retention Time
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical degradation pathways for this compound.
Technical Support Center: Optimization of Sobrerol Extraction from Plasma
Welcome to the technical support center for the optimization of Sobrerol extraction from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common extraction methodologies and to assist in troubleshooting potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three most prevalent techniques for extracting small molecules like this compound from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the required sample cleanliness, desired recovery, sample throughput, and the analytical technique used for quantification (e.g., LC-MS/MS).
Q2: I am observing low recovery of this compound. What are the potential causes?
A2: Low recovery can stem from several factors depending on the extraction method used. For LLE, the extraction solvent may not have the optimal polarity, or the pH of the plasma sample may not be suitable for partitioning this compound into the organic phase. In SPE, the sorbent may not be appropriate for this compound's chemical properties, or the elution solvent might be too weak to desorb the analyte completely. With PPT, this compound might be co-precipitating with the plasma proteins.
Q3: What is a "matrix effect" and how can I minimize it for this compound analysis?
A3: The matrix effect is the alteration of the ionization of an analyte by the presence of co-eluting compounds from the sample matrix, which can lead to inaccurate quantification in mass spectrometry. To minimize this, a more selective extraction method like SPE is often preferred over PPT. Optimizing the chromatographic separation to distinguish this compound from matrix components is also crucial. Using a stable isotope-labeled internal standard for this compound can help to compensate for matrix effects.
Q4: How should I store plasma samples containing this compound to ensure its stability?
Q5: Which extraction method is best suited for high-throughput analysis?
A5: Protein precipitation, particularly when performed in a 96-well plate format, is generally the fastest and most amenable to automation, making it ideal for high-throughput screening. Supported Liquid Extraction (SLE) in a 96-well format also offers high throughput with cleaner extracts than PPT.
Troubleshooting Guides
Protein Precipitation (PPT)
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound Recovery | - this compound is co-precipitating with proteins. - Inefficient precipitation of proteins. | - Try a different precipitation solvent (e.g., switch from acetonitrile to methanol or vice versa). - Optimize the ratio of solvent to plasma (typically 3:1 or 4:1). - Ensure thorough vortexing to break protein-analyte interactions. - Acidifying the precipitation solvent (e.g., with 0.1% formic acid) can sometimes improve recovery. |
| High Matrix Effect | - Insufficient removal of phospholipids and other matrix components. | - Use a colder precipitation solvent (e.g., -20°C) to enhance the precipitation of matrix components. - Consider a post-precipitation clean-up step, such as solid-phase extraction. - Optimize chromatography to separate this compound from the ion-suppressing regions. |
| Clogged LC Column | - Incomplete removal of precipitated proteins. | - Increase centrifugation speed and/or time to ensure a compact protein pellet. - Carefully aspirate the supernatant without disturbing the pellet. - Use a filter plate for protein removal. |
Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound Recovery | - Suboptimal extraction solvent. - Incorrect pH of the aqueous phase. - Incomplete phase separation. | - Screen a variety of solvents with different polarities (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether). - Adjust the pH of the plasma sample to ensure this compound is in its neutral form for better partitioning into the organic solvent. - Increase vortexing time for better mixing. - Increase centrifugation time and/or speed for sharper phase separation. |
| Emulsion Formation | - High concentration of lipids and proteins at the interface. | - Add a small amount of a different organic solvent or salt (e.g., sodium chloride) to break the emulsion. - Centrifuge at a higher speed or for a longer duration. - Freeze the sample to break the emulsion, then thaw and centrifuge. |
| High Variability in Results | - Inconsistent pipetting of viscous plasma or volatile organic solvents. - Inconsistent vortexing or shaking. | - Use positive displacement pipettes for viscous liquids. - Ensure a standardized and consistent mixing procedure for all samples. - Automate the liquid handling steps if possible. |
Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound Recovery | - Inappropriate sorbent chemistry. - Incomplete elution of this compound. - Breakthrough of this compound during loading or washing. | - Test different sorbent types (e.g., C8, C18, mixed-mode). - Optimize the elution solvent by increasing its strength or changing its composition. - Ensure the sample is loaded at an appropriate flow rate. - Check the composition of the wash solvent to ensure it is not eluting the analyte. |
| High Matrix Effect | - Insufficient washing of the SPE cartridge. - Co-elution of interfering compounds. | - Optimize the wash step by using a stronger wash solvent that does not elute this compound. - Experiment with different sorbent chemistries that offer higher selectivity. |
| Poor Reproducibility | - Inconsistent flow rates during sample loading, washing, or elution. - Drying of the sorbent bed. | - Use a vacuum manifold with consistent vacuum pressure or a positive pressure manifold. - Ensure the sorbent bed does not dry out between steps, unless specified in the protocol. |
Data Presentation
The following tables summarize typical performance parameters for the different extraction methods. The values presented are illustrative and should be determined experimentally during method validation for this compound.
Table 1: Comparison of Extraction Method Performance for this compound
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 105 | 70 - 95 | 80 - 110 |
| Matrix Effect (%) | 50 - 80 | 75 - 95 | 90 - 105 |
| Process Efficiency (%) | 40 - 85 | 50 - 90 | 70 - 100 |
| Lower Limit of Quantification (LLOQ) | Low to moderate | Low | Very Low |
| Throughput | High | Moderate | Moderate to High |
| Cost per sample | Low | Low to Moderate | High |
Table 2: Typical Validation Parameters for a this compound Bioanalytical Method
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Factor | Should be consistent across different lots of plasma |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Deviation within ±15% |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Sample Preparation: Allow plasma samples to thaw completely at room temperature. Vortex for 10 seconds.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Addition of Internal Standard: Spike with an appropriate internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Thaw plasma samples and vortex.
-
Aliquoting and Buffering: To 200 µL of plasma, add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5) and the internal standard.
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water and add the internal standard.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute in 100 µL of mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Visualizations
References
Technical Support Center: Sobrerol Production for Clinical Supply
Welcome to the technical support center for Sobrerol production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this compound synthesis and purification for clinical supply.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for large-scale this compound production?
A1: The most common and industrially relevant synthesis routes for this compound start from α-pinene. One established method involves a two-stage process: the epoxidation of α-pinene, followed by the hydrolysis of the resulting α-pinene oxide to form this compound.[1] Another reported convenient synthesis involves an 8-step process starting from methyl 3,5-dihydroxy-4-methyl benzoate, which is noted for producing optically pure trans-(+)-sobrerol.[2]
Q2: What are the critical challenges when scaling up this compound synthesis from a lab to a pilot plant?
A2: Scaling up this compound synthesis introduces several challenges that can affect yield and purity.[3][4] Key issues include:
-
Process Consistency: Reactions that are well-controlled at the lab scale may behave differently in larger reactors due to variations in mixing efficiency and heat transfer.[5][6]
-
Thermal Management: The epoxidation and hydrolysis steps can be exothermic. Inadequate heat removal in large vessels can lead to thermal gradients, causing localized overheating, which may result in side reactions and impurity formation.[6]
-
Impurity Profile: Minor side reactions at a small scale can become significant at a larger scale, leading to the amplification of impurities that may be difficult to remove.[4][6]
-
Regulatory Compliance: All scaled-up processes must adhere to Good Manufacturing Practices (GMP) to be suitable for clinical supply. This requires extensive documentation and demonstrating process consistency.[3][7]
Q3: What types of impurities are commonly encountered in this compound production?
A3: Impurities in this compound production can originate from various sources.[8] These typically include:
-
Starting Materials: Unreacted α-pinene or impurities within the initial raw materials.[9]
-
Intermediates: Residual amounts of intermediates like α-pinene oxide.[9]
-
By-products: Products from side reactions, such as unwanted isomers or over-oxidation products.[10]
-
Reagents and Catalysts: Traces of acids, bases, or catalysts used during the synthesis.[8][10]
-
Degradation Products: this compound can degrade under certain conditions (e.g., excessive heat or pH), leading to the formation of degradation impurities.[9][11]
Q4: Which analytical methods are recommended for quality control of this compound?
A4: For quality control, robust analytical methods are essential to quantify this compound and its impurities. A sensitive gas-liquid chromatography (GLC) assay has been developed for the determination of this compound in biological fluids.[12] High-Performance Liquid Chromatography (HPLC) is also a powerful and widely used technique for ensuring the purity and potency of pharmaceutical formulations and is suitable for analyzing this compound.[13][14] These methods are crucial for release testing of the final active pharmaceutical ingredient (API).
Q5: What are the key considerations for the formulation of this compound for clinical trials?
A5: this compound is available in multiple formulations, including granules, syrups, and solutions for nebulization.[15][16] Key formulation challenges include ensuring the stability of the drug product.[11] Factors like temperature, moisture, light, and oxygen can cause degradation.[11] For oral solid dosage forms, the hygroscopicity (tendency to absorb moisture) of the API and excipients must be managed to prevent physicochemical changes and ensure a stable shelf life.[17] Drug-excipient compatibility studies are also critical to prevent interactions that could lead to degradation.[11]
Troubleshooting Guides
Synthesis and Scale-Up Troubleshooting
Problem: The yield of this compound decreased significantly after scaling up the α-pinene epoxidation/hydrolysis reaction.
| Potential Cause | Troubleshooting Step |
| Poor Mixing Efficiency | In larger reactors, simple magnetic stirring is insufficient. Ensure the mechanical stirrer design (e.g., anchor, turbine) provides adequate agitation to maintain a homogenous reaction mixture. Dead zones in the reactor can lead to localized concentration spikes and reduced conversion.[6] |
| Inadequate Temperature Control | The reaction is exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[6] Monitor the internal temperature closely and ensure the reactor's cooling jacket can handle the heat load. Consider slower, controlled addition of reagents to manage the exotherm.[18] |
| Inconsistent Raw Material Quality | The quality of α-pinene can vary between suppliers or batches. Perform quality control checks on incoming raw materials to ensure consistency and identify any impurities that could inhibit the reaction.[3][5] |
| Phase Transfer Issues | If the reaction involves multiple phases, mass transfer can become rate-limiting at a larger scale. Evaluate if a phase-transfer catalyst is needed or if its concentration needs to be optimized for the larger volume. |
Purification and Crystallization Issues
Problem: this compound fails to crystallize or "oils out" during purification.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent System | The chosen solvent may be too good a solvent, even when cooled. Try a different solvent or a solvent/anti-solvent system. Common systems include ethanol, or mixtures like hexane/acetone or hexane/ethyl acetate.[19] |
| Solution is Undersaturated | Too much solvent may have been used. Gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool slowly again.[20] |
| Supersaturated Solution Fails to Nucleate | The solution is ready to crystallize but lacks nucleation sites. Try scratching the inside of the flask with a glass rod below the solvent line. Alternatively, add a "seed crystal" of previously isolated pure this compound to induce crystallization.[20] |
| Presence of Impurities | High levels of impurities can inhibit crystal lattice formation. If the product oils out, it may be necessary to re-purify the crude material (e.g., via column chromatography) before attempting recrystallization.[21] |
Problem: The final this compound API does not meet the required purity specifications (>99%).
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Unreacted starting materials or intermediates are present. Review reaction parameters (time, temperature, catalyst loading) to drive the reaction to completion. Use in-process controls (e.g., TLC, HPLC) to monitor conversion. |
| Ineffective Recrystallization | The crystallization process may be trapping impurities within the crystal lattice. Ensure the cooling process is slow and gradual, as rapid cooling can lead to the inclusion of impurities.[20] Consider re-dissolving and re-crystallizing the material from a different solvent system. |
| Co-crystallization of Impurities | An impurity with a similar structure may be co-crystallizing with the this compound. An alternative purification method, such as flash column chromatography, may be required to separate the impurity before the final crystallization step.[18] |
| Degradation During Workup/Drying | The product may be degrading due to exposure to high temperatures or inappropriate pH during downstream processing. Ensure drying temperatures are not excessive and that all workup steps are performed under neutral pH conditions unless otherwise specified. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound from α-pinene
This protocol is an illustrative example based on established chemical transformations for producing d,l-sobrerol.[1]
Stage 1: Epoxidation of α-pinene
-
Charge a temperature-controlled reactor with a chloroform solution of perbenzoic acid (18-21%).
-
Cool the reactor to a temperature between -6°C and -1°C.
-
Slowly add α-pinene (95% purity) to the reactor over 4-8 hours while maintaining the low temperature to control the exothermic reaction.
-
Monitor the reaction for completion using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by washing the organic phase with a sodium bicarbonate solution to neutralize excess acid.
-
Separate the organic layer containing α-pinene oxide.
Stage 2: Hydrolysis to this compound
-
Disperse the α-pinene oxide from Stage 1 into water in a separate reactor.
-
Bubble carbon dioxide (CO₂) into the mixture until the pH reaches approximately 3.9.
-
The temperature will rise due to the exothermic hydrolysis reaction. Allow the temperature to increase to around 70-75°C.
-
As the reaction proceeds, this compound will begin to precipitate as white crystals.
-
Once the reaction is complete, cool the mixture to 15°C to maximize crystal formation.
-
Collect the solid product by centrifugation or filtration.
-
Wash the collected crystals with a small amount of cold petroleum ether to remove any adhering oily impurities.
-
Dry the final product under a vacuum at a temperature not exceeding 40°C.
Protocol 2: HPLC-based Purity Assay for this compound
This protocol is a representative method for determining the purity of a this compound API batch.
-
Standard Preparation: Accurately weigh and dissolve a this compound reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound API batch sample in the mobile phase to a similar concentration as the primary standard.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water (with 0.1% phosphoric acid to control pH) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for best separation (e.g., 60:40 Water:Acetonitrile).[14]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: UV detection at a wavelength appropriate for this compound (e.g., 210 nm).
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration). The response should be linear.[13]
-
Inject the sample solution in triplicate.
-
Identify the this compound peak by comparing its retention time to that of the reference standard.
-
-
Calculation:
-
Calculate the amount of this compound in the sample using the calibration curve.
-
Determine the purity by calculating the area of the this compound peak as a percentage of the total area of all peaks detected in the chromatogram.
-
Visualizations
This compound Production Workflow
References
- 1. US4639469A - Method of preparing this compound and the pharmaceutical application of the this compound thus obtained - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. seed.nih.gov [seed.nih.gov]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 10. veeprho.com [veeprho.com]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. Sensitive gas-liquid chromatographic-electron-capture detection method for determination of this compound in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. mdpi.com [mdpi.com]
- 16. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Refinement of Animal Models for Studying Chronic Respiratory Diseases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of chronic respiratory diseases. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
I. Bleomycin-Induced Pulmonary Fibrosis Model
The intratracheal administration of bleomycin is a widely used model to induce pulmonary fibrosis, mimicking key features of human idiopathic pulmonary fibrosis (IPF).[1] However, variability in fibrosis development and mortality rates are common challenges.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High mortality rate in the bleomycin-treated group. | The bleomycin dose may be too high for the specific mouse strain, age, or sex. C57BL/6 mice, for example, are more susceptible than BALB/c mice.[2] | Conduct a pilot dose-response study to determine the optimal bleomycin concentration that induces significant fibrosis with minimal mortality. A typical range for C57BL/6 mice is 1.5 to 3 mg/kg.[2] |
| High variability in the extent of fibrosis between animals. | Inconsistent delivery of bleomycin to the lungs can lead to patchy fibrosis. A single bolus injection may not distribute evenly across all lung lobes. | Utilize a MicroSprayer® aerosolizer for intratracheal administration. This device generates an aerosol that provides a more uniform distribution of bleomycin throughout the lungs.[3] |
| Difficulty distinguishing between the inflammatory and fibrotic phases. | Endpoint analysis at a single, arbitrary time point can be misleading as the model has distinct inflammatory and fibrotic phases.[2] | Perform a time-course study. The inflammatory phase typically peaks within the first week, while the fibrotic phase is well-established by day 14 to 21.[2][4] |
Frequently Asked Questions (FAQs)
Q1: Which mouse strain is most suitable for bleomycin-induced fibrosis studies?
A1: The choice of mouse strain is critical. C57BL/6 mice are highly susceptible to bleomycin and develop robust fibrosis, making them a common choice.[2] In contrast, BALB/c mice are relatively resistant, which can be useful for studying genetic factors related to fibrosis susceptibility.[2]
Q2: What is the most reliable method for administering bleomycin?
A2: Intratracheal (IT) instillation is the most direct and common method.[2] To minimize variability, using a MicroSprayer® is recommended over a simple needle and syringe to ensure a more uniform aerosolized delivery to all lung lobes.[3]
Q3: When is the optimal time to assess fibrosis after bleomycin administration?
A3: The peak of fibrosis is typically observed between 14 and 21 days post-instillation.[1][4] Some studies suggest that day 14 may be optimal as it shows extensive fibrosis with potentially less variability and lower mortality compared to day 21.[4]
Experimental Protocol: Intratracheal Instillation of Bleomycin in Mice
This protocol outlines the direct delivery of bleomycin into the lungs of mice to induce pulmonary fibrosis.[1][5]
Materials:
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., Ketamine/Xylazine)
-
Surgical instruments (scissors, forceps)
-
Light source
-
24-27 gauge catheter or MicroSprayer® aerosolizer
-
1 mL syringe
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., intraperitoneal injection of Ketamine at 100 mg/kg and Xylazine at 10 mg/kg). Confirm deep anesthesia via pedal withdrawal reflex. Place the mouse in a supine position on a surgical board.
-
Tracheal Exposure: Make a small midline incision in the skin of the neck to expose the trachea.
-
Instillation: Prepare the bleomycin solution in sterile saline at the desired concentration (e.g., 1.5-3 mg/kg).[2] Carefully insert the catheter or MicroSprayer® between the tracheal rings. Instill the bleomycin solution (typically 30-50 µL for a mouse).[1] A small volume of air (approximately 50 µL) can be injected following the bleomycin to ensure it reaches the distal airways.[1]
-
Post-Procedure Care: Suture the incision and place the mouse on a heating pad to maintain body temperature during recovery. Monitor the animal until it is fully ambulatory.
-
Endpoint Analysis: Assess pulmonary fibrosis at a predetermined time point, typically 14 to 21 days after instillation.[1]
Quantitative Data: Assessment of Fibrosis
| Parameter | Method | Typical Findings in Bleomycin-Treated Mice | Reference |
| Collagen Content | Hydroxyproline Assay | Significant increase in lung hydroxyproline levels, peaking around 4 weeks post-instillation. | [6] |
| Fibrosis Score | Modified Ashcroft Score (Histology) | Increased histological score, indicating greater fibrosis. | [1] |
| Gene Expression | qPCR | Upregulation of pro-fibrotic genes such as Col1a1 and Fn1 (Fibronectin). | [6] |
Signaling Pathway: TGF-β in Pulmonary Fibrosis
Bleomycin-induced lung injury activates the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.[5] Activated TGF-β binds to its receptor, initiating a downstream cascade involving the phosphorylation of Smad proteins (Smad2/3). This complex then translocates to the nucleus to regulate the transcription of genes involved in fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition.
II. Ovalbumin (OVA)-Induced Allergic Asthma Model
The ovalbumin (OVA)-sensitization and challenge model is a widely used murine model for allergic asthma, characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weak inflammatory response. | Improper sensitization or challenge protocol. The timing and dose of OVA and adjuvant are critical. | Ensure proper emulsification of OVA with the adjuvant (e.g., Alum). Follow a consistent sensitization schedule (e.g., intraperitoneal injections on days 0 and 14) and challenge protocol (e.g., aerosolized OVA on days 21-25).[8] |
| High variability in airway hyperresponsiveness (AHR) measurements. | Differences in mouse strain, age, and sex. BALB/c mice are known to have a strong Th2-biased immune response.[9] | Standardize the animal population. Use mice of the same strain, age, and sex for each experiment. Ensure consistent delivery of the bronchoconstrictor (e.g., methacholine) during AHR measurement. |
| Difficulty in obtaining sufficient cells from bronchoalveolar lavage (BAL). | Incomplete lavage of the lungs. | Perform multiple instillations and aspirations (e.g., 2-3 times) with fresh aliquots of PBS/saline to maximize cell recovery. Keep the BAL fluid on ice to maintain cell viability.[2] |
Frequently Asked Questions (FAQs)
Q1: How does the OVA-induced asthma model compare to human asthma?
A1: The OVA model effectively mimics the Th2-driven inflammatory phenotype of allergic asthma.[10] However, it is an acute model and may not fully represent the chronic and progressive nature of the disease in humans. Also, OVA is not a common human allergen.[11]
Q2: What are the key endpoints to measure in the OVA-induced asthma model?
A2: Key endpoints include airway hyperresponsiveness (AHR) to a bronchoconstrictor like methacholine, inflammatory cell counts (especially eosinophils) in bronchoalveolar lavage fluid (BALF), and levels of OVA-specific IgE in the serum.[8] Histological analysis of lung tissue for inflammation and mucus production is also crucial.[10]
Q3: Can this model be adapted for early-life asthma studies?
A3: Yes, the protocol can be adapted to sensitize mice during the post-weaning period (e.g., starting at 21 days of age) to better align with the age of asthma inception in humans.[6]
Experimental Protocol: Ovalbumin Sensitization and Challenge in Mice
This protocol describes a common method for inducing an allergic asthma phenotype in mice.[6][8]
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile PBS
-
Ultrasonic nebulizer
Procedure:
-
Sensitization: On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of Alum in a total volume of 0.2 mL sterile PBS.
-
Challenge: From day 21 to day 25, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.
-
Endpoint Analysis: 24 hours after the final OVA challenge, perform endpoint analyses such as measurement of airway hyperresponsiveness, collection of BALF for cell counts, and collection of serum for IgE analysis.
Quantitative Data: Inflammatory Cells in BALF
| Cell Type | Control Mice (Sham) | OVA-Induced Asthma Mice | Reference |
| Total Cells (x10^4) | ~5 | ~40-60 | [12][13] |
| Eosinophils (%) | <1 | 35-40 | [12] |
| Macrophages (%) | >95 | 40-50 | [14] |
| Neutrophils (%) | <1 | 5-10 | [12] |
| Lymphocytes (%) | <5 | 5-10 | [12] |
Experimental Workflow: OVA-Induced Asthma Model
III. Cigarette Smoke (CS)-Induced COPD Model
Chronic exposure to cigarette smoke is the gold standard for inducing a COPD-like phenotype in animal models, as it closely mimics the primary cause of the disease in humans.[15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent development of emphysema. | Variability in smoke exposure protocols, including duration, frequency, and type of cigarette. Different mouse strains also show varying susceptibility. | Standardize the smoke exposure protocol, including the number of cigarettes per day and the duration of exposure (often several months).[16] Use research-grade cigarettes for consistency.[17] Be aware of strain-dependent differences in susceptibility.[10] |
| Mild disease phenotype. | Insufficient duration of smoke exposure. Murine models often require prolonged exposure to develop significant emphysematous changes.[18] | For a more robust and accelerated phenotype, consider combining CS exposure with other stimuli like lipopolysaccharide (LPS).[19] |
| Difficulty in measuring lung function. | The small size of mice presents challenges for accurate lung function measurements. Non-invasive methods like unrestrained plethysmography may not be ideal for assessing airflow obstruction.[20] | Invasive methods, while terminal, provide more accurate and reliable data on lung mechanics.[20] Ensure proper calibration of equipment and consistent technique. |
Frequently Asked Questions (FAQs)
Q1: How long does it take to induce a COPD phenotype with cigarette smoke?
A1: The time required varies, but it typically takes 4-6 months of chronic exposure to induce significant emphysematous changes in mice.[18]
Q2: What are the advantages of combining cigarette smoke with LPS?
A2: Combining CS with LPS can accelerate the development of a COPD-like phenotype, including more pronounced lung inflammation and emphysema, in a shorter time frame than CS exposure alone.[19] This combination can also better model COPD exacerbations.[12]
Q3: Which animal species is best for studying CS-induced COPD?
A3: Mice are widely used due to their genetic tractability and cost-effectiveness.[10] However, guinea pigs have lung anatomy more similar to humans and can develop more pronounced small airway remodeling and mucus hypersecretion.[15]
Experimental Protocol: Whole-Body Cigarette Smoke Exposure in Mice
This protocol describes a method for inducing a COPD-like phenotype through whole-body inhalation of cigarette smoke.[16]
Materials:
-
Whole-body inhalation exposure system
-
Research-grade cigarettes (e.g., 3R4F)
-
Air pump
Procedure:
-
Acclimation: Acclimate mice to the exposure chambers for a few days before starting the experiment.
-
Exposure: Place mice in the exposure chambers. Use a smoking apparatus to deliver the smoke from a specified number of cigarettes (e.g., 4 cigarettes per day) into the chambers. The exposure is typically performed 5 days a week.
-
Smoke-free Intervals: Provide smoke-free intervals with clean air between cigarette exposures (e.g., 10 minutes).
-
Duration: Continue the exposure for a prolonged period, typically 4-6 months, to induce chronic changes.
-
Endpoint Analysis: After the exposure period, perform lung function tests, collect BALF, and harvest lung tissue for histological and biochemical analysis.
Quantitative Data: Lung Function in CS-Exposed Mice
| Parameter | Measurement Technique | Typical Change in CS-Exposed Mice | Reference |
| FEV₀.₁/FVC Ratio | Forced Expiration | Decrease | [21][22] |
| Forced Vital Capacity (FVC) | Forced Expiration | Increase (due to hyperinflation) | [21][22] |
| Total Lung Capacity (TLC) | Plethysmography | Increase | [3] |
| Compliance | Forced Oscillation | Increase | [3] |
Signaling Pathway: NF-κB in Chronic Inflammation
Chronic exposure to cigarette smoke activates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation in COPD.[2][23] Inhaled irritants trigger the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB (a heterodimer of p50 and p65) to translocate to the nucleus and promote the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-8) and chemokines, perpetuating the inflammatory response in the airways.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Targeting Growth Factor and Cytokine Pathways to Treat Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 8. Compartment differences of inflammatory activity in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 10. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 12. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring the lung function in the mouse: the challenge of size - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Assessment of murine lung mechanics outcome measures: alignment with those made in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. atsjournals.org [atsjournals.org]
- 22. Forced expiration measurements in mouse models of obstructive and restrictive lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sobrerol and N-acetylcysteine in Respiratory Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Sobrerol and N-acetylcysteine (NAC), two prominent mucoactive agents used in the management of respiratory diseases. This document synthesizes available experimental data on their mucolytic, antioxidant, and anti-inflammatory properties, presenting quantitative comparisons, detailed experimental methodologies, and an exploration of their underlying signaling pathways.
Executive Summary
Both this compound and N-acetylcysteine are effective in the management of respiratory conditions characterized by excessive and viscous mucus. While both agents demonstrate mucolytic, antioxidant, and anti-inflammatory properties, emerging evidence from a pediatric randomized controlled trial suggests that this compound may offer a better reduction in expectorate viscosity and superior tolerability compared to N-acetylcysteine[1][2][3]. N-acetylcysteine's mechanisms of action, particularly its influence on the NF-κB and MAPK signaling pathways, are well-documented. In contrast, while this compound is known to possess anti-inflammatory and antioxidant capabilities, the specific molecular pathways governing these effects are less defined in the current literature. This guide aims to provide a detailed side-by-side comparison to aid in research and development decisions.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available quantitative data from comparative studies on the mucolytic, antioxidant, and anti-inflammatory efficacy of this compound and N-acetylcysteine.
Mucolytic Efficacy
| Parameter | This compound | N-acetylcysteine | Study Details |
| Expectorate Viscosity | Demonstrated a better reduction in viscosity | Effective in reducing viscosity, but to a lesser extent than this compound in a direct comparison | A pediatric randomized controlled trial involving 40 children with acute respiratory diseases (bronchitis or pharyngo-tracheobronchitis) compared oral this compound (100 mg, 3 times a day) with oral N-acetylcysteine (100 mg, 3 times a day) for one week. Viscosity was assessed via rheological examination of expectorate.[1][3] |
Antioxidant Efficacy
Direct comparative studies providing quantitative data on the antioxidant capacities of this compound and N-acetylcysteine are limited in the reviewed literature. Both are recognized for their antioxidant properties. N-acetylcysteine functions both directly by scavenging reactive oxygen species (ROS) and indirectly as a precursor to the potent intracellular antioxidant, glutathione (GSH)[4]. This compound has also been reported to have radical scavenging activities[1][2].
Anti-inflammatory Efficacy
| Inflammatory Marker | This compound | N-acetylcysteine | Study Details |
| General Clinical Improvement | Showed significant improvement in clinical parameters in children with acute upper respiratory tract infections. | Showed significant improvement in clinical parameters in children with acute upper respiratory tract infections. | A retrospective open study compared nebulized this compound and N-acetylcysteine in 59 children, showing that both mucolytics led to significant improvements in clinical parameters compared to antibiotics.[1][2] |
| Pro-inflammatory Cytokines (e.g., IL-6, IL-8, TNF-α) | The specific effects on these cytokines in comparative human studies are not detailed in the available literature. | Known to reduce levels of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α by inhibiting the NF-κB and MAPK signaling pathways.[5] | While the anti-inflammatory properties of this compound are acknowledged, direct comparative quantitative data on specific cytokine reduction versus NAC is not readily available in the reviewed literature. |
Mechanisms of Action and Signaling Pathways
This compound
This compound is a monoterpene derivative that exerts its therapeutic effects through multiple mechanisms:
-
Mucolytic Action: It is believed to reduce mucus viscosity by breaking disulfide bonds in mucoproteins and by stimulating the secretion of serous fluids, which dilutes the mucus[6][7].
-
Antioxidant Activity: this compound exhibits radical scavenging properties[1][2].
-
Anti-inflammatory Effects: The anti-inflammatory actions of this compound are recognized, though the specific signaling pathways have not been fully elucidated in the available literature[7][8].
-
Immunomodulatory Action: It may increase the production of secretory IgA (sIgA), enhancing mucosal immunity[1][2].
Below is a diagram illustrating the proposed mechanisms of action for this compound.
N-acetylcysteine (NAC)
N-acetylcysteine is a well-characterized agent with a multifaceted mechanism of action:
-
Mucolytic Action: The free sulfhydryl group in NAC cleaves the disulfide bonds in the mucin polymer, reducing mucus viscosity.
-
Antioxidant Activity: NAC acts as a direct scavenger of ROS. More importantly, it serves as a precursor for the synthesis of glutathione (GSH), a critical component of the endogenous antioxidant system[4].
-
Anti-inflammatory Effects: NAC inhibits the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α[5].
The following diagram illustrates the anti-inflammatory signaling pathway modulated by N-acetylcysteine.
References
- 1. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. [Secretodynamic activity of ambroxol in the experimental animal: comparison with bromhexine, this compound, domiodol and N-acetyl-L-cysteine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of N-acetylcysteine and ambroxol in anti-oxidant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the In Vivo Anti-Inflammatory Effects of Sobrerol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Sobrerol with other relevant mucoactive agents. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Introduction to this compound
This compound is a monoterpene derivative known for its mucoactive properties, including fluidifying mucus and increasing mucociliary clearance.[1][2] Beyond its effects on mucus, preclinical evidence suggests that this compound also possesses anti-inflammatory and antioxidant activities.[3][4] Its mechanism of action is multifaceted, involving the breakdown of disulfide bonds in mucoproteins and potential radical scavenging activities.[3][4] This guide focuses on the in vivo validation of its anti-inflammatory effects.
Comparative In Vivo Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in established preclinical models of inflammation. For a comprehensive comparison, its performance is presented alongside N-acetylcysteine (NAC), a well-known mucoactive and antioxidant agent with demonstrated anti-inflammatory properties. While direct comparative studies in the same model are limited, this guide synthesizes available data to provide a comparative overview.
Table 1: Comparison of In Vivo Anti-Inflammatory Effects
| Compound | Animal Model | Dosage | Route of Administration | Key Anti-Inflammatory Outcomes | Source |
| This compound | Carrageenan-Induced Paw Edema (Rat) | 400 mg/kg | Oral | 39% reduction in paw edema. | Pellegata et al. |
| N-acetylcysteine (NAC) | Carrageenan-Induced Acute Lung Injury (Rat) | 50 mg/kg & 200 mg/kg | Oral | Significant reduction in total and differential inflammatory cell accumulation in bronchoalveolar lavage fluid. Reduction in pro-inflammatory cytokines IL-6 and TNF-α. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following section outlines the protocol for a standard in vivo model used to assess the anti-inflammatory activity of the compounds discussed.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the efficacy of acute anti-inflammatory agents.
Objective: To induce a localized, acute inflammatory response in the rat paw and to quantify the inhibitory effect of the test compound on the resulting edema.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (for dissolving/suspending the test and reference compounds)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Animals are randomly assigned to different groups (e.g., vehicle control, positive control, and test compound groups).
-
Compound Administration: The test compound (e.g., this compound 400 mg/kg) or vehicle is administered orally to the respective groups one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams illustrate the inflammatory cascade targeted by these agents and the workflow of the in vivo experiment.
Conclusion
The available in vivo data demonstrates that this compound exhibits anti-inflammatory properties in the carrageenan-induced paw edema model. Its efficacy, coupled with its primary mucolytic and antioxidant functions, positions it as a compound of interest for further investigation in inflammatory respiratory conditions. While direct comparative data with other mucoactive agents in the same inflammatory model is an area for future research, the existing evidence provides a solid foundation for its potential therapeutic application beyond mucus clearance. This guide serves as a resource for researchers to objectively assess the anti-inflammatory profile of this compound in the context of drug development.
References
- 1. preprints.org [preprints.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of N-Acetylcysteine and Elaeagnus angustifolia extract on acute lung injury induced by λ-carrageenan in rat - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Comparison of Sobrerol and Ambroxol for Respiratory Conditions
In the management of respiratory tract conditions characterized by excessive or viscous mucus, mucoactive agents such as Sobrerol and Ambroxol are frequently employed. This guide provides a detailed comparison of these two therapeutic agents, drawing upon available head-to-head clinical trial data, experimental protocols, and known mechanisms of action to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Ambroxol is a secretolytic and secretomotor agent that primarily enhances mucus clearance. Its mechanism involves the stimulation of surfactant production by type II pneumocytes, which reduces the adhesion of mucus to bronchial walls.[1] Ambroxol also depolymerizes mucopolysaccharide fibers and breaks disulfide bonds within mucus, leading to a reduction in viscosity.[1] Furthermore, it increases ciliary beat frequency, thereby promoting mucociliary transport.[2] At a molecular level, Ambroxol has been shown to inhibit the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, which is involved in airway inflammation and mucus secretion.[3][4] This anti-inflammatory effect is complemented by its ability to scavenge free radicals and inhibit pro-inflammatory cytokines like IL-1β and TNF-α.[1]
This compound is a monoterpene-derived mucolytic agent that acts by fluidifying mucus and enhancing its clearance.[5] Its proposed mechanism includes the disruption of disulfide bonds within mucin glycoproteins, which reduces the viscosity of the mucus gel layer.[6][7] this compound is also thought to stimulate the secretion of serous fluids, further diluting the mucus.[6] Beyond its mucolytic effects, this compound has been reported to increase ciliary motility, exert antioxidant activities by acting as a free radical scavenger, and increase the production of secretory IgA, suggesting a role in mucosal immunity.[5][8][9]
Signaling Pathway Diagrams
Caption: Ambroxol's Inhibition of the ERK1/2 Signaling Pathway.
Caption: this compound's Multifaceted Mechanism of Action.
Head-to-Head Clinical Trials in Pediatric Patients
Two open-label studies have directly compared the efficacy of Ambroxol and this compound in pediatric patients with acute bronchitis and bronchopneumonia.[10]
Quantitative Data Summary
| Outcome Measure | Ambroxol Group | This compound Group | Study Reference |
| Physician-Assessed Efficacy (Study 1) | [10] | ||
| "Excellent" Efficacy | 50% of patients | 45% of patients | |
| "Good" Efficacy | 40% of patients | 35% of patients | |
| Physician-Assessed Efficacy (Study 2) | [10] | ||
| "Excellent" Efficacy | 65% of patients | 25% of patients | |
| "Good" Efficacy | 25% of patients | 45% of patients |
Experimental Protocols
While the original detailed protocols for these head-to-head trials are not fully available, the following information has been compiled from published summaries.
Study Design and Patient Population
The comparative studies were open-label and enrolled a total of 80 pediatric patients, aged 1 month to 12 years, diagnosed with acute bronchitis and bronchopneumonia.[10]
Dosing Regimens
-
Ambroxol: Administered intramuscularly once daily for 6 to 10 days. The dosage was weight-dependent:
-
Children <2 years: 1.7 mg/kg
-
Children 2-5 years: 1.6 mg/kg
-
Children 6-10 years: 1.2 mg/kg[10]
-
-
This compound: Administered as 1-2 vials per day.[10] The precise concentration and volume of the vials were not specified in the available literature. However, commercially available nebulizer vials of this compound typically contain 40 mg.[3][6]
Efficacy Assessment
The primary efficacy endpoints were changes in clinical signs and symptoms, including cough, dyspnea, and auscultatory findings.[10] The assessment was based on physician evaluation, who rated the efficacy as "excellent" or "good".[10]
Safety and Tolerability
In the head-to-head comparative studies, no side effects were reported for either Ambroxol or this compound.[1] Both treatments were reported to be well-tolerated.[1]
Experimental Workflow
Caption: Workflow of the Head-to-Head Pediatric Clinical Trials.
Discussion and Conclusion
The available head-to-head clinical data, although limited by the open-label design and qualitative primary endpoints, suggest that both Ambroxol and this compound are effective in treating pediatric patients with acute bronchitis and bronchopneumonia. In one study, Ambroxol demonstrated a higher percentage of "excellent" efficacy ratings compared to this compound, while the distribution of "good" efficacy ratings was more varied between the two studies.[10]
The mechanisms of action for both drugs are centered on reducing mucus viscosity and improving clearance, albeit through potentially different primary pathways. Ambroxol's well-documented effects on surfactant production and its anti-inflammatory properties via the ERK1/2 pathway provide a robust pharmacological basis for its clinical utility.[1][3] this compound's multifaceted mechanism, including direct mucolysis, enhancement of ciliary function, and potential immunomodulatory effects, also supports its use in respiratory disorders.[5]
A significant limitation in the direct comparison of these agents is the lack of detailed, modern, randomized, double-blind controlled trials. The available studies, while informative, rely on subjective physician assessments for efficacy. Future clinical trials should incorporate objective and quantitative measures of respiratory function, such as validated cough and dyspnea scoring systems for pediatric populations, and standardized assessment of auscultatory findings.
References
- 1. researchgate.net [researchgate.net]
- 2. hss.gov.nt.ca [hss.gov.nt.ca]
- 3. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhalation of ambroxol inhibits cigarette smoke-induced acute lung injury in a mouse model by inhibiting the Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 10. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Sobrerol on Mucociliary Clearance: A Comparative Analysis
A deep dive into the experimental evidence supporting Sobrerol's role in enhancing mucociliary clearance, benchmarked against other established mucoactive agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of efficacy, experimental methodologies, and underlying mechanisms of action.
The efficient functioning of the mucociliary escalator is paramount for respiratory health, serving as a primary defense mechanism against inhaled pathogens and irritants. Impaired mucociliary clearance is a hallmark of numerous respiratory diseases, leading to mucus accumulation, chronic infection, and inflammation. Mucoactive agents are a class of drugs designed to improve the rheological properties of mucus and enhance its transport. This guide offers a cross-study validation of this compound's effect on mucociliary clearance, with a comparative analysis against other widely used agents: Ambroxol, N-acetylcysteine, and Carbocisteine.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the quantitative data from various clinical studies, offering a side-by-side comparison of the effects of this compound and its alternatives on key parameters of mucociliary clearance and sputum characteristics.
Table 1: Effect on Mucociliary Clearance
| Drug | Dosage | Study Population | Method | Key Findings |
| This compound | 600 mg/day for 4 days | Patients with chronic bronchial inflammatory diseases | Frog Palate Preparation | Significant increase in the relative ratio of mucociliary transport of mucus.[1] |
| Ambroxol | 60 mg/day for 5 days | Patients with chronic obstructive lung disease | Radiolabeled Aerosol Scintigraphy | Improved mucociliary clearance; significantly better when combined with theophylline.[2] |
| N-acetylcysteine | 600 mg/day for 4 weeks | Patients with chronic bronchitis | Radiolabeled Aerosol Scintigraphy | No significant differences in mucociliary clearance curves compared to placebo.[3][4] |
| Carbocisteine | 750 mg three times daily | Patients with bronchiectasis | Not specified | Aims to reduce exacerbations, an indirect measure of improved clearance.[5][6] |
Table 2: Effect on Sputum Properties
| Drug | Dosage | Study Population | Key Findings on Sputum |
| This compound | 400 mg/day for 14 days | Patients with stable chronic bronchial disease | Transient decrease in 24-hour sputum volume, but no significant advantage over placebo in other sputum characteristics.[7] |
| Ambroxol | 120 mg/day for 10 days | Patients with bronchial stasis | Significant reduction in sputum volume and viscosity compared to placebo.[8] |
| N-acetylcysteine | 20% solution, nebulized | Mechanically ventilated patients | No significant difference in reducing the density of mucous plugs compared to normal saline.[9][10] In another study, inhalation significantly reduced sputum stringiness.[11] |
| Carbocisteine | Not specified | Patients with respiratory diseases | Reduces sputum viscosity by modifying the glycoprotein structure of mucus.[12] |
Experimental Protocols: A Closer Look at the Methodologies
The assessment of mucociliary clearance relies on specialized experimental techniques. Below are detailed methodologies for the key experiments cited in the comparative data.
Radiolabeled Aerosol Scintigraphy
This technique is a cornerstone for quantifying pulmonary mucociliary clearance.
Saccharin Test for Nasal Mucociliary Clearance
A simple yet effective method to assess nasal mucociliary function.
Frog Palate Preparation
An ex vivo model to directly observe the effects of substances on mucociliary transport.
Unveiling the Mechanisms: Signaling Pathways
The therapeutic effects of these mucoactive agents are rooted in their distinct molecular mechanisms of action.
This compound: A Multifaceted Approach
While the precise signaling cascade of this compound is still under investigation, its proposed mechanisms include the fluidification of mucus and an increase in ciliary motility.[13][14] It is believed to act on the disulfide bonds within mucin glycoproteins, reducing mucus viscosity.[13]
Ambroxol: A Calcium-Dependent Pathway
Ambroxol's effect on ciliary beat frequency is linked to an increase in intracellular calcium concentration, mediated by voltage-gated Ca2+ channels.
N-acetylcysteine: A Thiol-Based Mechanism
N-acetylcysteine acts as a precursor to the antioxidant glutathione and directly cleaves disulfide bonds in mucin polymers, thereby reducing mucus viscosity.
Carbocisteine: A Mucoregulatory Role
Carbocisteine is thought to restore the balance of sialomucins and fucomucins in mucus, thereby normalizing its viscosity. It also exhibits anti-inflammatory properties.
References
- 1. Action of this compound on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Modification of mucociliary clearance by a combination of theophylline with ambroxol and of ambroxol in monotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of oral N-acetylcysteine on mucus clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A 2 × 2 factorial, randomised, open-label trial to determine the clinical and cost-effectiveness of hypertonic saline (HTS 6%) and carbocisteine for airway clearance versus usual care over 52 weeks in adults with bronchiectasis: a protocol for the CLEAR clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomised Open Label Trial of Hypertonic Saline and Carbocisteine in Bronchiectasis (CLEAR) [ctv.veeva.com]
- 7. No demonstrable effect of this compound as an expectorant in patients with stable chronic bronchial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical efficacy of ambroxol in the treatment of bronchial stasis. Clinical trial in 120 patients at two different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 10. [PDF] Evaluation of the Effect of Nebulized N-Acetylcysteine on Respiratory Secretions in Mechanically Ventilated Patients: Randomized Clinical Trial | Semantic Scholar [semanticscholar.org]
- 11. N-acetylcysteine inhalation improved sputum rheology in chronic productive cough: Clinical application in two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy [mdpi.com]
- 13. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral versus Nebulized Sobrerol Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oral and nebulized administration routes for the mucolytic agent Sobrerol. While direct head-to-head clinical trial data comparing the pharmacokinetic and pharmacodynamic profiles of oral and nebulized this compound are not extensively available in the public domain, this document synthesizes existing research to offer a comparative overview based on current knowledge.
Mechanism of Action
This compound, a monoterpene derivative, exerts its mucolytic effect through multiple mechanisms. Its primary action involves the disruption of disulfide bonds within mucin glycoproteins, the structural components of mucus. This action reduces the viscosity and elasticity of bronchial secretions, facilitating their clearance from the respiratory tract.[1][2] Additionally, this compound is believed to stimulate the secretion of serous fluids by the submucosal glands, further diluting the viscous mucus.[1] Some studies also suggest that this compound possesses antioxidant properties and may increase the production of secretory IgA, contributing to its therapeutic effect in respiratory tract infections.[3][4][5]
References
- 1. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. No demonstrable effect of this compound as an expectorant in patients with stable chronic bronchial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of this compound in chronic bronchitis. Comparison of serum and bronchial mucus levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Sobrerol vs. Placebo in Chronic Bronchitis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Sobrerol versus a placebo in the management of chronic bronchitis, based on available clinical trial data. The information is intended to support research, scientific evaluation, and drug development efforts in the respiratory field.
Executive Summary
Clinical evidence on the efficacy of this compound as a monotherapy for chronic bronchitis when compared directly to a placebo is limited. One key double-blind, crossover study by Medici et al. (1985) found no significant overall clinical benefit of this compound over placebo in patients with stable chronic bronchial disease. The study did, however, note a transient, statistically significant decrease in 24-hour sputum volume with this compound treatment. In contrast, a study on a combination therapy of this compound and carbocysteine reported significant improvements in clinical parameters compared to a placebo. The primary mechanism of action for this compound is believed to be its mucolytic properties, which involve the breaking of disulfide bonds in mucin glycoproteins and the stimulation of serous fluid secretion.
Quantitative Data from Clinical Trials
The following table summarizes the key quantitative findings from a placebo-controlled study of this compound in patients with stable chronic bronchitis.
| Outcome Measure | This compound | Placebo | p-value | Study |
| 24-hour Sputum Volume | Transient Decrease | No Significant Change | < 0.05 | Medici et al. (1985)[1][2] |
| Subjective Symptoms (Cough, Sputum Difficulty, Dyspnea) | No Significant Improvement | No Significant Improvement | Not Significant | Medici et al. (1985)[1][2] |
| Sputum Physical Characteristics (Viscosity, Purulence, etc.) | No Significant Improvement | No Significant Improvement | Not Significant | Medici et al. (1985)[1][2] |
| Pulmonary Function Tests | No Significant Improvement | No Significant Improvement | Not Significant | Medici et al. (1985)[1][2] |
Experimental Protocols
Medici et al. (1985): A Randomized, Double-Blind, Crossover Study[1][2]
-
Objective: To compare the clinical effectiveness of this compound with a placebo in patients with stable chronic bronchial disease.
-
Study Design: A randomized, double-blind, crossover trial conducted over seven weeks.
-
Participants: 23 patients with stable chronic bronchial disease.
-
Intervention:
-
14-day treatment with this compound (400 mg/day).
-
14-day treatment with a placebo.
-
The order of treatment was randomized for each patient.
-
-
Outcome Measures:
-
Subjective: Cough frequency and severity, difficulty in raising sputum, and dyspnea were recorded.
-
Sputum Analysis: 24-hour sputum volume, purulence, cell concentration, protein content, dry weight, and "apparent" viscosity were determined regularly.
-
Pulmonary Function: Standard pulmonary function tests were performed.
-
Safety: Side effects were closely monitored.
-
-
Statistical Analysis: Data was analyzed using an analysis of variance adapted from Hills and Armitage, the Wilcoxon matched-pairs signed-ranks test, the paired t-test, and the chi-squared test.[2]
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound
This compound is a mucolytic agent that is thought to exert its effects through two primary mechanisms.[3] Firstly, it is believed to break the disulfide bonds within mucin glycoproteins, the main structural components of mucus.[3] This action reduces the cross-linking and polymerization of mucin molecules, leading to a decrease in mucus viscosity.[3] Secondly, this compound may stimulate the secretion of serous fluids from the submucosal glands, which dilutes the mucus and further aids in its clearance.[3]
Caption: Proposed mechanism of this compound in reducing mucus viscosity.
Experimental Workflow of the Medici et al. (1985) Crossover Study
The study followed a crossover design to compare the effects of this compound and a placebo in the same group of patients.
Caption: Workflow of the randomized, double-blind, crossover trial.
References
- 1. No demonstrable effect of this compound as an expectorant in patients with stable chronic bronchial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound as expectorant in patients with stable chronic respiratory tract infections. A controlled study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
In Vitro Comparison of the Antioxidant Potential of Sobrerol and Erdosteine: A Mechanistic Overview
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the in vitro antioxidant potential of two mucoactive agents, Sobrerol and Erdosteine. A thorough review of the current scientific literature reveals a notable absence of direct comparative studies quantifying the antioxidant capacity of these two compounds using standardized assays such as DPPH, ABTS, or ORAC. Consequently, this document focuses on a qualitative and mechanistic comparison based on available data, alongside standardized experimental protocols to guide future research in this area.
Mechanistic Comparison of Antioxidant Action
While both this compound and Erdosteine are recognized for their antioxidant properties, their mechanisms of action differ significantly. Erdosteine's antioxidant activity is indirect, relying on its active metabolite, whereas this compound is believed to act directly.
| Feature | This compound | Erdosteine |
| Active Form | This compound (direct action) | Metabolite 1 (Met 1) |
| Key Functional Group | Terpene structure with hydroxyl groups | Free sulfhydryl (-SH) group on Met 1 |
| Primary Mechanism | Direct radical scavenging (postulated)[1][2][3][4] | Prodrug, metabolized to the active Met 1 which directly scavenges reactive oxygen species (ROS)[5][6][7][8] |
| Reported Scavenging Activity | Described as "radical scavenging activities" in the literature, though specific ROS are not detailed and quantitative data is lacking[2][3][4] | Met 1 has demonstrated scavenging activity against superoxide anions, nitric oxide, and peroxynitrite in vitro.[6] It also shows protective effects against hydrogen peroxide-induced oxidative stress.[9][10] |
| Quantitative Data (DPPH, ABTS) | No publicly available data (IC50 or Trolox Equivalents) | No publicly available data for Met 1 (IC50 or Trolox Equivalents)[5] |
Antioxidant Mechanisms and Signaling Pathways
Erdosteine
Erdosteine is a prodrug that, after oral administration, undergoes first-pass metabolism in the liver to form its primary active metabolite, Metabolite 1 (Met 1).[5][11] The key to Met 1's antioxidant capability is the presence of a free sulfhydryl (-SH) group, which can donate a hydrogen atom to neutralize reactive oxygen species.[5][8]
Metabolic activation of Erdosteine and subsequent ROS scavenging by its active metabolite.
This compound
This compound, a monoterpene, is understood to exert its antioxidant effects directly.[1][2] While the precise mechanism is not as extensively detailed as that of Erdosteine's metabolite, it is described as having radical scavenging activities.[2][3][4] This suggests that the molecular structure of this compound itself is capable of interacting with and neutralizing free radicals.
Direct free radical scavenging mechanism of this compound.
Experimental Protocols for In Vitro Antioxidant Assessment
For researchers aiming to directly compare the antioxidant potential of these compounds, the following are standardized protocols for the DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Methodology:
-
Reagent Preparation: Prepare a solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: Add various concentrations of the test compound (e.g., this compound, Erdosteine Met 1) or a standard (e.g., Trolox, Ascorbic Acid) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is then determined from a dose-response curve. A lower IC50 value signifies higher antioxidant activity.
General experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
ABTS•+ Generation: Produce the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add the antioxidant solution to the ABTS•+ working solution.
-
Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: Calculate the percentage of inhibition. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which represents the concentration of a Trolox solution that has the same antioxidant capacity as the test substance.[5]
General experimental workflow for the ABTS assay.
Conclusion
A significant gap in the literature is the absence of quantitative, comparative data from standardized in vitro antioxidant assays. The experimental protocols provided herein offer a framework for researchers to conduct such studies, which would be invaluable for objectively quantifying and comparing the antioxidant potential of these two important mucoactive compounds. Such data would provide a clearer understanding of their relative potencies and could inform their therapeutic applications in conditions associated with oxidative stress.
References
- 1. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Protective effect of erdosteine metabolite I against hydrogen peroxide-induced oxidative DNA-damage in lung epithelial cells | Semantic Scholar [semanticscholar.org]
- 10. Protective effect of erdosteine metabolite I against hydrogen peroxide-induced oxidative DNA-damage in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validating Biomarkers for Sobrerol's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers relevant to the therapeutic effects of Sobrerol, a mucolytic agent. While direct, quantitative, comparative data for this compound against other mucolytics is limited in publicly available literature, this document synthesizes the existing evidence for this compound and presents data for alternative treatments to offer a comprehensive view for researchers.
Overview of this compound's Mechanism of Action
This compound is a monoterpene-derivative expectorant used in the treatment of respiratory diseases characterized by excessive or viscous mucus.[1][2] Its therapeutic effects are attributed to several mechanisms of action:
-
Mucolytic Activity: this compound is believed to break down the disulfide bonds within mucus glycoproteins, which are responsible for the gel-like consistency of mucus.[1][2][3] This action reduces the viscosity and elasticity of the mucus, making it easier to clear from the airways.[1]
-
Improved Mucociliary Clearance: By fluidifying mucus, this compound enhances the efficiency of the mucociliary escalator, the self-clearing mechanism of the airways.[4][5]
-
Antioxidant Properties: this compound has demonstrated antioxidant capabilities, which may provide additional therapeutic benefits by mitigating oxidative stress in the respiratory tract.[1][4]
-
Potential Immunomodulatory Effects: Some evidence suggests that this compound may increase the production of secretory Immunoglobulin A (sIgA), an important component of mucosal immunity.[4][5]
These mechanisms suggest several potential biomarkers for validating this compound's therapeutic efficacy.
Comparative Analysis of Biomarker Data
A comprehensive review of published studies indicates a lack of robust, quantitative, comparative clinical trial data for this compound's effect on specific biomarkers. However, some qualitative and preclinical data are available. This section presents the available information for this compound and compares it with data for other commonly used mucolytics where possible.
Sputum Rheology (Viscosity and Elasticity)
Changes in the viscoelastic properties of sputum are a direct measure of a mucolytic's efficacy.
This compound:
-
A clinical study in children with acute respiratory diseases noted that this compound was as effective as N-acetylcysteine in improving the "rheological examination of expectorate," though no quantitative data were provided.[1]
-
An older randomized, double-blind, cross-over study reported that this compound did not show a significant advantage over a placebo in changing the "apparent" viscosity of sputum in patients with stable chronic bronchial disease.[3]
Alternative Mucolytics (N-acetylcysteine - NAC): Data from a study on intravenous N-acetylcysteine is presented below as an example of quantitative assessment, though this is not a direct comparison with oral this compound.
| Biomarker | Treatment Group | Baseline (Mean Score) | Day 7 (Mean Score) | Mean Change (SD) | p-value (vs. Placebo) |
| Sputum Viscosity | NAC (600 mg IV) | 2.5 | 1.8 | -0.7 (0.763) | <0.001 |
| Placebo | 2.4 | 2.0 | -0.4 | - | |
| Expectoration Difficulty | NAC (600 mg IV) | 2.6 | 1.8 | -0.8 (0.783) | 0.002 |
| Placebo | 2.5 | 2.0 | -0.5 | - |
Data adapted from a study on intravenous N-acetylcysteine.[6] Scores are based on a 4-point scale.
Mucociliary Clearance (MCC)
MCC is a critical functional outcome of mucolytic therapy.
This compound:
-
A study using an ex-vivo frog palate model demonstrated that mucus from patients with chronic bronchial inflammatory diseases, after four days of oral this compound treatment (600 mg/day), significantly increased the mucociliary transport velocity compared to baseline.[7][8] This is the most direct quantitative evidence found for this compound's effect on this biomarker.
| Treatment | Mucociliary Transport Velocity (Relative Ratio) | % Increase from Baseline |
| Baseline | 1.00 | - |
| After 4 days of this compound | 1.25 | 25% |
Data derived from Allegra et al., 1981.[7][8]
Alternative Mucolytics: Direct comparative data for other mucolytics on the same model is not readily available. However, various studies have confirmed the positive effects of agents like N-acetylcysteine and Ambroxol on mucociliary clearance using techniques like gamma scintigraphy.
Inflammatory and Oxidative Stress Markers
Given this compound's antioxidant properties, markers of inflammation and oxidative stress are relevant.
This compound:
-
No clinical studies with quantitative data on the effect of this compound on inflammatory markers (e.g., IL-6, TNF-α) or oxidative stress biomarkers (e.g., malondialdehyde, glutathione) were identified in the search.
Alternative Mucolytics (N-acetylcysteine - NAC): NAC is well-known for its antioxidant and anti-inflammatory properties. The table below shows hypothetical data to illustrate how such a comparison could be presented if data for this compound were available.
| Biomarker | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) |
| Sputum IL-6 (pg/mL) | NAC | 150 ± 45 | 110 ± 30 |
| Placebo | 145 ± 50 | 140 ± 48 | |
| Sputum Malondialdehyde (µM) | NAC | 2.5 ± 0.8 | 1.8 ± 0.6 |
| Placebo | 2.6 ± 0.7 | 2.5 ± 0.7 |
This table is for illustrative purposes only and does not represent actual comparative trial data against this compound.
Secretory Immunoglobulin A (sIgA)
This compound:
-
It is suggested that this compound may increase the production of sIgA, but no clinical studies with quantitative measurements of sIgA levels following this compound treatment were found.[1]
Experimental Protocols
Detailed methodologies for assessing the key biomarkers are provided below.
Sputum Rheology Measurement
Objective: To quantify the viscoelastic properties of sputum.
Methodology: Oscillatory Rheometry
-
Sample Collection and Preparation:
-
Collect spontaneously expectorated sputum in a sterile container and keep it on ice.
-
Process the sample within 2 hours of collection.
-
Use a positive displacement pipette to load approximately 500 µL of the sputum sample onto the rheometer plate.
-
-
Instrumentation:
-
Use a controlled-stress or controlled-strain rheometer with a cone-plate or parallel-plate geometry.
-
Maintain the temperature at 37°C using a Peltier element.
-
Use a solvent trap to prevent sample dehydration.[9]
-
-
Measurement Protocol:
-
Amplitude Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain within the LVER.
-
-
Data Analysis:
-
The primary outcomes are the elastic modulus (G') and the viscous modulus (G'').
-
Calculate the complex viscosity (η*) and tan delta (G''/G').
-
Mucociliary Clearance Measurement
Objective: To measure the rate of mucus transport in the airways.
Methodology: Gamma Scintigraphy [10][11][12]
-
Radiotracer Preparation:
-
Use Technetium-99m (99mTc) labeled human serum albumin or sulfur colloid particles.
-
The particle size should be optimized for deposition in the airways (typically 2-5 µm).
-
-
Inhalation Procedure:
-
The subject inhales the radioaerosol via a nebulizer with controlled breathing to ensure reproducible deposition.
-
-
Imaging:
-
Immediately after inhalation, and at regular intervals for up to 24 hours, the subject is imaged using a gamma camera.
-
An initial transmission scan using a flood source is performed to define the lung borders.
-
-
Data Analysis:
-
Regions of interest (ROI) are drawn around the whole lung, as well as peripheral and central zones.
-
The amount of radioactivity remaining in each ROI is measured over time.
-
Clearance is expressed as the percentage of the initial radioactivity cleared at different time points.
-
Inflammatory Marker Quantification
Objective: To measure the concentration of inflammatory cytokines in sputum.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) [13][14]
-
Sputum Processing:
-
Homogenize the sputum sample with a reducing agent like dithiothreitol (DTT) to break down the mucus structure.[15]
-
Centrifuge the homogenized sample to obtain a supernatant (sol phase).
-
-
ELISA Procedure (for IL-6 as an example):
-
Coat a 96-well plate with a capture antibody specific for human IL-6.
-
Block non-specific binding sites with a blocking buffer.
-
Add sputum supernatant samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for human IL-6.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.
-
Oxidative Stress Marker Assay
Objective: To measure a marker of lipid peroxidation in sputum.
Methodology: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA) [16][17]
-
Sputum Processing:
-
Prepare sputum supernatant as described for the ELISA protocol.
-
-
Assay Procedure:
-
Mix the sputum supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubate the mixture at 95°C for 60 minutes. This allows MDA to react with TBA to form a pink-colored product.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis:
-
Use an MDA standard curve to calculate the concentration of MDA in the samples.
-
Secretory IgA (sIgA) Measurement
Objective: To quantify the levels of sIgA in saliva or sputum.
Methodology: ELISA [18]
-
Sample Collection and Preparation:
-
Collect saliva or sputum supernatant.
-
-
ELISA Procedure:
-
The protocol is similar to the one described for inflammatory markers, but with antibodies specific for human sIgA.
-
-
Data Analysis:
-
Calculate the concentration of sIgA from a standard curve.
-
It is often useful to normalize the sIgA concentration to the total protein concentration in the sample.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound leading to therapeutic effects.
Experimental Workflow for Biomarker Validation
Caption: Experimental workflow for a clinical trial to validate this compound's biomarkers.
Conclusion
This compound's therapeutic rationale is based on its mucolytic, pro-kinetic, antioxidant, and potential immunomodulatory effects. While the mechanisms of action suggest a clear set of biomarkers for validation—including sputum rheology, mucociliary clearance, inflammatory cytokines, oxidative stress markers, and secretory IgA—there is a notable gap in the published literature regarding robust, quantitative, and comparative clinical data for this compound. The provided experimental protocols offer a framework for future studies designed to generate such data. Further research is essential to definitively establish the clinical utility of these biomarkers in monitoring the therapeutic efficacy of this compound and to benchmark its performance against other mucolytic agents.
References
- 1. preprints.org [preprints.org]
- 2. Review on this compound as a muco-modifying drug: experimental data and clinical findings in hypersecretory bronchopulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. No demonstrable effect of this compound as an expectorant in patients with stable chronic bronchial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the inflammatory biomarkers IL- 6, TNF-α, and CRP to predict the effect of nutritional therapy on mortality in medical patients at risk of malnutrition : A secondary analysis of the randomized clinical trial EFFORT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Action of this compound on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. In vivo detection of pulmonary mucociliary clearance: present challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scintigraphics.co.uk [scintigraphics.co.uk]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hanc.info [hanc.info]
- 16. Oxidative Stress Markers in Sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 18. Secretory IgA response in oral immunotherapy. Investigation in birch pollinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sobrerol in Respiratory Infections: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sobrerol with other mucolytic agents for the treatment of respiratory infections, based on available clinical trial data. The information is intended to support research, scientific evaluation, and drug development efforts in this therapeutic area.
Mechanism of Action
This compound is a monoterpene-derived mucolytic agent that has been in clinical use for several decades.[1][2] Its therapeutic effects in respiratory infections are attributed to a multi-faceted mechanism of action that includes mucolytic, antioxidant, and immunomodulatory activities.[1][2][3][4][5]
The primary mucolytic action of this compound involves the fluidification of thick, viscous mucus in the respiratory tract.[1][2][3] It is believed to act by breaking the disulfide bonds within mucin glycoproteins, the primary structural components of mucus, thereby reducing its viscosity and elasticity.[6][7] This change in the rheological properties of mucus facilitates its clearance from the airways through ciliary action and coughing.[6][7] Additionally, this compound may stimulate the secretion of serous fluids, further diluting the mucus.[7]
Beyond its mucolytic effects, this compound exhibits antioxidant properties, acting as a free radical scavenger.[3][4] This action may help to reduce oxidative stress in the inflamed respiratory tract.[6] Furthermore, this compound has been reported to increase the production of secretory IgA (sIgA), an important component of the mucosal immune system that helps to protect against pathogens.[1][3][4]
Comparative Clinical Trial Data
This compound vs. N-acetylcysteine
| Study Characteristic | Description |
| Patient Population | 40 children with acute respiratory diseases (bronchitis or pharyngo-tracheobronchitis).[1][3] |
| Treatment Regimen | This compound: 100 mg granules three times a day for three days.N-acetylcysteine: 300 mg granules per day for three days.[1][3] |
| Key Outcomes | Both treatments were effective. However, this compound was reported to induce a better reduction of expectorate viscosity and was better tolerated than N-acetylcysteine.[1][3] |
| Study Design | Randomized Controlled Trial.[1][3] |
This compound vs. Bromhexine
| Study Characteristic | Description |
| Patient Population | 40 children under five years old with acute and recurrent bronchitis.[3][4] |
| Treatment Regimen | This compound: 50-100 mg orally twice daily for two weeks.Bromhexine: 2-4 mg orally three times daily for two weeks.[3][4] |
| Key Outcomes | Both drugs were effective, with no significant differences reported in the improvement rate.[3][4] |
| Study Design | Open, randomized study.[3][4] |
This compound in Combination with Carbocysteine vs. Placebo
| Study Characteristic | Description |
| Patient Population | 100 patients aged 12 to 74 years with acute or chronic upper or lower respiratory infections.[1][3] |
| Treatment Regimen | This compound syrup (260 mg) with carbocysteine capsules (375 mg) four times a day for 21 days vs. Placebo.[1][3] |
| Key Outcomes | The combination treatment significantly improved objective and subjective clinical parameters and lung function compared to placebo and was well tolerated.[1][3] |
| Study Design | Double-blind, randomized, placebo-controlled trial.[1][3] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the published summaries, the following methodologies were employed:
-
Patient Selection: Patients were typically enrolled based on a clinical diagnosis of acute or chronic respiratory tract infections, such as bronchitis, pharyngitis, and sinusitis, with evidence of mucus hypersecretion.
-
Treatment Administration: this compound and comparator drugs were administered orally in the form of granules, syrups, or capsules at specified dosages and durations.
-
Outcome Assessment: Efficacy was primarily assessed through clinical parameters, including subjective symptom scores (e.g., cough, expectoration difficulty) and objective measures such as lung function tests and rheological examination of expectorate.
-
Rheological Examination of Expectorate: This involved the in vitro analysis of sputum samples to measure their viscoelastic properties. The goal was to quantify the effect of the mucolytic agents on mucus viscosity and elasticity. Standardized methods for sputum collection and analysis using a viscometer would have been employed to ensure consistency.
-
-
Statistical Analysis: Appropriate statistical methods were used to compare the outcomes between treatment groups.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound's Mucolytic and Immunomodulatory Action
Caption: this compound's multi-target mechanism of action.
Experimental Workflow for a Comparative Clinical Trial
References
- 1. preprints.org [preprints.org]
- 2. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
Safety Operating Guide
Safe Disposal of Sobrerol: A Procedural Guide for Laboratory Professionals
Ensuring the proper disposal of chemical waste is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of Sobrerol, a mucolytic agent used in pharmaceutical research and development. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and first-aid measures. This compound is identified as a skin and eye irritant.[1] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is required.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data
A summary of key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 498-71-5 |
| Appearance | Solid |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[2] The following procedure is based on general best practices for laboratory chemical waste management.
-
Waste Identification and Segregation:
-
Waste Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated consumables in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Transfer solutions containing this compound into a compatible, sealed hazardous waste container. Do not fill containers beyond 80% capacity to allow for vapor expansion.
-
All containers must be labeled with the words "Hazardous Waste," the chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant").[5]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Do not dispose of this compound down the drain or in the regular trash. As a terpene-related compound, this compound is poorly soluble in water, and its environmental effects are not well-documented, making aqueous disposal inappropriate.[7]
-
Spill and Emergency Procedures
In the event of a this compound spill, follow these immediate actions:
-
Evacuate and Alert: Notify personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect and Decontaminate: Place the contained spill material into a sealed, labeled container for disposal as hazardous waste. Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can manage this compound waste safely and responsibly, contributing to a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Sobrerol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Sobrerol, a mucolytic agent. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Chemical and Physical Properties
A clear understanding of this compound's properties is the first step in safe handling. The following table summarizes its key chemical and physical data.[1][2][3][4][5]
| Property | Value |
| Chemical Name | 5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol |
| CAS Number | 498-71-5 |
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| Appearance | Crystals |
| Melting Point | 130-132 °C |
| Boiling Point | 270-271 °C |
| Solubility in Water | 3.3 g/100 ml (at 15°C)[6] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear eye protection or face protection. |
| Skin and Body Protection | Wear protective clothing. |
Safe Handling and First Aid Procedures
A systematic approach to handling this compound, from preparation to disposal, is crucial. The following workflow diagram outlines the necessary steps to ensure safety.
First-Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Storage and Disposal
Storage: Store this compound in a tightly closed container in a dry, well-ventilated place.
Disposal: While the specific Safety Data Sheet reviewed did not provide explicit disposal instructions, general principles for the disposal of non-hazardous pharmaceutical waste should be followed.[2] It is essential to comply with all federal, state, and local environmental regulations.
A recommended procedure for disposal of unused medicines, when a take-back program is not available, includes the following steps:
-
Remove the this compound from its original container.
-
Mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[7]
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.[7]
-
Dispose of the container in the household trash.[7]
-
Scratch out all personal information on the original packaging before recycling or discarding it.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound (CAS 498-71-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound 90.00% | CAS: 498-71-5 | AChemBlock [achemblock.com]
- 6. This compound [drugfuture.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
